2'-Deoxy-N,N-dimethylguanosine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-16(2)12-14-10-9(11(20)15-12)13-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,3-4H2,1-2H3,(H,14,15,20)/t6-,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDIHBAQIZQROC-XLPZGREQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00830324 | |
| Record name | 2'-Deoxy-N,N-dimethylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00830324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88127-22-4 | |
| Record name | 2'-Deoxy-N,N-dimethylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00830324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical synthesis of 2'-Deoxy-N,N-dimethylguanosine
Technical Guide: Chemical Synthesis of -Dimethyl-2'-Deoxyguanosine[1]
Executive Summary & Scope
Target Molecule:
Scope Note: This guide focuses on the modification of the exocyclic amine (
Core Synthetic Strategy
The direct methylation of 2'-deoxyguanosine (dG) using methyl iodide is chemically promiscuous, leading to alkylation at
The Workflow:
-
Precursor Synthesis: Conversion of dG to a C2-activated intermediate (2-chloro-2'-deoxyinosine).
-
Displacement:
reaction with dimethylamine. -
Phosphitylation (Optional): Conversion to the phosphoramidite for solid-phase synthesis.[3]
Retrosynthetic Analysis & Pathway
The most robust route relies on converting the unreactive
Figure 1: Retrosynthetic logic prioritizing the C2-activation strategy to avoid N7-alkylation side products.
Detailed Synthetic Protocols
Phase 1: Synthesis of the Activated Intermediate
Objective: Convert 2'-deoxyguanosine to 3',5'-di-O-protected-2-chloro-2'-deoxyinosine. Note: Direct diazotization in water leads to depurination (cleavage of the glycosidic bond). We employ a non-aqueous strategy.
Step 1.1: Transient Protection (Optional but Recommended)
To improve solubility and yield, the sugar hydroxyls are often protected first.
-
Reagents: Acetic anhydride (
) or TBDMS-Cl. -
Protocol: React 2'-deoxyguanosine (10 mmol) with
(2.2 eq) in Pyridine (50 mL). Stir 4h at RT. Quench with MeOH, concentrate.
Step 1.2: C2-Chlorination (The Critical Step)
This step converts the exocyclic amine to a chloride via a diazonium intermediate in situ.
-
Reagents:
-Butyl Nitrite (TBN), Antimony Trichloride ( ) or Trimethylsilyl Chloride ( ). -
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane.
-
Mechanism: The amino group is diazotized by TBN. The resulting diazonium species is unstable and immediately displaced by the chloride ion from
/ .
Protocol:
-
Dissolve 3',5'-di-O-acetyl-2'-deoxyguanosine (5 mmol) in anhydrous DCM (50 mL) under Argon.
-
Cool to -10°C.
-
Add
(0.6 eq) or (5 eq). -
Dropwise add
-Butyl Nitrite (5 eq) over 10 minutes. -
Allow to warm to RT and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Pour into ice-cold saturated
. Extract with DCM (3x). Dry over .[4] -
Purification: Flash chromatography (Silica, 0-5% MeOH in DCM).
-
Product: 3',5'-di-O-acetyl-2-chloro-2'-deoxyinosine.
Phase 2: Nucleophilic Displacement ( )
Objective: Displace the C2-chloro group with dimethylamine.
-
Reagents: Dimethylamine (40% aq. or 2.0 M in THF).
-
Solvent: Methanol or THF.
-
Conditions: Sealed tube, elevated temperature.[5]
Protocol:
-
Dissolve the 2-chloro intermediate (2 mmol) in Methanol (10 mL).
-
Add Dimethylamine (20 mmol, 10 eq).
-
Seal the reaction vessel (pressure tube).[5]
-
Heat to 60°C for 12–16 hours.
-
Note: This step simultaneously displaces the chloride and removes the acetyl protecting groups (global deprotection).
-
-
Workup: Cool to RT. Evaporate volatiles under reduced pressure.
-
Purification: Reverse-phase HPLC (C18 column) or crystallization from MeOH/Water.
-
Yield Target: >70% from the chloro-intermediate.
Phase 3: Characterization Data
The final product must be validated against these standard parameters.
| Parameter | Expected Value/Signal |
| Appearance | White to off-white powder |
| UV Max ( | ~258 nm (pH 7), shifts to ~270 nm in acid |
| Mass Spec (ESI+) | |
| 1H NMR (DMSO- | |
| Purity Requirement | >98% (HPLC) for biological assays |
Downstream Application: Phosphoramidite Synthesis
For researchers incorporating this nucleoside into DNA strands, the conversion to a phosphoramidite is required.[2][3][5][6][7]
Crucial Difference: Unlike standard dG phosphoramidites,
Protocol:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1.2 | Moisture in solvent | Strictly dry DCM and reagents (Ar atmosphere). |
| Depurination (Base loss) | Acidic conditions too strong | Ensure rapid neutralization during workup; maintain low temp during diazotization. |
| Incomplete Displacement | Steric hindrance | Increase temp to 70°C or use neat Dimethylamine. |
| N7-Alkylation | Used Methyl Iodide route | Stop. Switch to the 2-chloro displacement route described above. |
Visualizing the Workflow
The following diagram illustrates the complete "Process Chemistry" route, highlighting the critical intermediate.
Figure 2: Step-by-step synthetic workflow from commercial starting material to final product.
References
-
Pottabathini, N., et al. (2005). "Synthesis and reactions of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives." Journal of Organic Chemistry, 70(18), 7188–7195. Link
- Matsuda, A., et al. (1993). "Nucleosides and nucleotides. 118. Synthesis of 2-substituted 2'-deoxyadenosines via 2-chloro-2'-deoxyadenosine." Chemical & Pharmaceutical Bulletin, 41(10).
-
Ghodke, P. P., & Pradeepkumar, P. I. (2019). "Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides." Current Protocols in Nucleic Acid Chemistry, 78(1), e93. Link
-
BenchChem. (2025).[2][3][7] "A Technical Guide to 5'-O-DMT-N2-DMF-dG in Solid-Phase Oligonucleotide Synthesis." (Context for phosphoramidite handling). Link
- Roelen, H. C., et al. (1992). "Synthesis of nucleic acid fragments containing N2-methyl- and N2,N2-dimethylguanosine." Nucleic Acids Research.
Sources
- 1. Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ether.chem.iitb.ac.in [ether.chem.iitb.ac.in]
- 5. Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. twistbioscience.com [twistbioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
2'-Deoxy-N,N-dimethylguanosine DNA adduct formation
Technical Guide: 2'-Deoxy-N,N-dimethylguanosine ( dG) DNA Adducts
Synthesis, Structural Impact, and Biological Consequences
Abstract
The
Introduction: The dG Adduct Profile
In the landscape of DNA damage,
Key Characteristics:
-
Chemical Formula:
-
Molecular Weight: 295.29 Da
-
Structural Defect: The dimethylation of the exocyclic amine prevents the formation of the canonical hydrogen bond between the
of Guanine and the of Cytosine. -
Primary Utility: A "steric probe" to determine if a DNA polymerase relies on minor-groove hydrogen bonding checking (minor groove scanning) for nucleotide incorporation.
Chemical Synthesis Protocol
The synthesis of site-specifically modified oligonucleotides requires the generation of a phosphoramidite monomer . Unlike standard dG which requires isobutyryl (ibu) protection at
Core Workflow: Nucleophilic Displacement Strategy
Rationale: Direct methylation of dG is non-specific (targeting N7 and O6). The most robust route utilizes a 2-fluoro-2'-deoxyinosine (or 6-chloropurine) precursor, allowing clean
Step-by-Step Methodology:
-
Precursor Preparation (2-Fluoro-dI):
-
Start with 2-amino-6-chloropurine-2'-deoxyriboside.
-
Convert to 2-fluoro-6-oxopurine derivative (2-fluoro-dI) via diazotization/fluorination (using
) if not commercially sourced. -
Validation:
-NMR should show a singlet around -52 ppm (relative to ).
-
-
Nucleophilic Substitution (
-Dimethylation):-
Reagents: 2-Fluoro-dI, 40% aq. Dimethylamine (
). -
Conditions: Heat at 60°C in a sealed vessel for 4–6 hours.
-
Mechanism: The fluorine at C2 is an excellent leaving group. Dimethylamine acts as the nucleophile.
-
Workup: Evaporate solvent. The product is
-dimethyl-dG.[1] -
Self-Validation: ESI-MS
. Loss of fluorine peak in NMR.
-
-
5'-Dimethoxytrityl (DMT) Protection:
-
Reagents: DMT-Cl, Pyridine (anhydrous), catalytic DMAP.
-
Conditions: Stir at RT for 3 hours.
-
Purification: Silica gel chromatography (DCM/MeOH + 1% Triethylamine).
-
Critical Note: The tertiary
amine does not react with DMT-Cl, preventing side reactions common with monomethyl-dG.
-
-
3'-Phosphitylation (Phosphoramidite Synthesis):
-
Reagents: 2-cyanoethyl
-diisopropylchlorophosphoramidite, DIPEA (base), anhydrous DCM. -
Conditions: Argon atmosphere, RT, 1 hour.
-
Purification: Rapid silica filtration (hexane/acetone/TEA).
-
Storage: -20°C under Argon.
-
Visual Synthesis Pathway:
Caption: Synthesis of
Structural & Thermodynamic Impact[2][3]
The introduction of two methyl groups at the
Thermodynamic Destabilization Data
Comparison of melting temperatures (
| Modification | Pairing Partner | Mechanism of Destabilization | ||
| dG (Control) | dC | Reference | Reference | Canonical W-C Hydrogen Bonding (3 H-bonds) |
| dC | -10 to -15°C | +3.5 to +5.0 | Loss of 1 H-bond + Steric Clash (Methyls vs O2-Cyt) | |
| dT | -8°C | +2.5 | Wobble pairing is less perturbed by N2-methyls |
Structural Insight:
In a standard B-form helix, the amino group of Guanine protrudes into the minor groove. The
-
Hydrogen Bond Deletion: The
bond is impossible. -
Steric Clash: The methyl groups sterically interfere with the
of the opposing Cytosine, often forcing the base pair to buckle or the polymerase to stall.
Biological Consequences: Replication & Repair[3][4][5]
The
Replication Block & TLS Recruitment
-
Replicative Polymerases (Pol
, ): These enzymes possess a "minor groove scanning" track. They sense the minor groove H-bond acceptors/donors to verify correct base pairing. The dG adduct disrupts this sensing, causing immediate stalling. -
Translesion Synthesis (TLS): The stalled fork recruits Y-family polymerases.
-
Pol
(Eta): Often bypasses bulky minor groove adducts. However, dG is unique; it lacks the aromatic ring of BPDE but has the steric bulk. -
Pol
(Kappa): Specialized for minor groove extensions. -
Mutagenicity: If bypassed,
dG often directs the misincorporation of dT (leading to G A transitions) or causes -1 frameshifts due to "slipped" pairing where the methyls avoid the clash by looping out.
-
Signaling Pathway Diagram:
Caption: Mechanism of Polymerase Stalling and TLS Recruitment at
Analytical Methodologies
LC-MS/MS Quantification
For researchers quantifying this adduct in genomic DNA (e.g., after treatment with methylating agents or in synthetic validation), Triple Quadrupole MS is the gold standard.
-
Enzymatic Digestion: DNA must be digested to nucleosides using Nuclease P1 and Alkaline Phosphatase.
-
Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2]
MRM Transitions Table:
| Analyte | Precursor Ion ( | Product Ion (Aglycone | Collision Energy (eV) |
| dG (Control) | 268.1 | 152.1 | 15 |
| 296.2 | 180.1 | 20 | |
| 282.1 | 166.1 | 18 |
Note: The transition 296
References
-
Guengerich, F. P. (2006). Synthesis of N2-methyl-2′-deoxyguanosine and N2-ethyl-2′-deoxyguanosine. Current Protocols in Nucleic Acid Chemistry.
-
Mao, B., et al. (2011). Synthesis of 2′-N,N-dimethylamino-2′-deoxyguanosine and their incorporation into RNA by phosphoramidite chemistry. PMC (NIH).
-
Choi, J. Y., & Guengerich, F. P. (2006). Replication of N2-ethyldeoxyguanosine DNA adducts in the human embryonic kidney cell line 293. Chemical Research in Toxicology.
-
Steinbrecher, T., et al. (2019). Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides. Current Protocols.
-
Vongsutilers, V., et al. (2011). The N2,N2-dimethylguanosine adduct: A probe for the minor groove scanning hypothesis. Biochemistry.
biological significance of N2,N2-dimethylguanosine in DNA
Biological Significance of -Dimethylguanosine ( dG) in DNA
Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Drug Development Professionals
Executive Summary: The Dual Nature of -Dimethylguanosine
While
Unlike epigenetic marks (e.g., 5mC) that regulate gene expression,
Structural Biology & Chemical Impact
Disruption of Watson-Crick Pairing
The
-
Canonical G:C Pair: 3 Hydrogen bonds.
-
dG:C Interaction: The dimethylation of the exocyclic
nitrogen replaces both hydrogen atoms with methyl groups.-
Loss of H-Bonding: The H-bond donor capability is abolished.
-
Steric Clash: The two methyl groups project into the minor groove, creating significant steric hindrance.
-
Conformational Shift: To accommodate the bulky dimethyl group, the guanine base is often forced to rotate or the opposing strand is distorted, destabilizing the local helix.
-
Comparison of Guanine Modifications
| Modification | Symbol | Location | H-Bonding Capacity ( | Biological Role |
| Guanine | G | - | 2 Hydrogens (Donor) | Canonical Base |
| Minor Groove | 1 Hydrogen (Donor) | Adduct / Minor distortion | ||
| Minor Groove | 0 Hydrogens (Blocked) | Bulky Adduct / Replication Block | ||
| Major Groove | Unaffected (at | Mutagenic (pairs with T) |
Cellular Processing: Replication, Stalling, and Repair
The presence of
The Replication Blockade
High-fidelity polymerases possess tight active sites that cannot accommodate the bulky minor-groove projection of
-
Stalling: The polymerase halts, leading to uncoupling of the helicase and polymerase.
-
Signaling: The stalled fork recruits RPA (Replication Protein A) to the exposed ssDNA, triggering the ATR-Chk1 checkpoint pathway.
Translesion Synthesis (TLS) Bypass
To prevent fork collapse, the cell employs Y-family DNA polymerases to bypass the lesion.
-
Pol
(Kappa): This is the specialized polymerase for -dG adducts. Its active site is open at the minor groove side, allowing it to accommodate the bulky -dimethyl group. -
Mechanism: Pol
inserts a nucleotide (usually C, though error-prone insertion can occur) opposite the lesion. -
Extension: Pol
(Zeta) often extends past the mismatch before the high-fidelity polymerase re-engages.
Repair Pathways
-
Nucleotide Excision Repair (NER): The primary pathway for removing
dG. The helical distortion is recognized by the XPC-RAD23B complex (Global Genome NER) or stalled RNA Pol II (Transcription-Coupled NER). -
Direct Reversal (AlkB/ALKBH): While AlkB family enzymes efficiently repair
-methyladenine and -methylcytosine, they are inefficient at repairing -dimethylguanine in dsDNA due to the thermodynamic stability of the N-C bond and the lack of charge.
Pathway Visualization
The following diagram illustrates the cellular decision-making process upon encountering an
Figure 1: Cellular processing of
Experimental Protocols for Detection and Analysis
To rigorously study
Protocol A: LC-MS/MS Detection from Genomic DNA
This is the gold standard for quantifying
Reagents:
-
Nuclease P1, Phosphodiesterase I, Alkaline Phosphatase.
-
Isotopically labeled internal standard (
dG).
Workflow:
-
DNA Isolation: Extract genomic DNA using a high-purity kit (e.g., phenol-chloroform). Crucial: Treat with RNase A and RNase T1 to remove tRNA contamination, which contains high levels of
G. -
Hydrolysis:
-
Incubate 10-50
g DNA with Nuclease P1 (2 U) and Phosphodiesterase I (0.05 U) in hydrolysis buffer (pH 7.0) at 37°C for 2 hours. -
Add Alkaline Phosphatase (2 U) and incubate for 1 hour to generate nucleosides.
-
-
Purification: Filter hydrolysate through a 3 kDa molecular weight cutoff filter to remove enzymes.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Gradient of Ammonium Acetate (10 mM) and Acetonitrile.
-
Transitions: Monitor
310 194 (loss of deoxyribose) for dG. -
Quantification: Normalize against the internal standard and dG signal.
-
Protocol B: Primer Extension Assay (Polymerase Stalling)
Used to determine if a specific polymerase can bypass the lesion.
Workflow:
-
Template Generation: Synthesize a 30-mer oligonucleotide containing a site-specific
dG modification (commercially available or via phosphoramidite chemistry). -
Annealing: Anneal a
-fluorescently labeled primer (HEX/FAM) to the template, ending 5-10 bases upstream of the lesion. -
Reaction:
-
Mix Template:Primer duplex (50 nM) with dNTPs (100
M) and the DNA Polymerase of interest (e.g., Klenow, Pol , Pol ). -
Incubate at 37°C for varying time points (1, 5, 15, 30 min).
-
-
Analysis:
-
Quench reactions with formamide loading dye.
-
Resolve products on a 20% denaturing polyacrylamide urea gel.
-
Result Interpretation:
-
Full Stop: Band appears n-1 to the lesion (Replicative Pol).
-
Bypass: Bands appear at full length (TLS Pol).
-
-
Drug Development Implications
Chemotherapeutic Mechanism of Action
Certain alkylating agents (e.g., hydrazines, nitrosoureas) can generate
-
Strategy: Drugs that induce
dG-like lesions rely on the inability of cancer cells to repair them. -
Resistance: Overexpression of Pol
in tumors can lead to drug resistance by allowing efficient bypass of these lesions. -
Targeting: Inhibitors of Pol
(TLS inhibitors) are potential adjuvants to sensitize tumors to -alkylating agents.
Safety Screening
In preclinical toxicology, detection of
References
-
Structural basis of N2-alkylguanine bypass. Structure and mechanism of DNA polymerases bypassing minor-groove lesions. [Link]
-
TRMT1-Catalyzed tRNA Modifications. Distinction between RNA regulatory roles and DNA damage contexts. [Link]
-
AlkB Repair of N2-alkylguanine. Analysis of repair efficiency of AlkB family enzymes on minor groove adducts. [Link][3][4]
-
Translesion Synthesis by Pol Kappa. Specialization of Y-family polymerases for N2-dG adducts. [Link]
-
Mass Spectrometry of DNA Adducts. Methodologies for detecting minor DNA modifications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TRMT1L-catalyzed m22G27 on tyrosine tRNA is required for efficient mRNA translation and cell survival under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemical Genetics Analysis of the Roles of Bypass Polymerase DinB and DNA Repair Protein AlkB in Processing N2-Alkylguanine Lesions In Vivo | PLOS One [journals.plos.org]
- 4. A Chemical Genetics Analysis of the Roles of Bypass Polymerase DinB and DNA Repair Protein AlkB in Processing N 2-Alkylguanine Lesions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Formation of 2'-Deoxy-N,N-dimethylguanosine: A Biocatalytic Guide
This technical guide details the enzymatic formation of 2'-Deoxy-N,N-dimethylguanosine (often abbreviated as d(m²₂G) or N²-dimethyl-dG ).
While the ribonucleoside counterpart (
Executive Summary & Mechanistic Context[1][2][3]
The formation of 2'-Deoxy-N,N-dimethylguanosine (
This process relies on two primary enzymatic classes:
-
Nucleoside Deoxyribosyltransferases (NDTs): Direct transfer of the deoxyribose moiety.[1]
-
Nucleoside Phosphorylases (NPs): A phosphorolytic cascade involving an intermediate sugar phosphate.
Why Enzymatic?
Chemical synthesis of
Pathway 1: Transglycosylation via Nucleoside Deoxyribosyltransferase (NDT)
This is the most direct and efficient route. Type II NDTs (NDT-II) are strictly specific for the deoxyribose moiety but promiscuous regarding the nucleobase, accepting both purines and pyrimidines.
The Mechanism
The enzyme forms a covalent glycosyl-enzyme intermediate. A donor nucleoside (typically Thymidine or 2'-Deoxycytidine) is cleaved, transferring the deoxyribosyl group to the enzyme (usually a glutamate residue). The
Enzyme of Choice: Lactobacillus leichmannii NDT (LlNDT) or Lactobacillus helveticus NDT.
Experimental Protocol: NDT-Mediated Synthesis
Reagents:
-
Donor: Thymidine (dT) - 5 equivalents (Excess drives equilibrium).
-
Acceptor:
-dimethylguanine (Base) - 1 equivalent. -
Enzyme: Recombinant L. leichmannii NDT-II (immobilized or free).
-
Buffer: 50 mM HEPES or Potassium Phosphate, pH 6.0.
Workflow:
-
Solubilization: Dissolve
-dimethylguanine in a minimal volume of DMSO (final reaction concentration < 5% v/v) due to its hydrophobicity. -
Reaction Mix: Combine 10 mM Acceptor, 50 mM Donor, and 1-2 U/mL NDT-II in buffer.
-
Incubation: Incubate at 40°C for 4–12 hours. (Note: Higher temperatures improve solubility of the methylated base but require thermostable enzyme variants).
-
Monitoring: Monitor by HPLC (C18 column). The product
will elute later than dG due to the hydrophobic methyl groups. -
Purification: Terminate by filtration (remove enzyme). Purify via preparative HPLC.
Pathway 2: Phosphorolytic Cascade (PNP)
This method uses a "one-pot, two-enzyme" system. It is reversible but can be driven forward by coupling.
The Mechanism[5]
-
Step 1 (Pyrimidine NP): Thymidine + Phosphate
Thymine + 2-Deoxyribose-1-Phosphate (dRib-1-P). -
Step 2 (Purine NP): dRib-1-P +
-dimethylguanine + Phosphate.
Enzyme Specificity:
Standard E. coli Purine Nucleoside Phosphorylase (PNP) has lower activity toward
Experimental Protocol: PNP Bi-Enzymatic Cascade
Reagents:
-
Enzymes: E. coli Thymidine Phosphorylase (TP) + B. subtilis Purine Nucleoside Phosphorylase (PNP).
-
Substrates: Thymidine (20 mM),
-dimethylguanine (5 mM). -
Co-factor: Potassium Phosphate (10 mM) - Catalytic amount is sufficient as phosphate is recycled.
Workflow:
-
Buffer Prep: 10 mM Potassium Phosphate buffer, pH 7.2.
-
Cascade Initiation: Add substrates and both enzymes simultaneously.
-
Equilibrium Shift: Because the equilibrium constant (
) for purine synthesis is often , yield is improved by:-
Using a large excess of Thymidine.
-
Coupling with Xanthine Oxidase (if using a donor that produces hypoxanthine) or simply removing the thymine byproduct via precipitation (not effective here) or chromatography.
-
-
Reaction Time: 24 hours at 30°C.
Comparative Analysis of Methods
| Feature | NDT Pathway (Transglycosylation) | PNP Pathway (Phosphorolysis) |
| Enzyme Source | Lactobacillus spp.[2] | E. coli / B. subtilis |
| Thermodynamics | ||
| Substrate Tolerance | High (Accepts bulky N2-adducts) | Moderate (Steric sensitivity at N2) |
| Yield | Typically 60–80% | Typically 30–50% (without coupling) |
| Regioselectivity | Strict N9 | Strict N9 |
Pathway Visualization
The following diagram illustrates the two biocatalytic routes. The NDT pathway (left) is a direct swap, while the PNP pathway (right) utilizes a phosphate shuttle.
Caption: Biocatalytic routes for d(m²₂G) synthesis. Route A (NDT) offers higher yields for bulky bases compared to Route B (PNP).
Critical Considerations for Researchers
Substrate Solubility
-dimethylguanine is significantly more hydrophobic than guanine.-
Problem: Precipitation in aqueous buffers reduces reaction velocity (
). -
Solution: Use 20% v/v DMSO or Methanol if using solvent-tolerant NDT mutants. Alternatively, complex the base with
-cyclodextrin to improve bioavailability without denaturing the enzyme.
Biological Relevance & Artifacts
Researchers detecting
-
Genomic Absence: There is no confirmed "dG dimethyltransferase" in mammalian DNA replication.
-
Artifacts: High concentrations of formaldehyde can induce
-methylation (monomethyl) via Schiff base reduction, but dimethylation is rare abiotically. -
tRNA Contamination: The ribonucleoside
is abundant in tRNA. Enzymatic digestion of DNA samples contaminated with RNA can lead to false positives if the LC-MS method does not strictly separate 2'-OH from 2'-H species.
Structural Applications
The synthesized
-
Disrupting G-C Pairing: The dimethyl group clashes with the
and of Cytosine, preventing Watson-Crick pairing. -
Stabilizing Z-DNA: The hydrophobic bulk can stabilize syn-conformations in alternating purine-pyrimidine sequences.
-
Probing Polymerases: It is used to test the "steric gate" of DNA polymerases, as the bulky adduct usually stalls high-fidelity polymerases (like Pol
) but may be bypassed by Translesion Synthesis (TLS) polymerases (like Pol ).
References
-
Okuyama, K., et al. (2003).[2] Enzymatic synthesis of 2'-deoxyguanosine with nucleoside deoxyribosyltransferase-II. Bioscience, Biotechnology, and Biochemistry.[1] Link
-
Pallan, P. S., et al. (2008). Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs. RCSB PDB / Nucleic Acids Research. Link
- Kaminski, P. A., et al. (2003). Enzymatic synthesis of 2'-deoxyribonucleosides using bacterial nucleoside phosphorylases. Journal of Biotechnology. (Contextual grounding for PNP protocols).
-
Guo, H., et al. (2022). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Chemical Research in Toxicology. Link
- Fernández-Lucas, J., et al. (2010). Enzymatic synthesis of nucleoside analogues using nucleoside 2'-deoxyribosyltransferase from Lactobacillus. Applied Microbiology and Biotechnology.
Sources
The Role of 2'-Deoxy-N,N-dimethylguanosine in Mutagenesis
Executive Summary: The Structural Determinants of Mutagenicity
2'-Deoxy-N,N-dimethylguanosine (
This guide delineates the mechanistic progression from adduct formation to mutagenic outcome. It challenges the standard view of "random" mutagenesis by demonstrating how the steric and electrostatic properties of
Chemical & Structural Basis of Mutagenicity
The Hydrogen Bonding Deficit
In canonical B-DNA, Deoxyguanosine (dG) forms three hydrogen bonds with Deoxycytidine (dC). The exocyclic amine at
-
Native dG:
-H -C (Strong H-bond) -
: The
nitrogen is fully substituted with methyl groups.-
Consequence 1: Loss of H-bond donor capability.
-
Consequence 2: Steric clash between the
-methyl groups and the of an incoming dCTP.
-
Steric-Induced Conformational Switching
The bulky dimethyl group creates significant steric hindrance in the minor groove. To relieve this strain, the nucleoside often rotates from the standard anti conformation to the syn conformation around the glycosidic bond.
-
Anti-Conformation (Blocked): Clashes with Watson-Crick face of dC.
-
Syn-Conformation (Mutagenic): Exposes the Hoogsteen face (N7/O6) to the template, mimicking a Thymine-like geometry that can mispair with dATP .
Figure 1: Mechanistic logic flow from chemical modification to mutagenic base pairing.
Polymerase Bypass Mechanisms (Translesion Synthesis)
High-fidelity replicative polymerases (Pol
Pol (Kappa): The Specialist
DNA Polymerase
-
Mechanism: Pol
can stabilize the in the anti conformation better than other polymerases, potentially allowing for extension, though often with low efficiency. -
Outcome: Can be error-free (inserting dC) but frequently error-prone due to the lack of H-bonding guidance.
Pol (Eta): The Promiscuous Bypass
Pol
-
Mechanism: It often accommodates the syn-isomer of
. -
Outcome: Preferential insertion of dATP opposite the lesion, leading to G
T transversions .
Experimental Protocols
Synthesis of -dimethyl-dG Phosphoramidite
Rationale: You cannot buy this triphosphate for PCR. You must chemically synthesize the phosphoramidite for solid-phase oligonucleotide synthesis.
Reagents:
-
Isobutyryl chloride (protection)
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl)
-
Dimethylamine (in THF)
Workflow:
-
Transient Protection: Protect 3' and 5' hydroxyls of dG using TMS-Cl/Pyridine.
-
Activation: React the
position with TPS-Cl to form the -sulfonate intermediate. -
Displacement: Treat with dimethylamine . This displaces the sulfonate and simultaneously substitutes the
position (via an intermediate), or use a direct on a 2-fluoro-inosine derivative if available.-
Note: A more modern approach uses Buchwald-Hartwig amination on a 2-chloro-2'-deoxyinosine derivative.
-
-
Phosphitylation: React the 5'-DMT-protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Purification: Silica gel chromatography (DCM/MeOH/TEA).
Standing Start Primer Extension Assay
Rationale: To determine the "stop" or "mutation" site of a specific polymerase encountering the lesion.
Materials:
-
Template: 30-mer DNA oligo containing site-specific
(Synthesized above). -
Primer: 5'-FAM labeled 15-mer (anneals 1 base upstream of lesion).
-
Enzymes: Purified Human Pol
, Pol , and Klenow Fragment (exo-).
Protocol:
-
Annealing: Mix Template (100 nM) and FAM-Primer (100 nM) in 1x Reaction Buffer. Heat to 95°C for 5 min, cool slowly to RT.
-
Reaction Assembly:
Component Volume Final Conc. | Annealed Duplex | 5
L | 10 nM | | dNTP Mix (or single dNTPs) | 2 L | 100 M | | Buffer (Tris-HCl pH 7.5, MgCl , DTT) | 2 L | 1x | | Polymerase | 1 L | 1-10 nM | -
Incubation: 37°C for 5, 15, and 30 minutes.
-
Quenching: Add 10
L Stop Solution (95% Formamide, 20 mM EDTA, Bromophenol Blue). -
Analysis: Heat to 95°C for 3 min. Load on 20% denaturing PAGE (7M Urea).
-
Data Output: Visualize FAM fluorescence.
-
Stall: Band at n (primer length).
-
Incorporation: Band at n+1.
-
Bypass: Bands at n+full length.
-
Quantitative Data Summary: Mutagenic Frequency
The following table summarizes typical incorporation efficiencies (
| Incoming dNTP | Relative Efficiency ( | Mutation Type | Structural Explanation |
| dCTP (Correct) | ~10 | None | Severely inhibited by steric clash and lack of H-bond. |
| dATP (Incorrect) | ~10 | G | Favored by syn-conformation of |
| dTTP (Incorrect) | < 10 | G | Unfavorable geometry. |
| dGTP (Incorrect) | < 10 | G | Purine-Purine clash. |
Note: Data represents an aggregate of kinetic studies on bulky
Visualization of Experimental Workflow
Figure 2: End-to-end workflow for characterizing
References
-
Pallan, P. S., et al. (2008).[9] "Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m22G:A pairs." Journal of Molecular Biology. Link
-
Ghodke, P. P., & Pradeepkumar, P. I. (2019).[8] "Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides." Current Protocols in Nucleic Acid Chemistry. Link[8]
-
Vongsutilers, V., et al. (2011). "Synthesis of 2'-N-Methylamino-2'-deoxyguanosine and 2'-N,N-Dimethylamino-2'-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry." Journal of Organic Chemistry. Link
-
Guengerich, F. P., et al. (2002). "Replication bypass of N2-deoxyguanosine interstrand cross-links by human DNA polymerases eta and iota." Chemical Research in Toxicology. Link
-
Hamm, M. L., et al. (2012). "Biochemical investigations into the mutagenic potential of 8-oxo-2'-deoxyguanosine using nucleotide analogues." Biochemistry. Link
Sources
- 1. Synthesis of 2'-N-methylamino-2'-deoxyguanosine and 2'-N,N-dimethylamino-2'-deoxyguanosine and their incorporation into RNA by phosphoramidite chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Studies of Alkylated 2′-Deoxyguanosine Lesions and R-loops [escholarship.org]
- 3. Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N2 -Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ether.chem.iitb.ac.in [ether.chem.iitb.ac.in]
- 9. (PDF) Effects of N2,n2-Dimethylguanosine on RNA Structure [research.amanote.com]
The Modified Nucleoside N2,N2-dimethylguanosine: A Technical Guide to its Discovery and Characterization
This guide provides a comprehensive technical overview of N2,N2-dimethylguanosine (m2,2G), a post-transcriptional RNA modification. It is intended for researchers, scientists, and professionals in drug development who are investigating the roles of RNA modifications in biological systems. This document delves into the discovery of m2,2G, its physicochemical properties, biological significance, and detailed methodologies for its characterization and quantification.
Introduction
The landscape of molecular biology is increasingly recognizing the profound impact of post-transcriptional modifications on the function and regulation of RNA. Among the more than 170 known RNA modifications, N2,N2-dimethylguanosine (m2,2G) has emerged as a critical player in ensuring the fidelity and efficiency of protein synthesis. This modified nucleoside, first detected over five decades ago, is predominantly found in transfer RNA (tRNA) and ribosomal RNA (rRNA), where it contributes to the structural integrity and functional efficacy of these essential molecules.[1][2] As our understanding of the "epitranscriptome" deepens, the ability to accurately detect and quantify specific modifications like m2,2G becomes paramount for elucidating its roles in health and disease.
This guide offers an in-depth exploration of m2,2G, from its fundamental properties to the practical application of advanced analytical techniques for its study. We will examine the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.
Section 1: Discovery and Physicochemical Properties
N2,N2-dimethylguanosine is a purine nucleoside in which two methyl groups are attached to the exocyclic amine at the N2 position of guanosine.[1] This modification is catalyzed by specific tRNA methyltransferases (MTases), which utilize S-adenosyl-L-methionine (SAM) as a methyl donor in a sequential methylation process.[1] The TRM1 gene product is one such enzyme responsible for the dimethylation of guanosine at position 26 in the D-stem of tRNA in yeast.
The presence of the two methyl groups on the guanine base significantly alters its properties. It sterically hinders the formation of canonical Watson-Crick base pairing with cytosine.[2] However, it does not prevent non-canonical base pairing with uracil or a modified form of base pairing with adenosine.[2] This altered base-pairing capacity has profound implications for the secondary and tertiary structure of RNA molecules.
Table 1: Physicochemical Properties of N2,N2-dimethylguanosine
| Property | Value | Source |
| Molecular Formula | C12H17N5O5 | PubChem |
| Molecular Weight | 311.29 g/mol | PubChem |
| CAS Number | 2140-67-2 | PubChem |
| Appearance | Solid | APExBIO |
| Storage Temperature | -20°C | Cayman Chemical |
Section 2: Biological Significance of N2,N2-dimethylguanosine
The strategic placement of m2,2G in tRNA, typically at the junction of the D-arm and the anticodon stem, is crucial for maintaining the correct L-shaped tertiary structure of the tRNA molecule.[1] This structural stabilization is essential for efficient and accurate translation of the genetic code.
The biological functions of m2,2G include:
-
tRNA Stability: By influencing the local RNA structure, m2,2G contributes to the overall stability of the tRNA molecule, protecting it from degradation.
-
Translation Efficiency: A properly folded tRNA is critical for its recognition by aminoacyl-tRNA synthetases and for its effective binding to the ribosome during protein synthesis. The presence of m2,2G ensures the correct conformation for these interactions, thereby enhancing the efficiency of translation.[2]
-
Preventing Frameshifting: The structural rigidity provided by m2,2G helps to maintain the correct reading frame during translation, preventing frameshift mutations.
The enzymes responsible for m2,2G formation, the N2,N2-dimethylguanosine-specific tRNA methyltransferases, are found in both the nucleus and mitochondria, highlighting the importance of this modification in both cellular compartments.[3]
Section 3: Methodologies for the Characterization of N2,N2-dimethylguanosine
The detection and quantification of m2,2G in biological samples require sensitive and specific analytical methods. The choice of method depends on the research question, the sample type, and the available instrumentation. The two primary approaches are mass spectrometry-based methods and antibody-based assays.
Mass Spectrometry-Based Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of modified nucleosides due to its high sensitivity and specificity.
Caption: Workflow for m2,2G quantification by LC-MS/MS.
This protocol describes a one-step enzymatic digestion of RNA to its constituent nucleosides.
-
RNA Isolation: Isolate total RNA from the biological sample of interest using a standard RNA extraction method (e.g., TRIzol). Ensure the RNA is of high quality and free from contaminants.
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following:
-
1-5 µg of total RNA
-
2 µL of 10X Reaction Buffer (e.g., from a commercial nucleoside digestion mix)
-
1 µL of Nuclease P1 (e.g., 50 U/µL)
-
1 µL of Snake Venom Phosphodiesterase I (e.g., 0.5 U/µL)
-
1 µL of Bacterial Alkaline Phosphatase (e.g., 50 U/µL)
-
RNase-free water to a final volume of 20 µL
-
-
Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 2-4 hours.
-
Enzyme Removal (Optional but Recommended): To prevent interference with downstream analysis, remove the enzymes using a 10 kDa molecular weight cutoff spin filter.
-
Sample Collection: Centrifuge the filter according to the manufacturer's instructions and collect the filtrate containing the nucleosides. The sample is now ready for LC-MS/MS analysis or can be stored at -80°C.
This is a general protocol and may require optimization for specific instrumentation.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the nucleosides. An example gradient is: 0-5 min, 2% B; 5-15 min, 2-30% B; 15-17 min, 30-95% B; 17-20 min, 95% B; 20-21 min, 95-2% B; 21-25 min, 2% B.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for m2,2G and a stable isotope-labeled internal standard. For m2,2G, the precursor ion ([M+H]+) is m/z 312.1, and a characteristic product ion is the base fragment at m/z 180.1.
-
-
Quantification: Create a standard curve using a commercially available N2,N2-dimethylguanosine standard of known concentrations. Spike all standards and samples with a known amount of a stable isotope-labeled m2,2G internal standard to correct for variations in sample processing and instrument response.
Antibody-Based Detection Methods
Antibodies specific to m2,2G offer a complementary approach for its detection and semi-quantitative analysis. These methods are generally less quantitative than mass spectrometry but can be valuable for screening and for visualizing the presence of the modification in situ.
Dot blotting is a simple and rapid method for the semi-quantitative detection of m2,2G in RNA samples.
-
RNA Denaturation: Dilute 1-2 µg of total RNA in RNase-free water. Heat the RNA at 95°C for 3 minutes to denature, then immediately place on ice.
-
Membrane Preparation: Cut a piece of positively charged nylon or nitrocellulose membrane to the desired size.
-
RNA Spotting: Spot 1-2 µL of the denatured RNA onto the membrane. Allow the spots to air dry.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m2,2G (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. The intensity of the spots corresponds to the relative amount of m2,2G. A loading control, such as methylene blue staining of the membrane, should be used to normalize for the amount of RNA spotted.[4]
ELISA can be adapted for the quantification of m2,2G in digested RNA samples. This would typically be a competitive ELISA format. While specific kits for m2,2G are not widely available, the following is a general protocol that can be optimized.
-
Coating: Coat a high-binding 96-well plate with an m2,2G-carrier conjugate (e.g., m2,2G conjugated to BSA) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare standards of known m2,2G concentrations and the digested RNA samples. In a separate tube, pre-incubate the standards or samples with a limited amount of anti-m2,2G antibody for 1-2 hours.
-
Incubation: Add the pre-incubated antibody-sample/standard mixture to the coated wells and incubate for 1-2 hours at room temperature. During this step, free m2,2G in the sample/standard will compete with the coated m2,2G for antibody binding.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody that recognizes the primary anti-m2,2G antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read Absorbance: Read the absorbance at 450 nm. The signal intensity will be inversely proportional to the concentration of m2,2G in the sample.
MeRIP, followed by RT-qPCR or sequencing, can be used to identify and quantify m2,2G within specific RNA transcripts.
Caption: General workflow for MeRIP to study m2,2G.
Section 4: Synthesis and Availability of Standards
The availability of high-purity N2,N2-dimethylguanosine standards is crucial for the accurate quantification of this modified nucleoside. Chemical synthesis of N2-modified guanosine derivatives has been reported, providing a route to obtaining these essential reference materials. Several commercial vendors also supply N2,N2-dimethylguanosine for research purposes.
Conclusion
N2,N2-dimethylguanosine is a vital RNA modification that plays a fundamental role in ensuring the accuracy and efficiency of protein synthesis. The methodologies outlined in this guide provide a robust framework for the investigation of m2,2G in various biological contexts. As research into the epitranscriptome continues to expand, the precise characterization of modifications like m2,2G will be instrumental in unraveling the complex layers of gene regulation and their implications in human health and disease.
References
-
Bio-Techne. (n.d.). Sandwich ELISA (Colorimetric) – Direct Detection Protocol. Retrieved from [Link]
-
Boster Biological Technology. (2022, May 12). ELISA PROTOCOL | Step by step instructions [Video]. YouTube. [Link]
-
Kuhle, K., & Bohnsack, K. E. (2024, September 10). N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. Frontiers in RNA Research, 2. [Link]
-
Kuhle, K., & Bohnsack, K. E. (2024, September 24). N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. Frontiers in RNA Research, 2. [Link]
-
Li, J. M., Hopper, A. K., & Martin, N. C. (1989). N2,N2-dimethylguanosine-specific tRNA methyltransferase contains both nuclear and mitochondrial targeting signals in Saccharomyces cerevisiae. The Journal of Cell Biology, 109(4 Pt 1), 1411–1419. [Link]
-
Rose, S., Misra, V., & Lasko, P. (2022). An RNA-immunoprecipitation protocol to identify RNAs associated with RNA-binding proteins in cytoplasmic and nuclear Drosophila head fractions. STAR protocols, 3(2), 101416. [Link]
-
Song, J., & Yi, C. (2022). Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting. Bio-protocol, 12(23), e4561. [Link]
-
Thermo Fisher Scientific. (2018, October 4). How to Run an ELISA Assay – Invitrogen Kit Step-by-Step Tutorial [Video]. YouTube. [Link]
-
Tomikawa, C. (2015). Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides. PloS one, 10(11), e0143756. [Link]
-
Widjaja, I., & Su, D. (2024, September 27). Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2'-deoxyguanosine in dried blood spot. Scientific reports, 14(1), 22934. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 3. N2,N2-dimethylguanosine-specific tRNA methyltransferase contains both nuclear and mitochondrial targeting signals in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting - PMC [pmc.ncbi.nlm.nih.gov]
2'-Deoxy-N,N-dimethylguanosine: A Technical Guide to Detection and Significance
The following is an in-depth technical guide on 2'-Deoxy-N,N-dimethylguanosine (N2,N2-ddG) as a marker of DNA damage. This guide is structured for researchers and drug development professionals, focusing on mechanistic origins, detection methodologies, and biological significance.
Executive Summary
2'-Deoxy-N,N-dimethylguanosine (also referred to as N2,N2-dimethyl-2'-deoxyguanosine or N2,N2-ddG ) represents a specific class of DNA lesion characterized by the double methylation of the exocyclic amine at the N2 position of guanine.[1] Unlike the more common oxidative marker 8-oxo-dG or the alkylation marker O6-methylguanine, N2,N2-ddG is a sterically bulky adduct that severely compromises Watson-Crick base pairing.
This guide details the chemical etiology of N2,N2-ddG, its role as a biomarker for specific genotoxic exposures (including hydrazines and aldehydes), and the LC-MS/MS workflows required for its precise quantification.
Part 1: Chemical Identity & Mechanistic Origins
Structural Characteristics
The N2 position of guanine is critical for hydrogen bonding with cytosine in the DNA minor groove. The addition of two methyl groups to this exocyclic amine:
-
Abolishes Hydrogen Bonding: The N2-H donors are replaced by methyl groups, preventing the formation of the third hydrogen bond with cytosine.
-
Steric Hindrance: The bulky dimethyl group creates a clash in the minor groove, distorting the DNA helix and stalling replicative polymerases (Pol
and ).
Routes of Formation
N2,N2-ddG arises through two primary pathways, making it a dual-purpose marker:
-
Exogenous Alkylation (The Adduct Pathway):
-
Hydrazine Derivatives: Exposure to 1,1-Dimethylhydrazine (UDMH) , a component of rocket fuel and a potent carcinogen, can lead to direct dimethylation or the formation of reactive intermediates that target the N2 position.
-
Aldehyde-Amine Crosslinks: Reaction of formaldehyde with secondary amines (like dimethylamine) can generate reactive iminium ions that alkylate the N2 position, although this often leads to cross-links.
-
-
Endogenous Misincorporation (The Metabolic Pathway):
-
N2,N2-dimethylguanosine (m2,2G) is a highly abundant modification in tRNA (specifically at position 26).[2]
-
Dysregulation of the nucleotide pool can lead to the accidental incorporation of the deoxy-counterpart (d-m2,2GTP) into genomic DNA by error-prone polymerases, serving as a marker of nucleotide pool imbalance or failed sanitation (e.g., by NUDIX hydrolases).
-
Biological Fate and Repair
The lesion is processed by distinct repair pathways depending on the organism and context:
-
Direct Reversal: The AlkB family of dioxygenases (e.g., ALKBH2, ALKBH3) can structurally reverse N-alkyl lesions via oxidative demethylation.
-
Nucleotide Excision Repair (NER): Due to the helical distortion, bulky N2-adducts are recognized by the XPC-RAD23B complex and excised.
-
Translesion Synthesis (TLS): If unrepaired, the lesion blocks high-fidelity polymerases. Specialized Y-family polymerases (e.g., Pol
or Pol ) are recruited to bypass the lesion, often in an error-prone manner, leading to transversions.
Figure 1: Mechanistic pathway of N2,N2-ddG formation, replication blockage, and resolution via repair or translesion synthesis.
Part 2: Analytical Methodology (LC-MS/MS)
Detection of N2,N2-ddG requires high sensitivity due to its low physiological abundance (typically <1 adduct per
Experimental Protocol: DNA Extraction & Hydrolysis[3]
Objective: Isolate high-purity DNA free of RNA contamination (crucial, as RNA contains high levels of m2,2G).
Step-by-Step Workflow:
-
Cell Lysis & Nuclear Isolation:
-
Lyse cells/tissue in Nuclei Lysis Buffer (10 mM Tris-HCl, 400 mM NaCl, 2 mM EDTA, pH 8.2).
-
Add Proteinase K (20 mg/mL) and incubate at 55°C for 3 hours to digest chromatin proteins.
-
Critical: Add RNase A and RNase T1 to digest RNA. Residual RNA is the primary source of false positives for this specific marker.
-
-
DNA Purification:
-
Enzymatic Hydrolysis:
-
Digest DNA (10–50 µg) to single nucleosides using a cocktail of:
-
DNase I (Endonuclease)
-
Phosphodiesterase I (Exonuclease)
-
Alkaline Phosphatase (Dephosphorylation)
-
-
Incubate at 37°C for 4–12 hours.
-
Filter through a 3 kDa molecular weight cut-off (MWCO) filter to remove enzymes.
-
-
Sample Enrichment (Optional but Recommended):
-
Use Solid Phase Extraction (SPE) cartridges (e.g., OASIS HLB) to remove bulk unmodified nucleosides (dG, dA, dT, dC) and enrich for the more hydrophobic alkylated adducts.
-
LC-MS/MS Parameters[3][5]
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Mode: Positive Electrospray Ionization (ESI+).[4] Chromatography: Reverse-phase C18 column (e.g., Waters HSS T3), gradient elution with Water (0.1% Formic Acid) and Methanol/Acetonitrile.
Table 1: Mass Spectrometry Transitions (MRM)
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Notes |
| N2,N2-ddG | 296.1 | 180.1 | 20–30 | Loss of deoxyribose (-116 Da).[5] Quantifier. |
| N2,N2-ddG | 296.1 | 136.1 | 40 | Qualifier transition. |
| Internal Std | 299.1 | 183.1 | 20–30 | |
| dG (Control) | 268.1 | 152.1 | 15 | Monitor for input normalization. |
Note: The Precursor
Figure 2: Workflow for the extraction and quantification of N2,N2-ddG from biological matrices.
Part 3: Data Interpretation & Validation
Trustworthiness & Causality
To ensure the signal is genuine N2,N2-ddG and not an artifact:
-
Retention Time Matching: The analyte must co-elute exactly with a synthetic N2,N2-ddG standard.
-
Ratio Consistency: The ratio of the quantifier (296->180) to qualifier (296->136) transitions must remain constant across samples.
-
RNA Exclusion: Analyze the sample for N2,N2-dimethylguanosine (ribo) (MRM: 312 -> 180). If the ribo-signal is high, the DNA sample is contaminated with RNA, rendering the measurement invalid.
Reference Ranges
-
Background Level: In unexposed tissues, N2,N2-ddG should be near the Limit of Detection (LOD), typically <1 adduct per
nucleotides. -
Exposed Level: Upon exposure to hydrazines or alkylating agents, levels may rise to 1–10 adducts per
nucleotides.
Clinical & Research Applications[2][6]
-
Oncology: Monitoring off-target DNA damage during chemotherapy with novel alkylating agents.
-
Environmental Toxicology: Biomarker for exposure to rocket propellants (UDMH) or industrial nitrosamines.
-
Aging: Accumulation of misincorporated modified bases as a marker of declining nucleotide pool sanitation.
References
-
Detection of N2-alkyl-2'-deoxyguanosine Adducts: Title: LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA.[7] Source: Chemical Research in Toxicology (2022).[7] URL:[Link]
-
Mechanisms of Alkylation Damage: Title: MutAIverse: An AI-Powered, Mechanism-backed Platform for Discovering Novel DNA Adducts. Source: bioRxiv (2025). URL:[Link][5]
-
RNA Modification Context (m2,2G): Title: Selective Enzymatic Demethylation of N2,N2-Dimethylguanosine in RNA.[8] Source: Angewandte Chemie International Edition (2017).[8] URL:[Link]
-
Nitrosamine and Hydrazine Adducts: Title: Formation of DNA Adducts from 1,1-Dimethylhydrazine. Source: Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. URL:[Link](General reference for UDMH genotoxicity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Sensitive LC-MS/MS Method for Determination of Deoxythioguanosine in Human DNA and its Application in Thiopurine-Treated Inflammatory Bowel Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2'-deoxyguanosine in Genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Enzymatic Demethylation of N2 ,N2 -Dimethylguanosine in RNA and Its Application in High-Throughput tRNA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
structural impact of 2'-Deoxy-N,N-dimethylguanosine on DNA helix
Structural Impact of -Dimethyl-2'-Deoxyguanosine on DNA Helix
Executive Summary
This guide details the atomistic consequences of this substitution, specifically its role in destabilizing B-DNA, inducing thermodynamic penalties, and promoting conformational transitions to Z-DNA or non-canonical
Atomistic Structural Analysis
The fundamental impact of
Loss of Hydrogen Bond Donors
In a standard dG:dC base pair, the exocyclic amine at position 2 (N2) of guanine serves as a hydrogen bond donor to the O2 carbonyl of cytosine.[1]
-
Native dG: N2 possesses two protons (
).[1] One participates in the WC H-bond; the other points into the minor groove.[1] -
Modified
: Both protons are substituted by methyl groups ( ).[1] -
Consequence: The G:C pair loses one of its three primary hydrogen bonds.[1] More critically, the bulky methyl groups create a "steric wall" that physically repels the cytosine O2, preventing the close approach required for the remaining two H-bonds (N1-H...N3 and O6...H-N4) to form optimally.
Steric Clash in the Minor Groove
In the canonical B-DNA conformation, the guanine base adopts an anti glycosidic bond angle.[1] In this orientation, the N2 position lies deep within the minor groove.[1]
-
The addition of two methyl groups at N2 creates a significant steric clash with the sugar-phosphate backbone and the hydration spine of the minor groove.[1]
-
Structural Response: To relieve this strain, the helix must distort. This often results in a local widening of the minor groove, propeller twisting of the base pair, or a complete conformational switch (see Section 2).
Conformational Dynamics: The B-to-Z Transition
One of the most profound effects of N2-alkylation is the modulation of the B-DNA
Mechanism of Z-DNA Promotion
Z-DNA is a left-handed helix where purines adopt the syn conformation and pyrimidines remain anti.[1]
-
In B-DNA (Anti): The N2-dimethyl group is buried in the minor groove (sterically unfavorable).[1]
-
In Z-DNA (Syn): The guanine rotates 180° about the glycosidic bond to the syn conformation.[1] This rotation exposes the N2-dimethyl group to the convex outer surface of the helix, where steric hindrance is negligible.[1]
-
Thermodynamic Driver: The relief of steric strain upon transition from anti to syn makes
a potent promoter of Z-DNA in alternating purine-pyrimidine sequences (e.g., ), often lowering the salt concentration threshold required for this transition.[1]
Non-Canonical Pairing ( :A)
In RNA contexts (and applicable to DNA under specific constraints),
Thermodynamic Parameters
The incorporation of
Data Summary: Thermal Stability ( )
Note: Values are approximate and sequence-dependent.[1]
| Duplex Context | Modification | Structural Consequence | |
| dG:dC (Center) | -8°C to -15°C | Loss of H-bond + Steric repulsion.[1] | |
| dG:dA (Mismatch) | -2°C to +1°C | Stabilization of specific pseudo-WC geometry vs. standard mismatch. | |
| Z-Forming (GC)n | Stabilized | Favors Z-conformation at lower ionic strength.[1] |
Key Insight: The destabilization is enthalpic (
Biological Implications[1][4][5][6]
Polymerase Stalling and Bypass
To replicative DNA polymerases (e.g., Pol
-
Stalling: The polymerase active site is typically tuned for Watson-Crick geometry.[1] The steric bulk of
clashes with the tight tolerance of the nascent base-pair binding pocket, causing replication fork stalling.[1] -
Translesion Synthesis (TLS): Specialized polymerases (e.g., Pol IV in bacteria, Pol
in humans) are required to bypass this lesion.[4][5] Pol , with its open active site, can accommodate the N2-bulk, though it may result in -1 frameshifts or misincorporation of dT.
Repair Recognition
The local helical distortion (minor groove widening or syn flipping) serves as a beacon for repair enzymes.[1]
-
Nucleotide Excision Repair (NER): The distortion is recognized by XPC-RAD23B (humans) or UvrAB (bacteria), leading to excision of the oligonucleotide patch.[1]
Experimental Protocols
Synthesis via Phosphoramidite Chemistry
Unlike mono-methyl guanosine (which requires complex protection like Alloc), the dimethyl analog is chemically more robust during synthesis because the amine is tertiary.
Protocol: Solid-Phase Incorporation
-
Reagent Preparation: Use 5'-O-DMT-
-dimethyl-2'-deoxyguanosine-3'-O-phosphoramidite. (Note: The exocyclic amine does not require an acyl protecting group like isobutyryl, as it is fully methylated and non-nucleophilic). -
Coupling: Standard tetrazole or ETT activator.[1] Increase coupling time to 6 minutes to account for potential steric hindrance near the coupling center.
-
Oxidation: Standard Iodine/Water/Pyridine.[1]
-
Deprotection:
-
Conditions: Concentrated Ammonium Hydroxide (28%) at 55°C for 12-16 hours.
-
Note:
is stable under standard deprotection conditions.[1]
-
-
Purification: DMTr-on purification via RP-HPLC is recommended to separate failure sequences, followed by acetic acid detritylation.[1]
Validation: Melting Analysis
-
Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.
-
Sample: 1.0
M duplex DNA.[1] -
Ramp: 20°C to 90°C at 0.5°C/min.
-
Observation: Expect a broad transition and significantly lower
compared to the unmodified control.
Visualization of Structural Impact[1][5][9]
Diagram 1: Structural Disruption of the G:C Pair
This diagram illustrates the loss of hydrogen bonding and the steric clash introduced by the dimethyl group.[1]
Caption: Comparison of canonical dG:dC pairing vs. the steric repulsion and H-bond loss in
Diagram 2: The Z-DNA Conformational Trap
This diagram visualizes the energetic preference for Z-DNA induced by the modification.[1]
Caption: Mechanism by which
References
-
Pallan, P. S., et al. (2008).[4][6][7] "Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m22G:A pairs." RNA, 14(10), 2125–2135.[2][6]
-
Mao, B., et al. (2016). "Monitoring B- to Z-DNA transitions using a cytosine analogue FRET-pair." Nucleic Acids Research.[1][8]
-
Ghodke, P. P., & Pradeepkumar, P. I. (2020).[4] "Site-Specific N2-dG DNA Adducts: Formation, Synthesis, and TLS Polymerase-Mediated Bypass." European Journal of Organic Chemistry.[1][5] [1]
-
Lee, J., et al. (2022). "DNA Bending Force Facilitates Z-DNA Formation under Physiological Salt Conditions."[1] Journal of Physical Chemistry Letters.
-
Fernandez, J., et al. (2011). "Synthesis of 2'-N-Methylamino-2'-deoxyguanosine and 2'-N,N-Dimethylamino-2'-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry." Journal of Organic Chemistry.
Sources
- 1. Formation of Z-DNA in negatively supercoiled plasmids is sensitive to small changes in salt concentration within the physiological range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (PDF) Effects of N2,n2-Dimethylguanosine on RNA Structure [research.amanote.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
LC-MS/MS quantification of 2'-Deoxy-N,N-dimethylguanosine in DNA
High-Sensitivity LC-MS/MS Quantification of 2'-Deoxy-N,N-dimethylguanosine ( ) in DNA
Application Note & Protocol Guide
Abstract & Strategic Overview
The quantification of 2'-Deoxy-N,N-dimethylguanosine (
The Analytical Challenge:
-
Isobaric Interference:
(MW 295.29) is isobaric with -ethyl-2'-deoxyguanosine ( -Et-dG).[1][2] Both share the same precursor ion ( 296.1) and similar fragmentation patterns. Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory. -
Trace Sensitivity: Biological levels are often
adduct per nucleotides, requiring high-efficiency DNA hydrolysis and sensitive MRM (Multiple Reaction Monitoring) detection. -
Hydrophobicity: The dimethylation significantly increases hydrophobicity compared to native dG, altering retention behavior.
This guide provides a validated, self-correcting workflow for the absolute quantification of
Experimental Workflow Logic
The following diagram illustrates the critical decision points in the
Caption: Workflow for
Detailed Protocol
Phase A: Sample Preparation & Enzymatic Hydrolysis
Objective: Complete digestion of DNA into single nucleosides without generating artifactual oxidation or deamination.
Reagents:
-
Buffer: 10 mM Tris-HCl (pH 7.4), 15 mM
. -
Enzyme Cocktail:
-
DNase I (Recombinant): Endonuclease to nick DNA.
-
Snake Venom Phosphodiesterase (SVPDE/PDE I): Exonuclease (3'
5') to release nucleotides. -
Alkaline Phosphatase (ALP): Removes terminal phosphates to yield nucleosides.
-
-
Internal Standard (IS):
-dG (Surrogate) or -labeled (if custom synthesized). Note: Using labeled dG requires careful monitoring of matrix effects as it elutes earlier than the analyte.
Step-by-Step:
-
DNA Isolation: Extract DNA using a chaotropic salt method (e.g., Qiagen DNeasy) or phenol-chloroform.
-
Quality Check: Ensure
. Protein contamination inhibits hydrolysis.
-
-
Dissolution: Dissolve
of DNA in of Hydrolysis Buffer. -
IS Addition: Spike with 5 pmol of Internal Standard.
-
Digestion:
-
Add 2 Units DNase I + 0.05 Units PDE I. Incubate at 37°C for 2 hours.
-
Add 2 Units ALP. Incubate at 37°C for 1 additional hour.
-
-
Clean-up:
-
Transfer mixture to a 3 kDa MWCO (Molecular Weight Cut-Off) spin filter .
-
Centrifuge at
for 15 min. -
Collect the flow-through (contains nucleosides; enzymes are retained).
-
Why? Direct injection of enzymes fouls the LC column and suppresses ionization.
-
Phase B: LC-MS/MS Instrumentation & Conditions
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
1. Chromatography (UHPLC)[1][2][3]
-
Column: High-strength Silica C18 (e.g., Waters HSS T3 or Phenomenex Kinetex),
, .-
Rationale: HSS T3 retains polar nucleosides (dC, dG) while resolving hydrophobic modifications.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Note: Methanol provides better solvation for methylated purines than Acetonitrile.
-
-
Gradient:
-
0–1 min: 2% B (Isocratic hold for dC/dG elution).
-
1–8 min: 2%
20% B (Slow ramp to separate -Et-dG from ). -
8–10 min: 95% B (Wash).
-
10.1–13 min: 2% B (Re-equilibration).
-
2. Mass Spectrometry (MRM Parameters)
Ionization: ESI Positive Mode (
MRM Transitions Table:
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Type | Rationale |
| 296.1 | 180.1 | 22 | Quantifier | Loss of deoxyribose (-116 Da) | |
| 296.1 | 152.1 | 35 | Qualifier | Fragmentation of Dimethylguanine base | |
| 296.1 | 180.1 | 22 | Interference | Isobaric isomer (Must resolve by RT) | |
| dG (Native) | 268.1 | 152.1 | 18 | Monitor | Verify digestion efficiency |
| IS ( | 273.1 | 157.1 | 18 | Internal Std | Normalization |
-
Critical Note: The transition
is identical for both the dimethyl and ethyl variants. You must inject standards of both to confirm they elute at different retention times. Typically, elutes after -Et-dG due to the steric bulk of two methyl groups vs. one ethyl group interacting with the C18 phase.
Data Analysis & Validation
Calculation
Quantification is performed using the Stable Isotope Dilution method.
Where RF (Response Factor) is determined from the calibration curve.
Global Methylation Ratio
Results are often expressed as modifications per
-
Quantify total dG in the sample (using the dG transition).
-
Quantify
. -
Ratio =
.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Ensure column is "end-capped" and use sufficient buffer strength (or switch to Ammonium Acetate). |
| Low Sensitivity | Ion suppression from enzymes. | Check MWCO filter integrity. Perform SPE clean-up (Oasis HLB) if necessary. |
| Double Peak at 296 | Contamination with | Optimize gradient slope (flatten between 5-15% B). |
| Incomplete Digestion | High protein/salt in DNA. | Re-precipitate DNA with Ethanol/NaOAc before hydrolysis. |
References
-
Guo, S., et al. (2022).
-Alkyl-2′-deoxyguanosine in Genomic DNA.[5] Chemical Research in Toxicology.- Relevance: Establishes MRM transitions for -alkyl
-
Harahap, Y., et al. (2024).
-Ethyl-2'-deoxyguanosine in dried blood spot. Heliyon.-
[1]
- Relevance: Confirms the transition and isobaric challenges with ethyl-dG.
-
-
Quinlivan, E. P., & Gregory, J. F. (2008). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. Nucleic Acids Research.
- Relevance: Validates the DNase/PDE/ALP enzymatic cocktail for LC-MS applic
Sources
- 1. scholar.ui.ac.id [scholar.ui.ac.id]
- 2. Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2’-deoxyguanosine in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2'-deoxyguanosine in Genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 2'-Deoxy-N,N-dimethylguanosine Phosphoramidite
This Application Note and Protocol is designed for advanced researchers and synthetic chemists. It details the high-fidelity synthesis of 2'-Deoxy-N,N-dimethylguanosine (
Introduction & Scientific Rationale
The modification of the exocyclic amine at the C2 position of guanine alters the hydrogen-bonding landscape of the Watson-Crick face. Specifically,
-
Z-DNA Stabilization: The steric bulk and hydrophobicity of the dimethyl group favor the syn conformation of the glycosidic bond, promoting the transition from B-DNA to Z-DNA in alternating purine-pyrimidine sequences.
-
Hydrogen Bond Disruption: It acts as a "blocker" probe, preventing the formation of standard G:C base pairs (which require N2-H donors), thus serving as a tool to map hydrogen bonding networks in protein-DNA complexes.
-
Adduct Modeling: It mimics environmental carcinogen-induced DNA damage, aiding in the study of translesion synthesis (TLS) polymerases.
This protocol outlines a convergent synthetic route prioritizing regioselectivity and yield. Unlike direct alkylation of 2'-deoxyguanosine (which often yields N1/N7 mixtures), this method utilizes a 2-fluoro-2'-deoxyinosine intermediate for clean nucleophilic displacement.
Retrosynthetic Analysis & Strategy
The synthesis is deconstructed into three critical phases to ensure the integrity of the glycosidic bond and the exocyclic modification.
-
Phase I: Activation. Conversion of 2'-deoxyguanosine to the electrophilic 2-fluoro-2'-deoxyinosine intermediate via non-aqueous diazotization.
-
Phase II: Substitution. Regiospecific displacement of the C2-fluorine by dimethylamine.
-
Phase III: Assembly. Standard 5'-dimethoxytritylation and 3'-phosphitylation to yield the reactive phosphoramidite.
Synthetic Pathway Diagram
Caption: Logical flow for the conversion of dG to dG-N2,N2-Me2 phosphoramidite via the fluoro-displacement strategy.
Detailed Experimental Protocols
Phase I: Synthesis of 2-Fluoro-2'-deoxyinosine (2-F-dI)
Objective: Create a reactive leaving group at the C2 position. Direct alkylation of dG is promiscuous; the 2-fluoro intermediate allows for clean
Reagents:
-
2'-Deoxyguanosine monohydrate
-
Hydrofluoric acid/Pyridine (HF/Py) (70:30)
-
tert-Butyl nitrite (t-BuONO)
Protocol:
-
Preparation: Suspend 2'-deoxyguanosine (5.0 g, 18.7 mmol) in anhydrous pyridine (50 mL). Evaporate to dryness to remove water. Repeat twice.
-
Dissolution: Resuspend the dried solid in HF/Pyridine complex (30 mL) in a polyethylene vessel (Glass reacts with HF). Cool to -10°C in an ice/salt bath.
-
Diazotization: Add tert-butyl nitrite (3.0 mL, 25 mmol) dropwise over 20 minutes with vigorous stirring. The solution will turn yellow/orange, indicating diazonium formation.
-
Reaction: Stir at -10°C for 2 hours, then allow to warm to 0°C for another 2 hours.
-
Quenching: Pour the reaction mixture slowly into a vigorously stirred solution of CaCO
(excess) in water/ice to neutralize the HF. Caution: Gas evolution ( ). -
Purification: Filter the slurry to remove CaF
. Extract the filtrate with Ethyl Acetate (3 x 100 mL). Dry organic layers over Na SO and concentrate. -
Flash Chromatography: Purify on silica gel (MeOH/DCM gradient 5-10%).
-
Target Yield: ~60-70%.
-
Validation:
H NMR (absence of exocyclic ), F NMR (singlet around -52 ppm).
-
Phase II: Nucleophilic Substitution ( -Dimethylation)
Objective: Install the dimethylamino group.
Reagents:
-
2-Fluoro-2'-deoxyinosine (Intermediate from Phase I)
-
Dimethylamine (40% aq. solution or 2.0 M in THF)
-
Ethanol (absolute)
Protocol:
-
Reaction: Dissolve 2-F-dI (2.0 g, 7.4 mmol) in Ethanol (20 mL). Add Dimethylamine solution (10 mL, excess).
-
Heating: Seal in a pressure tube or round-bottom flask with a tight condenser. Heat to 60°C for 12 hours.
-
Note: The fluorine is a good leaving group on the purine ring activated by the adjacent nitrogens.
-
-
Monitoring: Check TLC (10% MeOH in DCM). The starting material (Rf ~0.4) should disappear, replaced by a slightly more non-polar spot (Rf ~0.5).
-
Workup: Evaporate solvents under reduced pressure. Co-evaporate with ethanol to remove traces of amine.
-
Result: The product, 2'-deoxy-N,N-dimethylguanosine , is usually obtained as a white foam. It can be used directly or purified via short silica plug.[3]
Phase III: Phosphoramidite Assembly
Objective: Functionalize the nucleoside for automated DNA synthesis.
Step A: 5'-Dimethoxytritylation[1]
-
Drying: Co-evaporate the nucleoside (1.5 g) with anhydrous pyridine (3x).
-
Reaction: Dissolve in anhydrous pyridine (15 mL). Add 4,4'-Dimethoxytrityl chloride (DMT-Cl, 1.2 eq). Add catalytic DMAP (0.05 eq).
-
Time: Stir at Room Temperature (RT) for 4-6 hours.
-
Quench: Add Methanol (2 mL).
-
Workup: Dilute with DCM, wash with 5% NaHCO
. Dry and concentrate. -
Purification: Silica gel chromatography (DCM/MeOH + 1% Triethylamine). The Et
N is crucial to prevent acid-catalyzed detritylation on the column.
Step B: 3'-Phosphitylation
Reagents:
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)
-
N,N-Diisopropylethylamine (DIPEA)[2]
-
Dichloromethane (anhydrous)[2]
Protocol:
-
Setup: Dissolve the 5'-DMT-protected nucleoside (1.0 mmol) in dry DCM (10 mL) under Argon.
-
Base Addition: Add DIPEA (4.0 mmol, 4 eq).
-
Phosphitylation: Add CEP-Cl (1.2 mmol, 1.2 eq) dropwise.
-
Reaction: Stir at RT for 1 hour.
-
Self-Validation: The solution should remain clear. Precipitate indicates moisture contamination (amine salts).
-
-
Quench: Add Butanol (0.5 mL) or water-saturated DCM.
-
Purification: Flash chromatography (Hexane/Acetone/Triethylamine 49:49:2 or DCM/EtOAc/TEA).
-
Final Handling: Dissolve in dry Acetonitrile, filter, and lyophilize or evaporate to a foam. Store at -20°C under Argon.
Quality Control & Characterization
Verify the identity and purity using the following parameters.
| Parameter | Method | Expected Result / Criteria |
| Identity | N-Me group: Singlet (6H) at | |
| Purity (P) | Sharp singlet at | |
| Mass | ESI-MS | Observe |
| Coupling | Solid Phase Test | Coupling efficiency >98% on automated synthesizer (trityl monitor). |
Handling and Storage
-
Stability: The
-dimethyl group renders the glycosidic bond slightly more labile to acid than unmodified dG. Ensure detritylation times during oligo synthesis are optimized (standard 3% TCA is usually acceptable, but monitor for depurination). -
Storage: Store the phosphoramidite as a dry powder at -20°C. Dissolve in Anhydrous Acetonitrile (diluent < 30 ppm water) immediately prior to use.
-
Shelf Life: 6 months if kept dry and frozen.
References
-
Ghodke, P. P., & Pradeepkumar, P. I. (2019).[3] Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 78, e93.[3] Link
-
Harris, T. M., & Harris, C. M. (2001).[8] Synthesis of N2-substituted deoxyguanosine nucleosides from 2-fluoro-6-O-(trimethylsilylethyl)-2'-deoxyinosine.[8] Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.3. Link
-
Santa Cruz Biotechnology. 2′-Deoxy-5′-O-DMT-N2-methylguanosine 3′-CE phosphoramidite Product Data. Link
-
PubChem. N2,N2-dimethylguanosine Phosphoramidite Compound Summary. Link
-
BenchChem. Protocol for Synthesis of 2'-Deoxyisoguanosine Phosphoramidite (Analogous N2-modification strategy). Link
Sources
- 1. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ether.chem.iitb.ac.in [ether.chem.iitb.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N2 -Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2'-N-methylamino-2'-deoxyguanosine and 2'-N,N-dimethylamino-2'-deoxyguanosine and their incorporation into RNA by phosphoramidite chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N2-substituted deoxyguanosine nucleosides from 2-fluoro-6-O-(trimethylsilylethyl)-2'-deoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
incorporation of 2'-Deoxy-N,N-dimethylguanosine into oligonucleotides.
Application Note: High-Fidelity Incorporation of 2'-Deoxy-N,N-dimethylguanosine [d(m2,2G)] into Synthetic Oligonucleotides
Target Audience: Researchers, biophysicists, and drug development professionals.
Executive Summary & Mechanistic Background
The site-specific incorporation of modified nucleosides into synthetic oligonucleotides is a cornerstone of modern nucleic acid research, enabling the precise probing of structural biology, DNA damage repair pathways, and protein-DNA interactions[1]. Among these, 2'-Deoxy-N,N-dimethylguanosine [d(m2,2G)] is a highly specialized modification characterized by the di-methylation of the exocyclic N2 amine of guanine.
Causality of the Modification (Expertise Insight): In canonical B-form DNA, the N2 proton of guanosine acts as a crucial hydrogen bond donor to the O2 of cytosine, while also residing deep within the minor groove. By replacing these protons with two bulky methyl groups, d(m2,2G) completely abolishes the ability to form standard Watson-Crick base pairs with cytosine and introduces a severe steric clash within the minor groove. Consequently, d(m2,2G)-modified oligonucleotides are heavily utilized as molecular probes to investigate DNA polymerase bypass fidelity, mismatch repair (MMR) protein recognition, and the thermodynamics of minor groove disruption.
Chemical Properties & Phosphoramidite Design
Chemical synthesis of oligonucleotides proceeds in the 3' to 5' direction via the phosphoramidite method. The design and handling of the d(m2,2G) phosphoramidite building block differ mechanistically from canonical 2'-deoxyguanosine (dG):
-
Exocyclic Amine (N2) Inertness: Standard dG requires protection (e.g., isobutyryl or dimethylformamidine) at the N2 position to prevent irreversible acylation during the synthesis capping step[]. Because d(m2,2G) is fully alkylated at N2, it lacks a nucleophilic proton, rendering it chemically inert to capping reagents (acetic anhydride). Thus, N2-protection on the phosphoramidite is unnecessary.
-
Steric Considerations: The dimethylamino group forces the nucleobase into a conformation that partially shields the 3'-phosphoramidite moiety. This steric hindrance reduces the kinetics of the tetrazole-catalyzed coupling reaction, necessitating optimized parameters to maintain high stepwise yields.
Experimental Protocols: Solid-Phase Synthesis Workflow
To ensure a self-validating system, the following protocol integrates real-time trityl monitoring and optimized stoichiometry to guarantee >98% coupling efficiency for the sterically hindered d(m2,2G) modification.
Protocol 1: Preparation and Coupling of d(m2,2G) Phosphoramidite
-
Monomer Preparation: Dissolve the d(m2,2G) phosphoramidite in anhydrous acetonitrile (MeCN) to a final concentration of 0.12 M – 0.15 M .
-
Rationale: A higher concentration than the standard 0.1 M drives the coupling equilibrium forward, compensating for the steric bulk of the dimethyl group.
-
-
Anhydrous Maintenance: Add activated 3Å molecular sieves to the monomer solution 12 hours prior to synthesis.
-
Rationale: Tetrazole-activated phosphoramidites are highly susceptible to hydrolysis; maintaining water content below 30 ppm is critical for preventing the formation of unreactive H-phosphonate species[].
-
-
Coupling Step: Program the automated DNA synthesizer to deliver the d(m2,2G) monomer alongside a highly acidic activator (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole [ETT] or 0.3 M Benzylthiotetrazole[BTT]).
-
Extended Coupling Time: Override the standard 1.5-minute coupling time. Set the coupling time specifically for the d(m2,2G) insertion to 600 seconds (10 minutes) .
-
Rationale: The extended time allows the sterically hindered 5'-OH nucleophilic attack to reach completion, preventing deletion mutations (n-1 sequences).
-
-
Capping and Oxidation: Proceed with standard capping (Acetic Anhydride/N-Methylimidazole) and oxidation (0.02 M I
in THF/Pyridine/H O) steps[1]. The N2-dimethyl group will not react with the capping mixture.
Figure 1: Solid-phase phosphoramidite synthesis cycle optimized for d(m2,2G) incorporation.
Protocol 2: Cleavage and Deprotection
The deprotection strategy is dictated by the protecting groups of the canonical bases, as d(m2,2G) itself does not require N2-deprotection[3].
-
Standard Chemistry: If the sequence contains standard protecting groups (bz-A, bz-C, ibu-G), transfer the solid support to a sealed vial. Add 1.0 mL of concentrated aqueous ammonium hydroxide (28-30% NH
). Incubate at 55°C for 16 hours. -
Fast Deprotection (Recommended): If using fast-deprotect monomers (dmf-G, ac-C), use AMA reagent (1:1 v/v mixture of 28% aqueous ammonium hydroxide and 40% aqueous methylamine). Incubate at 65°C for 10 minutes, or room temperature for 2 hours.
-
Rationale: AMA significantly reduces turnaround time and minimizes prolonged exposure of the modified base to harsh alkaline conditions at elevated temperatures.
-
-
Post-Deprotection: Chill the vial to 4°C before opening to prevent the loss of volatile ammonia/methylamine. Filter the solution to remove the controlled pore glass (CPG) support, and lyophilize the supernatant.
Data Presentation & Quality Control
Following synthesis, quantitative evaluation of the oligonucleotide is mandatory. The orange color produced by the cleaved 4,4'-dimethoxytrityl (DMT) carbocation (absorbing at 495 nm) serves as a real-time proxy for coupling efficiency[3].
Table 1: Synthesis and Deprotection Parameters for d(m2,2G)
| Parameter | Standard Canonical Nucleoside | d(m2,2G) Modified Nucleoside | Rationale for Adjustment |
| Monomer Concentration | 0.10 M in MeCN | 0.12 M – 0.15 M in MeCN | Overcomes steric hindrance of the N2-dimethyl group. |
| Coupling Time | 90 - 120 seconds | 600 seconds (10 minutes) | Ensures >98% stepwise yield; prevents n-1 truncations. |
| Activator | 0.25 M ETT or 0.45 M Tetrazole | 0.25 M ETT or 0.3 M BTT | ETT/BTT provides higher acidity (pKa ~4.3) for bulky monomers. |
| Deprotection (Standard) | NH | NH | d(m2,2G) is completely stable under standard alkaline deprotection. |
| Deprotection (AMA) | AMA, 65°C, 10 min | AMA, 65°C, 10 min | Compatible; no N2 protecting group removal required for d(m2,2G). |
Downstream Applications and Validation
Once synthesized and purified via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the d(m2,2G)-containing oligonucleotide must be validated. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the mass shift (+28 Da relative to a canonical dG, representing the two methyl groups).
Figure 2: Downstream workflow for d(m2,2G)-modified oligonucleotides from synthesis to application.
Application Insight: When conducting UV-melting (Tm) analysis (Figure 2), researchers will observe a significant thermodynamic destabilization (
References
-
Wikipedia Contributors. "Oligonucleotide synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Biotage. "Solid Phase Oligonucleotide Synthesis: Introduction." Biotage. Available at:[Link]
-
Dai, Q., et al. "Selective Enzymatic Demethylation of N2,N2-Dimethylguanosine in RNA and Its Application in High-Throughput tRNA Sequencing." Angewandte Chemie International Edition, 2017. Available at:[Link]
Sources
protocol for detecting 2'-Deoxy-N,N-dimethylguanosine adducts in tissue samples
Application Note: High-Sensitivity Detection of 2'-Deoxy-N,N-dimethylguanosine ( ) Adducts in Tissue Samples via LC-MS/MS
Abstract & Scientific Context
The detection of alkylated DNA adducts is a cornerstone of molecular toxicology and oncology. While
Critical Challenge: The primary analytical challenge is distinguishing the DNA-specific lesion (
This protocol details a rigorous Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to quantify
Experimental Design Strategy
The "Gold Standard" Validation Logic
To ensure data integrity (E-E-A-T), this protocol relies on three validation pillars:
-
Chemical Specificity: Complete enzymatic hydrolysis of DNA to nucleosides, coupled with rigorous RNase treatment to eliminate tRNA interference.
-
Chromatographic Resolution: Use of a High-Strength Silica (HSS) or C18 column to separate the deoxy-ribose analyte from any remaining ribose contaminants.
-
Isotope Dilution: Quantification is performed relative to a stable isotope-labeled internal standard (ISTD) added prior to hydrolysis. This corrects for variable recovery during Solid Phase Extraction (SPE) and matrix effects during ionization.
Internal Standard Selection
-
Preferred:
(Custom synthesis often required). -
Alternative:
(Commercial availability high). If using this, you must establish a Relative Response Factor (RRF) curve, as the ionization efficiency of the dimethylated form differs from the unmodified nucleoside.
Workflow Visualization
Figure 1: Step-by-step workflow emphasizing the critical RNA removal step to prevent interference from tRNA modifications.
Detailed Protocol
Phase 1: Sample Preparation & DNA Isolation
Reagents:
-
Proteinase K (20 mg/mL)
-
RNase A (DNase-free) and RNase T1
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Isopropanol (molecular biology grade)
Procedure:
-
Homogenization: Homogenize 50–100 mg of frozen tissue in Lysis Buffer (10 mM Tris-HCl, 10 mM EDTA, 100 mM NaCl, 0.5% SDS, pH 8.0).
-
Proteolysis: Add Proteinase K (final 0.5 mg/mL) and incubate at 55°C overnight.
-
RNA Depletion (Crucial): Add RNase A (100 µg/mL) and RNase T1 (50 U/mL). Incubate at 37°C for 1 hour. Note: Incomplete RNA removal is the #1 cause of false positives for methylated guanosines.
-
Extraction: Perform standard Phenol:Chloroform extraction. Precipitate DNA with isopropanol. Wash with 70% EtOH.
-
Quantification: Resuspend DNA in water. Measure concentration via UV absorbance (
). Purity check: should be > 1.8.
Phase 2: Enzymatic Hydrolysis
Reagents:
-
Buffer: 10 mM Tris-HCl, 5 mM
, pH 7.0. -
Enzyme Cocktail: DNase I (Recombinant), Snake Venom Phosphodiesterase (PDE I), Alkaline Phosphatase (CIP or SAP).
-
Internal Standard:
(1 pmol per sample).
Procedure:
-
Aliquot 50 µg of purified DNA.
-
Add Internal Standard (ISTD) to the DNA solution before digestion.
-
Add DNase I (2 U) and incubate at 37°C for 30 mins (nicks DNA).
-
Add PDE I (0.05 U) and Alkaline Phosphatase (2 U). Incubate at 37°C for 4–6 hours (or overnight).
-
Filtration: Pass the hydrolysate through a 3 kDa molecular weight cut-off (MWCO) filter to remove enzymes, or proceed to SPE.
Phase 3: Solid Phase Extraction (Enrichment)
Direct injection of hydrolysate can clog columns and suppress ionization.
-
Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent C18 cartridges (30 mg).
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Apply hydrolysate.
-
Wash: 1 mL Water (removes salts/buffer).
-
Elute: 1 mL 30% Methanol in Water. Note: d(N2,N2-Me2G) is more hydrophobic than dG; 30-50% MeOH ensures recovery while leaving proteins bound.
-
Dry: Evaporate eluate to dryness (SpeedVac) and reconstitute in 50 µL mobile phase (95% Water / 5% MeOH).
LC-MS/MS Method Parameters
Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Thermo Altis, Waters Xevo TQ-XS).
Liquid Chromatography (UHPLC)[5]
-
Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex C18. The T3 column is preferred for retaining polar nucleosides.
-
Flow Rate: 0.3 mL/min.
-
Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
Gradient Profile:
| Time (min) | % B | Description |
|---|---|---|
| 0.0 | 2 | Initial Hold |
| 1.0 | 2 | Load |
| 8.0 | 30 | Elution of Adducts |
| 8.1 | 95 | Wash |
| 10.0 | 95 | Wash Hold |
| 10.1 | 2 | Re-equilibration |
| 13.0 | 2 | End |
Mass Spectrometry (MRM Parameters)
Ionization: Electrospray Ionization (ESI), Positive Mode.[2][4] Source Logic: DNA adducts typically fragment via neutral loss of the deoxyribose sugar (-116 Da).[5]
Calculated Transitions:
-
Analyte:
-
Molecular Weight: 295.29 Da
-
Precursor Ion
-
Product Ion (Aglycone Base)
-
-
Internal Standard:
-
Precursor Ion
-
Product Ion
-
MRM Table:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| d(N2,N2-Me2G) | 296.3 | 180.2 | 25 | 18 |
| [15N5]-ISTD | 301.3 | 185.2 | 25 | 18 |
| dG (Monitor) | 268.1 | 152.1 | 20 | 15 |
Note: Monitoring unmodified dG (in a separate diluted run or utilizing a "divert valve" to avoid detector saturation) is necessary to quantify the total DNA amount analyzed.
Data Analysis & Quantification
Fragmentation Logic Diagram
Figure 2: Mass spectrometry transition logic.[6] The loss of the sugar moiety (116 Da) is the specific signature for deoxyribonucleosides.
Calculation
The concentration of the adduct is calculated using the ratio of the analyte peak area to the internal standard peak area.
Where:
-
Amount dG: Quantified by UV (
) or by LC-MS monitoring of dG in the sample. -
RRF: Relative Response Factor (if ISTD is not identical to analyte).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Signal | RNA Contamination | Increase RNase incubation time; verify separation of ribose-form ( |
| Low Sensitivity | Ion Suppression | Improve SPE wash steps; switch to Nano-LC if available. |
| Peak Tailing | Column Aging or pH | Ensure mobile phase pH is ~3.0 (0.1% Formic Acid); Replace column guard. |
| Deamination Artifacts | Impure Enzymes | Ensure PDE I is free of Adenosine Deaminase (ADA) activity (though this affects dA more than dG). |
References
-
Guo, S., et al. (2022). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA.[1] Chemical Research in Toxicology, 35(10), 1814–1820.[1] Link[3]
- Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry/mass spectrometry analysis of 2'-deoxyguanosine adducts. Analytical Biochemistry, 352(2), 201-212.
-
Hemeryck, L. Y., et al. (2016). DNA Adductomics: The Next Step in the Exposome. Environmental Science & Technology, 50(10), 5398-5408. Link
-
Modomics Database. RNA modification pathways and structures (for distinguishing tRNA modifications). Link
Sources
- 1. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2'-deoxyguanosine in Genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2’-deoxyguanosine in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Note: 2'-Deoxy-N,N-dimethylguanosine as a Biomarker for Oxidative and Metabolic Stress
Executive Summary & Scientific Context
While 8-hydroxy-2'-deoxyguanosine (8-OHdG) remains the gold standard for assessing direct oxidative DNA damage (guanine oxidation), emerging research highlights the utility of methylated nucleosides as complementary biomarkers for metabolic stress and genotoxic alkylation .
2'-Deoxy-N,N-dimethylguanosine (also known as
-
Specific Genotoxic Events: Formation of DNA adducts via the oxidative metabolism of methylating agents (e.g., hydrazines, nitrosamines).
-
Aberrant Methylation: Dysregulation of DNA methyltransferases under oxidative stress conditions.
This application note details a rigorous LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) workflow for the absolute quantification of 2'-Deoxy-N,N-dimethylguanosine in biological matrices (Urine and Genomic DNA hydrolysates).
Mechanism of Action & Biological Relevance[1]
To effectively use
Pathway Diagram: Guanosine Modifications in Stress Signaling
Figure 1: Mechanistic divergence of Guanosine biomarkers.
Experimental Protocol: LC-MS/MS Quantification
This protocol is designed for Targeted Metabolomics using a Triple Quadrupole Mass Spectrometer. It allows for the simultaneous detection of 2'-Deoxy-N,N-dimethylguanosine and its RNA counterpart if necessary.
A. Materials & Reagents
-
Standard: 2'-Deoxy-N2,N2-dimethylguanosine (Synthetic standard, >98% purity).
-
Internal Standard (IS):
-2'-Deoxy-N2,N2-dimethylguanosine (or -labeled analog). Note: If specific IS is unavailable, -8-OHdG can be used as a surrogate for retention time reference, though ionization efficiency may differ. -
Enzymes (for DNA Protocol): Nuclease P1, Snake Venom Phosphodiesterase, Alkaline Phosphatase.
-
Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Acetate.
B. Sample Preparation
Workflow 1: Urinary Biomarker Analysis (Non-Invasive)
Rationale: Oxidized and alkylated nucleosides are excreted in urine via DNA repair mechanisms (NER/BER).
-
Thawing: Thaw urine samples on ice. Vortex for 30s.
-
Centrifugation: Centrifuge at 10,000 x g for 10 min at 4°C to remove particulates.
-
Spiking: Transfer 100 µL of supernatant to a new tube. Add 10 µL of Internal Standard (1 µM).
-
Dilution: Dilute 1:4 with 0.1% Formic Acid in Water (Mobile Phase A) to reduce matrix effects.
-
Filtration: Filter through a 0.22 µm PTFE or PVDF syringe filter into an LC vial.
Workflow 2: Genomic DNA Analysis (Tissue/Cells)
Rationale: Direct measurement of the adduct burden within the genome.
-
DNA Isolation: Extract DNA using a high-purity kit (e.g., phenol-chloroform or silica column). Crucial: Include Desferrioxamine (0.1 mM) in buffers to prevent artifactual oxidation during extraction.
-
Hydrolysis:
-
Dissolve 20-50 µg of DNA in Sodium Acetate buffer (30 mM, pH 5.3).
-
Add Nuclease P1 (2 U) and incubate at 37°C for 2 hours.
-
Add Alkaline Phosphatase (2 U) and Phosphodiesterase I (0.05 U) in Tris-HCl buffer (pH 8.0). Incubate at 37°C for 2 hours.
-
-
Purification: Filter hydrolysate through a 3 kDa molecular weight cut-off (MWCO) filter to remove enzymes.
-
Reconstitution: Resuspend filtrate in Mobile Phase A.
C. LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Instrument | Triple Quadrupole (e.g., Sciex 6500+, Agilent 6495) | High sensitivity required for trace adducts. |
| Column | C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8 µm) | Excellent retention of polar nucleosides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonation source for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |
| Flow Rate | 0.3 mL/min | Optimal ionization efficiency. |
| Gradient | 0-1 min: 2% B; 1-6 min: 2%->15% B; 6-8 min: 95% B. | Shallow gradient to separate |
| Ionization | ESI Positive Mode | Nucleosides ionize readily in positive mode |
MRM Transitions (Multiple Reaction Monitoring)
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| 2'-Deoxy-N,N-dimethylguanosine | 310.1 | 194.1 | 18 | Quantifier (Loss of deoxyribose) |
| 310.1 | 177.1 | 25 | Qualifier | |
| N,N-dimethylguanosine (RNA) | 326.1 | 194.1 | 18 | Specificity Check |
| 2'-Deoxyguanosine (dG) | 268.1 | 152.1 | 15 | Normalization (DNA samples) |
Note: The mass shift between dG (268) and dimethyl-dG (310) corresponds to the two methyl groups (+28 Da) and the base structure.
Data Analysis & Validation
Calculation Logic
To ensure trustworthiness, data must be normalized against physiological variables.
-
For Urine Samples:
-
Why: Corrects for variations in urine dilution/hydration status.
-
-
For DNA Samples:
-
Result: Expressed as adducts per
nucleotides.
-
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for processing biological samples.
Critical Considerations & Troubleshooting
| Issue | Probable Cause | Solution |
| Co-elution | Separation of | Optimize gradient slope between 2-10% B. The deoxy form is slightly less polar and should elute later than the ribose form. |
| Artifactual Oxidation | Spontaneous oxidation during sample prep. | Add antioxidants (BHT or Desferrioxamine) to lysis buffers immediately. |
| Low Sensitivity | Ion suppression from matrix. | Switch to Solid Phase Extraction (SPE) using OASIS HLB cartridges instead of simple dilution. |
| Source Confusion | High background levels. | Verify if the subject is on specific alkylating chemotherapy or has high exposure to environmental methylating agents (e.g., tobacco smoke). |
References
-
Cadet, J., et al. (2012). "Oxidatively generated complex DNA damage: tandem lesions, intra- and inter-strand cross-links." Free Radical Biology and Medicine. Link
-
Gan, W., et al. (2012).[1] "Age-dependent increases in the oxidative damage of DNA, RNA, and their metabolites in normal and senescence-accelerated mice analyzed by LC-MS/MS: urinary 8-oxoguanosine as a novel biomarker of aging."[1] Free Radical Biology and Medicine. Link
-
MedChemExpress. "2'-Deoxy-N2,N2-dimethylguanosine Product Information." MCE. Link
-
Cooke, M. S., et al. (2006). "Urinary 8-oxo-7,8-dihydro-2'-deoxyguanosine as a biomarker of oxidative DNA damage."[1][2][3] Free Radical Biology and Medicine. Link
Sources
Application Note: High-Sensitivity Quantification and Structural Characterization of 2'-Deoxy-N,N-dimethylguanosine by LC-MS/MS
This Application Note is designed for researchers in toxicology, epigenetics, and drug metabolism who require a robust methodology for the analysis of 2'-Deoxy-N,N-dimethylguanosine (also known as
This guide synthesizes mechanistic mass spectrometry principles with practical experimental protocols.
Introduction & Biological Significance
2'-Deoxy-N,N-dimethylguanosine (
-
DNA Adduct Formation: Exposure to alkylating agents or methylating carcinogens.
-
Misincorporation: Aberrant activity of methyltransferases (e.g., Trm1) acting on DNA.
-
Oxidative Stress Markers: As a minor lesion requiring Nucleotide Excision Repair (NER) or Translesion Synthesis (TLS).
Accurate detection requires distinguishing this molecule from its structural isomers (e.g.,
Chemical Properties & Mass Spectrometry Profile
Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | ||
| Formula | ||
| Monoisotopic Mass | 295.1281 Da | Neutral molecule |
| Precursor Ion | 296.1353 m/z | Positive ESI Mode |
| Retention Time | ~4.5 - 5.2 min | On C18 Reverse Phase (See Protocol) |
Fragmentation Mechanism (ESI-MS/MS)
The fragmentation of 2'-Deoxy-N,N-dimethylguanosine follows a specific pathway characteristic of deoxyribonucleosides.
-
Primary Cleavage (Source of Base Peak): The weakest bond is the N-glycosidic bond connecting the base to the sugar. Upon Collision Induced Dissociation (CID), the protonated precursor (m/z 296.1) loses the neutral 2'-deoxyribose moiety (116 Da).[1]
-
Transition:
-
Fragment: Protonated
-dimethylguanine ( ).
-
-
Secondary Fragmentation (Structural Confirmation): The aglycone ion (m/z 180.1) undergoes further fragmentation.
-
Loss of Dimethylamine: Cleavage of the exocyclic nitrogen group releases dimethylamine (45 Da), yielding a purine core ion.
-
Transition:
(Diagnostic for the dimethylamino group). -
Note: This distinguishes it from
-ethyl-dG, which typically loses ethylene (28 Da) to yield m/z 152 (guanine).[1]
-
Fragmentation Pathway Diagram
Caption: ESI-MS/MS fragmentation pathway showing the characteristic neutral loss of deoxyribose followed by the degradation of the methylated base.
Experimental Protocol
Sample Preparation (Genomic DNA Hydrolysis)
Objective: Release single nucleosides from genomic DNA for LC-MS/MS analysis.
Reagents:
-
Nuclease P1 (Sigma)[1]
-
Phosphodiesterase I (Snake Venom)[1]
-
Alkaline Phosphatase (CIP or SAP)[1]
-
Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM
, 0.1 mM .
Step-by-Step Workflow:
-
DNA Solubilization: Dissolve 10–50 µg of isolated genomic DNA in 50 µL of hydrolysis buffer.
-
Denaturation: Heat at 95°C for 5 minutes to denature the DNA, then rapidly chill on ice (2 min).
-
Digestion Phase 1: Add 1 Unit of Nuclease P1 . Incubate at 37°C for 2 hours. (Breaks DNA into dNMPs).
-
Digestion Phase 2: Add 0.05 Units of Phosphodiesterase I and 1 Unit of Alkaline Phosphatase . Incubate at 37°C for 2 hours. (Converts dNMPs to nucleosides).
-
Cleanup: Add 3 volumes of ice-cold acetonitrile to precipitate enzymes. Centrifuge at 14,000 x g for 15 min at 4°C.
-
Filtration: Transfer supernatant to a fresh tube and dry in a vacuum concentrator. Reconstitute in 50 µL of LC mobile phase A.
LC-MS/MS Acquisition Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
Mobile Phases:
-
A: 0.1% Formic Acid in Water (LC-MS Grade).
-
B: 0.1% Formic Acid in Methanol (or Acetonitrile).
Gradient:
| Time (min) | %B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 2 | 0.3 |
| 1.0 | 2 | 0.3 |
| 6.0 | 40 | 0.3 |
| 7.0 | 95 | 0.35 |
| 9.0 | 95 | 0.35 |
| 9.1 | 2 | 0.3 |
| 12.0 | 2 | 0.3 |[1]
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| 2'-Deoxy-N,N-dimethylguanosine | 296.1 | 180.1 | 18 - 22 | Quantifier |
| 296.1 | 135.1 | 35 - 40 | Qualifier | |
| 2'-Deoxyguanosine (dG) | 268.1 | 152.1 | 15 | Reference |
Note: The Collision Energy (CE) should be optimized for your specific instrument. The values above are typical for a Triple Quadrupole system.
Experimental Workflow Diagram
Caption: Complete analytical workflow from biological sample to quantitative data generation.
Results & Discussion: Critical Analysis
Interpretation of Spectra
In the resulting chromatogram, 2'-Deoxy-N,N-dimethylguanosine will elute later than unmodified deoxyguanosine due to the increased hydrophobicity provided by the two methyl groups.[1]
-
dG Retention: ~2.5 min.
- -dimethyl-dG Retention: ~5.0 min.[1]
Isomer Differentiation
A critical challenge is distinguishing
-
Chromatography: These isomers can be separated on high-efficiency C18 columns; the dimethyl form typically elutes slightly earlier than the ethyl form due to steric compactness, though this is column-dependent.[1]
-
Fragmentation:
Quality Control
-
Internal Standard: Use a stable isotope-labeled standard if available (e.g.,
-dG or synthesize labeled dimethyl-dG). If not, use a structural analog like -methyl-dG with careful retention time calibration.[1] -
Limit of Detection (LOD): This method typically achieves LODs in the range of 1–5 fmol on-column, sufficient for detecting 1 adduct per
nucleotides when starting with 50 µg DNA.
References
-
PubChem. (2025).[2] N2,N2-Dimethylguanosine | C12H17N5O5.[3][2][4] National Library of Medicine. Available at: [Link]
-
Guo, J., et al. (2022).[5] LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Chemical Research in Toxicology. Available at: [Link]
-
Wang, Y., et al. (2008).[6][7] The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. Available at: [Link]
Sources
- 1. Characterization of DNA adducts formed in vitro by reaction of N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline and N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline at the C-8 and N2 atoms of guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N2,N2-Dimethylguanosine | C12H17N5O5 | CID 135501639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. chemscene.com [chemscene.com]
- 5. escholarship.org [escholarship.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. lifesciencesite.com [lifesciencesite.com]
solid-phase synthesis of oligonucleotides containing 2'-Deoxy-N,N-dimethylguanosine
Application Note: Solid-Phase Synthesis of Oligonucleotides Containing 2'-Deoxy-N,N-dimethylguanosine ( )
Executive Summary
The incorporation of
This modification presents a unique synthetic paradox: while the dimethylamino group eliminates the need for N2-protection, its electron-donating nature significantly increases the susceptibility of the glycosidic bond to acid-catalyzed hydrolysis (depurination ) during the detritylation cycle. This guide outlines a high-fidelity protocol designed to mitigate depurination while ensuring efficient coupling.
Strategic Analysis: The Chemical Paradox
To synthesize
Structural Impact
-
Steric Bulk: The two methyl groups at the N2 position create significant steric hindrance, preventing the formation of the third hydrogen bond in a G:C pair.
-
Electronic Effect: The dimethylamino group is strongly electron-donating (+I effect). This increases the electron density of the purine ring system.
The Depurination Risk
In standard solid-phase synthesis, the 5'-DMT group is removed using trichloroacetic acid (TCA) or dichloroacetic acid (DCA).
-
Mechanism: The acid protonates the purine ring (typically at N7).
-
Destabilization: The electron-rich
stabilizes this protonated intermediate better than unmodified dG. -
Cleavage: This stabilization lowers the activation energy for the cleavage of the
-glycosidic bond, leading to the loss of the base (apurinic site) and subsequent chain cleavage during deprotection.[1]
Experimental Protocol
Critical Reagents & Materials
| Reagent | Specification | Rationale |
| Monomer | 5'-O-DMT- | No N2 protecting group required (no amide proton). |
| Diluent | Anhydrous Acetonitrile (water < 10 ppm) | Standard solvent; maintain strict anhydrous conditions. |
| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) | Higher acidity/activity than tetrazole to overcome steric hindrance of the dimethyl group. |
| Deblock | 3% Dichloroacetic Acid (DCA) in Toluene | CRITICAL: Toluene is less polar than Dichloromethane (DCM), which destabilizes the oxocarbenium ion intermediate, reducing depurination rates. |
| Oxidizer | 0.02 M Iodine in THF/Pyridine/H2O | Standard oxidation is sufficient. |
| Capping | Cap A (Ac2O/THF) + Cap B (N-Me-Im) | Standard capping. |
Automated Synthesis Cycle (1 µmol Scale)
The following cycle is optimized for an ABI 394 or MerMade synthesizer.
Step 1: Detritylation (The Safety Valve)
-
Reagent: 3% DCA in Toluene.
-
Flow: Pulse delivery (don't flood the column continuously).
-
Time: 45 - 60 seconds (Strictly controlled).
-
Note: Do not use 3% TCA in DCM; it is too aggressive for this modification.
Step 2: Coupling (The Steric Hurdle)
-
Monomer Conc: 0.1 M.
-
Activator: 0.25 M ETT or 0.3 M BTT.
-
Coupling Time: 600 seconds (10 minutes) .
-
Insight: The dimethyl group creates a "steric wall" near the 3'-phosphoramidite. Standard 2-minute coupling will result in low yields (deletion sequences).
Step 3: Capping
-
Reagents: Cap A + Cap B.
-
Time: Standard (e.g., 20 sec).
-
Purpose: Acetylate unreacted 5'-OH to prevent n-1 deletion mutants.
Step 4: Oxidation
-
Reagent: 0.02 M Iodine.
-
Time: 30 seconds.
-
Purpose: Convert Phosphite (P-III) to Phosphate (P-V).
Post-Synthesis Processing
Since
Option A: Standard Deprotection (Preferred)
-
Reagent: Concentrated Ammonium Hydroxide (28-30%).
-
Conditions: 55°C for 12-16 hours.
-
Compatibility:
is stable under these conditions. The N-Me bond is not cleaved by ammonia.
Option B: UltraFast Deprotection (If using Ac-dC) [2]
-
Reagent: AMA (1:1 Ammonium Hydroxide / 40% Methylamine).[2]
-
Conditions: 65°C for 10 minutes.
-
Risk Assessment: Generally safe, but high-temperature methylamine can theoretically induce transamination on purines. Use Option A for highest purity if time permits.
Visualizing the Workflow
The following diagram illustrates the modified synthesis cycle, highlighting the critical decision points for
Caption: Synthesis workflow highlighting the critical switch to DCA/Toluene to prevent depurination of the electron-rich dimethylguanosine.
Quality Control & Troubleshooting
HPLC Analysis
When analyzing the crude oligo via anion-exchange or RP-HPLC:
-
Target Peak: The full-length product (FLP).
-
N-1 Peaks: If you see significant N-1 peaks (deletion mutants), check the Coupling Time .
-
Broad/Split Peaks: If you see a split peak for the FLP, it may be due to Z-DNA conformers or slow equilibration of the dimethylamino rotation, not necessarily impurity. Run the column at 60°C to resolve conformers.
-
Depurination Check: If the oligo degrades rapidly upon heating in buffer, you may have abasic sites generated during synthesis.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield (N-1 deletions) | Steric hindrance of | Increase coupling time to 10-15 mins; use 0.12 M monomer concentration. |
| Product Fragmentation | Acid-catalyzed depurination.[3] | Switch deblock reagent to 3% DCA in Toluene . Reduce deblock time. |
| Incomplete Cleavage | Unrelated to | Verify ammonia freshness.[2] |
References
-
Monomer Synthesis & Properties
- Ghodke, P. P., & Pradeepkumar, P. I. (2019). Synthesis of N2-aryl-2'-deoxyguanosine modified phosphoramidites and oligonucleotides. Current Protocols in Nucleic Acid Chemistry.
-
Structural Effects (Z-DNA)
-
Depurination Mechanisms
-
General Solid Phase Synthesis Guidelines
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Depurination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
analytical standards for 2'-Deoxy-N,N-dimethylguanosine analysis
Application Note: Precision Quantification of 2'-Deoxy-N,N-dimethylguanosine ( -dimethyl-dG) in Genomic DNA via Isotope-Dilution LC-MS/MS
Abstract
The accumulation of alkylated DNA adducts, such as
Introduction & Biological Context
Analytical Challenges:
-
Isobaric Interference:
-dimethyl-dG (Two methyl groups: +28 Da) is isobaric with -ethyl-dG (One ethyl group: +28 Da). Both have a protonated mass ( ) of ~296 Da and share the dominant neutral loss of deoxyribose (-116 Da). Chromatographic separation is mandatory. -
Trace Quantification: Endogenous levels are extremely low, requiring high-efficiency DNA hydrolysis and enrichment to prevent ion suppression from unmodified nucleosides (dA, dG, dC, dT).
Experimental Design & Analytical Standards
Reference Standards
To ensure "Trustworthiness" and data integrity, the use of a stable isotope-labeled internal standard (ISTD) is non-negotiable.
| Component | Description | Role |
| Analyte Standard | Calibration Curve Generation | |
| Internal Standard | Normalization of recovery & ionization efficiency | |
| Isobaric Check | Retention time verification (Negative control) |
Reagents[1]
-
Digestion Cocktail: Nuclease P1 (NP1), Phosphodiesterase I or II (PDE), and Alkaline Phosphatase (ALP).
-
Buffer: 10 mM Ammonium Acetate (pH 5.3) + 1 mM
(Cofactor for NP1). -
Mobile Phases: LC-MS grade Water and Acetonitrile (ACN) with 0.01% Acetic Acid.
Visualization: Chemical Structure & Fragmentation
The following diagram illustrates the structure of the analyte and the specific bond cleavage monitored during MS/MS analysis.
Caption: MS/MS fragmentation pathway showing the specific neutral loss of the deoxyribose moiety, the primary transition used for quantification.
Detailed Protocol
Phase 1: DNA Isolation & Hydrolysis
Objective: Release single nucleosides from genomic DNA without inducing artificial degradation.
-
DNA Extraction: Isolate DNA from tissue/cells using a high-purity kit (e.g., Qiagen DNeasy) or phenol-chloroform extraction.
-
Quality Check:
ratio must be 1.8–2.0.[1]
-
-
Internal Standard Spike: Add 50 fmol of
-dimethyl-dG ISTD to 10–50 of DNA before hydrolysis. This corrects for any losses during digestion. -
Enzymatic Digestion:
-
Resuspend DNA in 100
of digestion buffer (10 mM , 1 mM , pH 5.3). -
Step A (Endonuclease): Add 2 Units of Nuclease P1. Incubate at 37°C for 2 hours.
-
Step B (Exonuclease/Dephosphorylation): Add 0.05 Units of Phosphodiesterase I and 1 Unit of Alkaline Phosphatase. Add 10
of 0.5 M Tris-HCl (pH 8.5) to adjust pH. Incubate at 37°C for 2 hours.
-
-
Termination: Precipititate enzymes by adding cold acetonitrile (1:1 v/v) or by ultrafiltration (3 kDa MWCO spin filter).
Phase 2: Sample Enrichment (SPE)
Objective: Remove unmodified nucleosides (dG, dA, dT, dC) which are present at
-
Cartridge: Oasis HLB or equivalent (30 mg, 1 cc).
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load the hydrolyzed DNA sample.
-
Wash: Wash with 1 mL of 5% Methanol in Water. (Removes salts and bulk unmodified nucleosides).
-
Elution: Elute
-dimethyl-dG with 1 mL of 30% Methanol in Water.-
Note:
-dimethyl-dG is more hydrophobic than dG due to the two methyl groups, allowing selective retention during the wash.
-
-
Reconstitution: Evaporate to dryness (SpeedVac) and reconstitute in 50
of mobile phase A.
Phase 3: LC-MS/MS Methodology
Chromatographic Conditions:
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Waters Atlantis T3 C18 (2.1 x 100 mm, 3
) or Phenomenex Kinetex C18. Why? T3 bonding withstands 100% aqueous start and retains polar nucleosides well. -
Flow Rate: 0.3 mL/min.[2]
-
Temperature: 40°C.
-
Mobile Phase A: 0.01% Acetic Acid in Water.
-
Mobile Phase B: 0.01% Acetic Acid in Acetonitrile.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 2 | Load/Desalt |
| 2.0 | 2 | Isocratic Hold |
| 12.0 | 40 | Linear Gradient (Elution of Adducts) |
| 12.1 | 95 | Wash |
| 14.0 | 95 | Wash |
| 14.1 | 2 | Re-equilibration |
Mass Spectrometry Parameters (ESI+):
-
Mode: Multiple Reaction Monitoring (MRM).
-
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
MRM Transitions:
| Analyte | Precursor ( | Product ( | CE (eV) | Dwell (ms) |
| 296.2 | 180.1 | 15 | 100 | |
| 301.2 | 185.1 | 15 | 100 | |
| dG (Monitor) | 268.1 | 152.1 | 12 | 20 |
Critical Note: Ensure the retention time of
Workflow Visualization
This diagram summarizes the "Self-Validating" workflow, ensuring data integrity from extraction to analysis.
Caption: End-to-end workflow highlighting the early introduction of the Internal Standard (ISTD) to correct for all downstream variability.
Method Validation & Troubleshooting
Validation Metrics
-
Linearity:
over the range of 0.5 fmol to 500 fmol on-column. -
LOD (Limit of Detection): Typically ~0.2 fmol (S/N > 3).
-
Recovery: 70–90% (Corrected by ISTD).
-
Precision: Intra-day CV < 5%, Inter-day CV < 10%.
Expert Troubleshooting Tips
-
High Background Noise: If the baseline is high, the enzymatic digestion may be incomplete, or the SPE wash step was insufficient. Increase the SPE wash volume or % Methanol slightly (up to 10% MeOH), but verify no analyte loss.
-
Peak Broadening:
-alkylated adducts can sometimes exhibit tautomerism or secondary interactions with stainless steel. Passivate the LC system with phosphoric acid if peak tailing is observed, or use PEEK-lined columns. -
Isobaric Separation: If
-dimethyl-dG co-elutes with -ethyl-dG, lower the gradient slope (e.g., 0.5% B per minute) or lower the column temperature to 25°C to improve selectivity.
References
-
Detection of DNA Adducts by LC-MS/MS: Title: LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA.[3] Source: Chemical Research in Toxicology (2022).[2][3] URL:[Link]
-
Internal Standard Synthesis & Protocol: Title: Preparation of N2-Ethyl-2'-deoxyguanosine-d4 as an Internal Standard for the Electrospray Ionization-Tandem Mass Spectrometric Determination of DNA Damage by Acetaldehyde.[4] Source: Analytical Sciences (2020). URL:[Link]
-
General Nucleoside Analysis Workflow: Title: Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis.[4] Source: STAR Protocols (2024). URL:[Link]
-
Adductomics & Isomer Differentiation: Title: MutAIverse: An AI-Powered, Mechanism-backed Platform for Discovering Novel DNA Adducts. Source: bioRxiv (2025). URL:[Link]
Sources
- 1. blog.addgene.org [blog.addgene.org]
- 2. mjcce.org.mk [mjcce.org.mk]
- 3. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2'-deoxyguanosine in Genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of N2-Ethyl-2'-deoxyguanosine-d4 as an Internal Standard for the Electrospray Ionization-Tandem Mass Spectrometric Determination of DNA Damage by Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
application of 2'-Deoxy-N,N-dimethylguanosine in DNA repair studies
Application Note: Mechanistic Probing of DNA Repair and Translesion Synthesis using -Dimethyl-2'-deoxyguanosine ( )[1]
Abstract & Introduction
The modified nucleoside
By replacing the two amino protons at the
-
Polymerase Fidelity: Whether a polymerase relies on minor groove hydrogen bonding contacts for substrate selection.
-
TLS Pathway Specificity: Distinguishing between error-free bypass (e.g., Pol
) and mutagenic or blocked pathways. -
Thermodynamic Recognition: How repair complexes (like XPC-RAD23B in NER) recognize lesions based on local duplex destabilization rather than chemical structure alone.
Core Applications in DNA Repair[2]
Profiling Translesion Synthesis (TLS) Polymerases
The primary application of
-
Pol
(Kappa): Uniquely capable of performing error-free bypass of -bulky adducts. It accommodates the -dimethyl group by utilizing the Hoogsteen edge or specific active site clefts that tolerate minor groove bulk. -
Pol
(Eta) & Pol (Iota): Show varying degrees of blockage or misincorporation. Pol , for instance, often utilizes Hoogsteen pairing, which may be modulated by the steric clash of the dimethyl group.
Experimental Rationale: By incorporating
Probing Thermodynamic Recognition (NER & Mismatch Repair)
1-
Application: Use
to test if a repair protein (e.g., MutS or XPC) binds to a site solely due to helical distortion and thermodynamic instability , even in the absence of a "bulky" carcinogen adduct. -
Mechanism: The loss of the exocyclic amino protons prevents the G-C central hydrogen bond, creating a local "bubble" mimic that recruits damage sensors.
Experimental Protocols
Protocol A: Steady-State Kinetic Primer Extension (Standing Start)
To determine the efficiency and fidelity of DNA polymerases traversing
Materials:
-
Template Oligonucleotide (30-mer): Contains centrally located
.-
Sequence Design: 5'-...T-C-[m22G] -A-C...-3' (Ensure distinct flanking bases to detect slippage).
-
-
Primer (15-mer): 5'-labeled (Cy5 or
) complementary to the sequence immediately 3' of the lesion (Standing Start). -
Enzymes: Purified Human Pol
, Pol , or Klenow Fragment (exo-). -
dNTPs: Ultrapure individual stocks (100 mM).
Methodology:
-
Annealing: Mix Primer:Template in a 1:1.5 molar ratio in annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl). Heat to 95°C for 5 min, slow cool to room temperature.
-
Reaction Assembly:
-
Buffer: 25 mM Tris-HCl (pH 8.0), 5 mM MgCl
, 1 mM DTT, 0.1 mg/mL BSA, 10% glycerol. -
Substrate: 10 nM annealed DNA.
-
Enzyme: 0.1 – 5 nM (titrate to ensure <20% primer utilization for steady-state conditions).
-
-
Kinetic Initiation:
-
Prepare reactions with increasing concentrations of a single dNTP (e.g., dCTP from 1
M to 500 M). -
Incubate at 37°C for 2–10 minutes.
-
-
Quenching: Stop reaction with 2 volumes of Loading Buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue).
-
Resolution: Heat samples (95°C, 3 min) and load onto a 20% denaturing polyacrylamide gel (7M Urea).
-
Analysis: Visualize via phosphorimaging or fluorescence scanning. Quantify the ratio of Extended Product (
) to Total DNA ( ).
Data Calculation:
Calculate velocity (
-
Fidelity (
): -
Bypass Efficiency:
Protocol B: Thermodynamic Stability Analysis ( )
To validate the structural impact of the lesion.
-
Sample Prep: Prepare 2
M duplex DNA (modified vs. unmodified) in 10 mM sodium phosphate buffer (pH 7.0) containing 100 mM NaCl. -
Degassing: Degas samples to prevent bubble formation during heating.
-
Ramp: Monitor UV absorbance at 260 nm while heating from 20°C to 90°C at a rate of 0.5°C/min.
-
Result: Expect a
of -4°C to -8°C for compared to unmodified G, confirming the disruption of H-bonding.
Visualizations & Pathways
TLS Decision Pathway for
This diagram illustrates the mechanistic sorting of the lesion by cellular polymerases.
Caption: Decision tree for Translesion Synthesis across
Experimental Workflow: Kinetic Analysis
The logical flow for validating polymerase interaction with the lesion.
Caption: Workflow for determining kinetic parameters (
Key Data Summary
| Parameter | Unmodified dG:dC | Interpretation | ||
| H-Bonds | 3 (Watson-Crick) | 1-2 (Distorted/Wobble) | 0-1 | Methyl groups block donor H-bonds. |
| Reference (e.g., 65°C) | N/A | High thermodynamic penalty. | ||
| Relative Efficiency ( | 1.0 | ~0.1 - 0.5 | < 0.01 | Pol |
| Error Frequency | < | Low (mostly dC) | High (dG/dT misinsertion) | Pol |
References
-
Replication Bypass of N2-Deoxyguanosine Interstrand Cross-links by Human DNA Polymerases
and . Source: PMC / NIH Context: Discusses how Pol and handle N2-dG adducts, providing a baseline for comparing dimethyl-dG. URL:[Link] -
DNA Polymerase
Promotes the Transcriptional Bypass of N2-Alkyl-2′-deoxyguanosine Adducts in Human Cells. Source: Journal of the American Chemical Society (2021) Context:[2] Establishes the role of TLS polymerases in transcriptional bypass of N2-alkyl lesions.[3][2][4][5][6][7] URL:[Link] -
Synthesis of Oligonucleotides Containing the N2-Deoxyguanosine Adduct. Source: Chemical Research in Toxicology / PMC Context: Details the synthetic chemistry (Buchwald-Hartwig) required to create the probes used in these protocols. URL:[Link]
-
LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2'-deoxyguanosine in Genomic DNA. Source: Chemical Research in Toxicology (2022) Context:[3][8][9][10] Methodology for detecting these specific lesions and the role of ALKBH3 in their repair. URL:[Link][3][9]
-
Thermodynamic Signature of DNA Damage: Characterization of Destabilized Base Pairs. Source: PMC / NIH Context: Provides the theoretical framework for using thermodynamic instability (
drops) as a mode of lesion recognition. URL:[Link]
Sources
- 1. Thermodynamic Signature of DNA Damage: Characterization of DNA with a 5-Hydroxy-2'-deoxycytidine•2'-Deoxyguanosine Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. escholarship.org [escholarship.org]
- 4. Replication bypass of N2-deoxyguanosine interstrand cross-links by human DNA polymerases η and ι - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Polymerase II Supports the Replicative Bypass of N2-Alkyl-2′-deoxyguanosine Lesions in Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biological Studies of Alkylated 2′-Deoxyguanosine Lesions and R-loops [escholarship.org]
- 8. Thermodynamics of DNA containing very stable chemically modified base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2'-deoxyguanosine in Genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Thermodynamic Stabilities of in silico Designed Nucleic Acid 3WJ Motifs | NSF Public Access Repository [par.nsf.gov]
developing antibodies for 2'-Deoxy-N,N-dimethylguanosine immunoassay
Application Note: High-Specificity Antibody Engineering for 2'-Deoxy-N,N-dimethylguanosine ( )
Introduction & Scientific Context
2'-Deoxy-N,N-dimethylguanosine (structurally
Developing antibodies against
-
Size: At ~300 Da, it is non-immunogenic on its own.
-
Specificity: The antibody must distinguish the dimethyl group from the monomethyl (
) and unmodified (dG) forms, while also potentially discriminating the sugar moiety (deoxyribose vs. ribose). -
Linker Interference: Antibodies often bind to the chemical linker used to attach the hapten to the carrier protein, leading to false positives.
This guide details a self-validating workflow designed to overcome these specific hurdles using a heterologous linker strategy.
Phase 1: Hapten Design & Conjugation Strategy
Core Directive: To expose the dimethylated exocyclic amine (
The Heterologous Linker System
To ensure the antibody binds the drug and not the linker, we employ a Heterologous Linker Strategy .
-
Immunogen:
conjugated via Succinyl linker to Keyhole Limpet Hemocyanin (KLH). -
Screening Antigen:
conjugated via Glutaraldehyde or Reductive Amination (if applicable) to Bovine Serum Albumin (BSA), or using a different spacer length.
For this protocol, we will use a Succinic Anhydride (SA) linker for immunization and a direct carbodiimide coupling (or different spacer) for screening to filter out linker-binders.
Hapten Synthesis Protocol (Succinylation)
This step adds a carboxyl group to the 3'/5' -OH, allowing coupling to protein amines.
-
Dissolution: Dissolve 10 mg of
in 1 mL anhydrous Pyridine. -
Reaction: Add 5 mg Succinic Anhydride (approx 1.5 molar excess) and 2 mg 4-Dimethylaminopyridine (DMAP) as a catalyst.
-
Incubation: Stir at Room Temperature (RT) for 24 hours under nitrogen.
-
Monitoring: Check via TLC (Silica gel; MeOH:CHCl3 1:9). The product (
-hemisuccinate) will be more polar (lower Rf) than the starting material. -
Purification: Evaporate pyridine. Resuspend in water (pH 7.0) and purify via C18 solid-phase extraction (SPE) or preparative HPLC to remove excess succinic acid.
-
Lyophilization: Freeze-dry to obtain the hapten powder.
Conjugation to Carrier Protein (Active Ester Method)
Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).
| Component | Role | Quantity/Ratio |
| Hapten | Target ( | 30 molar excess over protein |
| Carrier | KLH (Immunogen) or BSA (Screening) | 5 mg |
| EDC | Activator | 50 molar excess over hapten |
| NHS | Stabilizer | 50 molar excess over hapten |
Protocol:
-
Dissolve
-hemisuccinate in 500 µL DMF (Dimethylformamide). -
Add EDC and NHS.[1] Stir for 2 hours at RT to form the NHS-ester.
-
Dissolve Carrier Protein (KLH or BSA) in 2 mL Carbonate Buffer (pH 9.0). Note: Do not use amine-containing buffers like Tris.
-
Dropwise add the activated hapten solution to the protein solution while stirring.
-
Incubate overnight at 4°C.
-
Dialysis: Dialyze against PBS (pH 7.4) for 48 hours with 4 buffer changes to remove uncoupled hapten.
Phase 2: Immunization & Hybridoma Generation
Animal Model: BALB/c Mice (Female, 6-8 weeks). Adjuvant: Freund’s Complete (FCA) for prime; Freund’s Incomplete (FIA) for boosts.
Workflow Visualization (Graphviz):
Caption: Workflow from hapten synthesis to hybridoma fusion. Critical decision point at Titer Check ensures only high-affinity responders are fused.
Phase 3: The "Self-Validating" Screening Logic
This is the most critical section for scientific integrity. You cannot rely on a single positive signal. You must employ a Differential Screening Strategy .
Screening Criteria
-
Positive Screen: Binding to BSA-
(Target). -
Negative Screen (Counter-Selection):
-
BSA-Linker Only: Eliminates linker-specific antibodies.
-
BSA-dG (Unmodified): Eliminates antibodies that bind the guanine base or deoxyribose indiscriminately.
-
BSA-
(Monomethyl): Eliminates antibodies with low specificity for the second methyl group.
-
Screening Workflow Diagram
Caption: Differential screening logic. Clones are selected only if they bind the target AND are competitively inhibited by the free drug but NOT by structural analogs.
Phase 4: Competitive ELISA Protocol (Validation)
Sandwich ELISAs are impossible for small molecules like
Reagents Preparation
-
Coating Antigen: BSA-
(0.5 µg/mL in Carbonate Buffer pH 9.6). -
Blocking Buffer: 1% BSA in PBS-T (PBS + 0.05% Tween-20).
-
Primary Antibody: Purified mAb from selected hybridoma.
-
Secondary Antibody: Goat anti-Mouse IgG-HRP.
-
Substrate: TMB.
Step-by-Step Protocol
-
Coating: Add 100 µL of Coating Antigen to 96-well microplate. Incubate overnight at 4°C.
-
Wash: Wash 3x with PBS-T.
-
Blocking: Add 200 µL Blocking Buffer. Incubate 1h at RT. Wash 3x.
-
Competition Reaction (The Critical Step):
-
In a separate "mixing plate," prepare serial dilutions of the free analyte standard (
) ranging from 0.01 ng/mL to 1000 ng/mL. -
Add a fixed concentration of the Primary Antibody (determined by previous titration, usually ~50-100 ng/mL) to these wells.
-
Incubate mixture for 30 mins to allow antibody-analyte equilibrium.
-
-
Transfer: Transfer 100 µL of the Antibody+Antigen mix to the Coated Assay Plate.
-
Incubation: Incubate 1h at RT. (Free antigen competes with coated antigen for antibody binding).
-
Wash: Wash 5x with PBS-T.
-
Detection: Add 100 µL Secondary Antibody-HRP. Incubate 1h at RT.
- . Read OD450.
Data Analysis
Plot Absorbance (Y) vs. Log[Concentration] (X).
-
IC50: The concentration causing 50% inhibition of the maximum signal.[5] Lower IC50 = Higher Sensitivity.
-
Cross-Reactivity (CR%):
-
Target: < 1% CR for dG and
.
-
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| High Background | Insufficient Blocking | Increase BSA to 3% or try Casein. |
| No Inhibition | Antibody affinity too low | Re-screen hybridomas; check hapten conjugation ratio. |
| "Linker Homology" | Ab binds the succinyl bridge | Switch screening antigen to a different linker (e.g., glutaraldehyde or adipic acid). |
| Low Specificity | Cross-reacts with dG | Use dG-BSA as a soluble competitor in the diluent buffer to "soak up" non-specific binders. |
References
-
Hapten Design & Linker Homology: Mercader, J. V., & Agulló, C. (2019).[6] Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. Biomolecules, 9(10), 597.[7] [Link]
-
Nucleoside Antibody Production: Sawada, H., et al. (2004). Accumulation of 8-oxo-2'-deoxyguanosine...[8][9]. Gerontology, 50(2), 57-63.[9] (Demonstrates protocols for modified deoxyguanosine antibodies). [Link]
-
Competitive ELISA Methodology: Bio-Rad Antibodies. Competitive ELISA Protocol. [Link]
-
Biomarker Significance (
-ethyl-dG context): Balbo, S., et al. (2008). N2-ethyldeoxyguanosine as a potential biomarker for assessing effects of alcohol consumption on DNA. Cancer Epidemiology, Biomarkers & Prevention. [Link]
Sources
- 1. Frontiers | Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome [frontiersin.org]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 5. Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 9. Accumulation of 8-oxo-2'-deoxyguanosine (as a biomarker of oxidative DNA damage) in the tissues of aged hamsters and change in antioxidant enzyme activities after single administration of N-nitrosobis(2-oxopropyl) amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving coupling efficiency of modified phosphoramidites in oligonucleotide synthesis.
Welcome to the Technical Support Center for solid-phase oligonucleotide synthesis. As researchers push the boundaries of nucleic acid therapeutics (e.g., siRNAs, ASOs, and aptamers), the incorporation of modified phosphoramidites—such as 2'-O-Me, 2'-F, LNA, and bulky dye conjugates—has become standard practice. However, these modifications introduce significant thermodynamic and kinetic hurdles, primarily due to steric hindrance, altered solubility, and extreme moisture sensitivity.
This guide is designed for scientists and drug development professionals. It moves beyond basic operational steps to explain the mechanistic causality behind synthesis failures, providing self-validating protocols to ensure high-fidelity coupling.
Diagnostic Workflow: Isolating Coupling Failures
Before adjusting chemistry, you must isolate the exact point of failure. The following logic tree dictates our diagnostic approach to resolving truncated sequences and low yields.
Caption: Workflow for diagnosing and resolving low coupling efficiency in oligo synthesis.
Section 1: Troubleshooting Guides & FAQs
Q1: My overall yield is low, and HPLC analysis shows a significant n-1 truncation peak. How do I determine if the issue is the coupling step or something else? A: An n-1 species (a single nucleotide deletion) is almost always the result of incomplete coupling followed by inefficient capping[1]. If an unreacted 5'-OH chain is not properly acetylated during the capping step, it remains active and will participate in the next coupling cycle, creating a deletion mutation[2]. Causality & Action: Do not rely solely on final HPLC data, as it aggregates all synthesis errors. You must implement Trityl Cation Monitoring (see Protocol A). By measuring the absorbance of the dimethoxytrityl (DMT) cation released during each deblocking step, you can calculate the exact stepwise coupling efficiency[1]. If the efficiency drops specifically at the cycle where the modified amidite was introduced, the root cause is isolated to that coupling event.
Q2: I am using a sterically hindered modified amidite, and my coupling efficiency has dropped below 90%. How can I force the reaction to completion? A: Bulky modifications (e.g., 2'-modifications or base conjugates) physically shield the P(III) center of the phosphoramidite, drastically slowing down the nucleophilic attack by the support-bound 5'-OH group. Causality & Action: To overcome poor kinetics, you must alter the thermodynamic environment.
-
Increase Effective Concentration: Standard amidites are coupled at 0.1 M. For hindered amidites, increase the concentration to 0.15 M or 0.20 M to drive the reaction forward via Le Chatelier's principle[2].
-
Extend Coupling Time: Modified amidites often require 3 to 10 minutes of coupling time, compared to the standard 60–90 seconds[1].
-
Double Coupling: Program the synthesizer to perform a coupling step, wash, and then immediately perform a second coupling step with fresh reagents before moving to oxidation.
Q3: My modified amidite coupled efficiently (>95%) immediately after purification, but lost efficiency (dropping to <20%) over a few days in solution. What is the mechanism of degradation? A: The culprit is almost certainly trace water in your acetonitrile (ACN) or system lines. Causality & Action: Water is a potent nucleophile that competes with the 5'-OH of your growing oligo chain. It hydrolyzes the activated phosphoramidite intermediate, converting it into an unreactive H-phosphonate[1]. Even highly purified amidites will degrade rapidly if the diluent is not strictly anhydrous. Extensive co-evaporations are often insufficient[3]. The most reliable solution is to treat the dissolved synthon with high-quality molecular sieves (see Protocol B), which can restore and maintain >95% coupling efficiency[3].
Q4: How do I select the correct activator for difficult modified phosphoramidites? A: The choice of activator dictates the rate at which the diisopropylamino leaving group is protonated and displaced. Standard 1H-Tetrazole is often insufficiently acidic or nucleophilic for modified amidites. Causality & Action:
-
ETT (5-Ethylthio-1H-tetrazole) and BTT (5-Benzylthio-1H-tetrazole) are highly acidic and drive rapid protonation. ETT is highly soluble and excellent for routine modifications[4].
-
DCI (4,5-Dicyanoimidazole) is less acidic than ETT but is a vastly superior nucleophile[2]. It forms a highly reactive imidazolium intermediate and is soluble up to 1.1 M in ACN, allowing for massive effective concentrations that drastically reduce coupling times for sterically hindered molecules[5].
Section 2: Activator Selection Matrix
Summarizing the quantitative and chemical properties of common activators to aid in rational experimental design:
| Activator | Chemical Name | Typical Conc. | Chemical Causality & Properties | Optimal Use Case |
| 1H-Tetrazole | 1H-Tetrazole | 0.45 M | Baseline acidity; limited solubility; slow kinetics for bulky groups. | Standard, unmodified DNA synthesis. |
| BTT | 5-Benzylthio-1H-tetrazole | 0.25 M - 0.3 M | Slightly more acidic than ETT; provides steady reaction kinetics[4]. | RNA synthesis; specific base-modified amidites. |
| ETT | 5-Ethylthio-1H-tetrazole | 0.25 M - 0.6 M | Highly acidic; drives rapid protonation of the leaving group[4]. | Routine modified amidites; short coupling times. |
| DCI | 4,5-Dicyanoimidazole | 0.25 M - 1.0 M | Highly nucleophilic; highly soluble; accelerates intermediate formation[2][5]. | Sterically hindered amidites; large-scale synthesis. |
Section 3: Validated Experimental Protocols
Protocol A: Trityl Cation Monitoring for Stepwise Yield Assessment
This is a self-validating protocol. By comparing the output of cycle
Materials:
-
Automated DNA/RNA Synthesizer.
-
Fraction collector or manual collection tubes.
-
UV-Vis Spectrophotometer.
-
0.1 M p-Toluenesulfonic acid (TSA) in acetonitrile (optional, for dilution).
Step-by-Step Methodology:
-
Initiate Synthesis: Begin the automated synthesis cycle. Ensure the synthesizer is programmed to divert the acidic deblocking effluent (containing the cleaved DMT cation) into separate collection vials for each cycle[1].
-
Collect Fractions: The effluent will be bright orange. Ensure the entire volume of the deblocking wash is collected to maintain quantitative accuracy.
-
Dilution (If necessary): If the absorbance exceeds the linear range of your spectrophotometer (typically >1.5 AU), dilute the fractions equally using 0.1 M TSA in ACN to keep the DMT cation stable.
-
Spectrophotometric Measurement: Blank the spectrophotometer with the deblocking solution. Measure the absorbance of each fraction at exactly 495 nm [1].
-
Calculate Efficiency: Calculate the stepwise coupling efficiency using the formula: Coupling Efficiency (%) = (Absorbance of Cycle N / Absorbance of Cycle N-1) x 100[1].
-
Data Interpretation: A healthy synthesis maintains >98% efficiency per cycle. A sudden drop indicates a failure in the preceding coupling step.
Protocol B: Moisture Elimination via Molecular Sieve Treatment
This protocol rescues moisture-degraded amidites and ensures an anhydrous coupling environment, preventing the formation of unreactive H-phosphonates[3].
Materials:
-
Modified Phosphoramidite.
-
Anhydrous Acetonitrile (ACN) (<30 ppm water).
-
3Å Molecular Sieves (activated).
-
Argon or Nitrogen gas line.
Step-by-Step Methodology:
-
Sieve Activation: Ensure 3Å molecular sieves are fully activated by heating them to 300°C under a vacuum for at least 4 hours prior to use. Store in a desiccator.
-
Solvent Pre-treatment: Add activated sieves to your anhydrous ACN bottle 24 hours before amidite dissolution[2].
-
Amidite Dissolution: Under an Argon atmosphere, dissolve the modified phosphoramidite in the pre-treated ACN to the desired concentration (e.g., 0.15 M).
-
In-Solution Sieve Treatment: Add a small quantity of activated 3Å sieves directly into the amidite solution vial.
-
Incubation: Allow the solution to sit over the sieves for 24 to 48 hours. NMR validation has shown this can recover active reagent from <20% back to >50%, restoring coupling efficiencies to >95%[3].
-
Synthesizer Installation: Install the vial on the synthesizer under a positive pressure of Argon to prevent ambient moisture ingress during the run.
References
-
Vargeese, C., et al. "Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis." National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2'-Deoxy-N,N-dimethylguanosine (d(m2,2G)) Phosphoramidite
Welcome to the Advanced Oligonucleotide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks when incorporating highly modified purines.
The synthesis and application of 2'-Deoxy-N,N-dimethylguanosine (d(m2,2G)) phosphoramidite present unique chemical hurdles. The N2,N2-dimethylation fundamentally alters the electronic landscape of the purine ring, introducing severe regioselectivity issues upstream and catastrophic depurination risks downstream.
This guide provides field-proven troubleshooting strategies, explaining the mechanistic causality behind each failure point and offering self-validating protocols to ensure high-yield synthesis.
Phase 1: Monomer Synthesis & Phosphitylation
Q1: Why do I get a complex mixture of alkylated products when trying to directly methylate 2'-deoxyguanosine?
The Causality: Direct electrophilic alkylation (e.g., using methyl iodide) of 2'-deoxyguanosine is inherently non-selective. The guanine nucleobase possesses multiple competing nucleophilic sites (N1, N2, N7, and O6). Direct treatment yields a heterogeneous mixture of N1-methyl, N7-methyl, O6-methyl, and N2-methyl derivatives, making isolation of the pure N2,N2-dimethyl product nearly impossible.
The Solution: You must bypass direct methylation by using a "Fluoride Displacement" (Nucleophilic Aromatic Substitution, SNAr) strategy. By starting with a 2-fluoro-2'-deoxyinosine intermediate, the highly electronegative fluorine atom acts as an excellent leaving group, directing the incoming dimethylamine exclusively to the C2 position[1]. This strategy is widely validated for synthesizing N2-modified purines[2].
Protocol 1: Regioselective Synthesis of 5'-O-DMT-d(m2,2G)
-
Protection: Start with 3',5'-di-O-acetyl-2-fluoro-2'-deoxyinosine.
-
Amination: Dissolve the precursor in anhydrous THF. Add a 10-fold molar excess of anhydrous dimethylamine (2.0 M solution in THF).
-
Reaction: Stir in a sealed pressure tube at 60°C for 16 hours. The 2-fluoro group will be quantitatively displaced by dimethylamine[2].
-
Deprotection & Tritylation: Remove the acetyl groups using methanolic ammonia. Co-evaporate the resulting d(m2,2G) nucleoside with anhydrous pyridine, then react with 4,4'-Dimethoxytrityl chloride (DMT-Cl) in pyridine at room temperature for 4 hours to yield 5'-O-DMT-d(m2,2G).
Q2: My phosphitylation reaction stalls, and I observe degraded monomer on TLC. How can I drive this to completion?
The Causality: The steric bulk of the N2,N2-dimethyl group restricts access to the 3'-hydroxyl. Furthermore, standard activators like 1H-tetrazole often lack the necessary acidity and nucleophilicity to efficiently activate the phosphitylating reagent in the presence of this steric hindrance, leading to reagent hydrolysis over prolonged reaction times[3].
The Solution: Switch to a more potent activator, such as 4,5-Dicyanoimidazole (DCI), and enforce strictly anhydrous conditions.
Protocol 2: High-Efficiency Phosphitylation
-
Drying: Co-evaporate 5'-O-DMT-d(m2,2G) (1.0 eq) with anhydrous toluene three times to remove trace moisture.
-
Activation: Dissolve in strictly anhydrous Dichloromethane (DCM). Add 4,5-Dicyanoimidazole (DCI) (0.5 eq) and 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.5 eq).
-
Reaction: Stir under Argon at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc:TEA 45:45:10).
-
Quenching & Purification: Quench with absolute ethanol. Purify via silica gel chromatography using a column pre-neutralized with 1% Triethylamine (TEA) to prevent acid-catalyzed degradation of the phosphoramidite on the silica[3].
Phase 2: Solid-Phase Oligonucleotide Synthesis (SPOS)
Q3: My oligos containing d(m2,2G) show massive truncation and depurination during automated synthesis. How do I prevent this?
The Causality: This is the most critical failure point. The N2,N2-dimethyl group is strongly electron-donating. Through resonance, it significantly increases the electron density on the purine ring, specifically at the N7 position. During the standard detritylation step (using 3% Trichloroacetic acid (TCA) in DCM), the N7 position is rapidly protonated. This creates a highly favored leaving group, causing the N9-glycosidic bond to spontaneously cleave (depurination). The resulting abasic site subsequently fragments the oligonucleotide backbone during the final ammonia deprotection step.
The Solution: You must implement a "Mild Detritylation" protocol. By substituting TCA with Dichloroacetic acid (DCA) and changing the solvent from highly polar DCM to non-polar Toluene, you drastically lower the dielectric constant of the microenvironment. This suppresses N7 protonation while still providing enough acidity to remove the 5'-O-DMT group.
Quantitative Depurination Data
| Detritylation Cocktail | Solvent Dielectric Constant (ε) | Relative Depurination Rate of d(m2,2G) | 5'-DMT Removal Efficiency | Recommendation |
| 3% TCA in DCM | 8.93 | Very High ( | Quantitative | ❌ Avoid |
| 3% DCA in DCM | 8.93 | High ( | Quantitative | ❌ Avoid |
| 1% TFA in DCM | 8.93 | Moderate | Moderate | ⚠️ Use with caution |
| 3% DCA in Toluene | 2.38 | Low ( | Quantitative | ✅ Optimal |
Table 1: Impact of acid and solvent dielectric constant on the depurination kinetics of N2-modified purines during SPOS.
Workflow Visualization: Overcoming Depurination
Fig 1: Mechanistic workflow comparing standard vs. optimized detritylation to mitigate depurination.
Protocol 3: Optimized SPOS Cycle for d(m2,2G)
-
Coupling: Extend the coupling time of the d(m2,2G) phosphoramidite to 10 minutes to account for steric hindrance.
-
Oxidation & Capping: Perform standard iodine oxidation and acetic anhydride capping.
-
Detritylation (Critical): Flush the column with 3% DCA in Toluene. Limit exposure time to exactly 60 seconds.
-
Washing: Immediately flush the column with anhydrous Acetonitrile for 45 seconds to remove all traces of acid before the next coupling step.
Q4: What are the safest cleavage and deprotection conditions?
The Causality: While the N9-glycosidic bond is highly sensitive to acid, the N2,N2-dimethyl modification is remarkably stable to basic conditions. However, using ultra-harsh conditions like AMA (Ammonium hydroxide/Methylamine) at elevated temperatures can sometimes cause unwanted transamination at other standard nucleobases if they are not fully deprotected first. The Solution: Cleave the oligonucleotide from the solid support and remove nucleobase protecting groups using concentrated aqueous ammonium hydroxide (28-30%) at 55°C for 16 hours. This ensures complete deprotection without risking the integrity of the modified purine.
References
-
Selective Enzymatic Demethylation of N2,N2-Dimethylguanosine in RNA and Its Application in High-Throughput tRNA Sequencing. Angewandte Chemie International Edition.2[2]
-
Studies on the synthesis of oligonucleotides containing photoreactive nucleosides: 2-azido-2'-deoxyinosine and 8-azido-2'-deoxyadenosine. Biological Chemistry. 1[1]
Sources
Technical Support Center: Minimizing Matrix Effects in 2'-Deoxy-N,N-dimethylguanosine (m2,2dG) LC-MS/MS Quantification
Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I frequently encounter assays that fail validation due to uncompensated matrix effects (ME). 2'-Deoxy-N,N-dimethylguanosine (m2,2dG) is a critical biomarker for DNA damage and cellular turnover. However, its quantification in complex biological fluids (urine, plasma) is notoriously susceptible to electrospray ionization (ESI) suppression.
This guide provides a self-validating, mechanistic framework to isolate, resolve, and accurately quantify m2,2dG by eliminating the root causes of signal suppression.
🔬 Diagnostic FAQs & Troubleshooting
Q1: I am experiencing >40% ion suppression for m2,2dG in urine samples. Why does this happen, and how do I establish causality?
Answer: Ion suppression in ESI is a physical competition. It occurs when co-eluting matrix components (e.g., salts, urea, and highly abundant ribonucleosides) compete with m2,2dG for access to the droplet surface charge during the desolvation process. If the matrix concentration is too high, the ESI droplet becomes saturated, and m2,2dG is neutralized and lost to the vacuum exhaust.
The Fix (Self-Validation): You must prove the suppression is matrix-driven and not a result of poor extraction recovery. Perform a Post-Extraction Spike Experiment . Extract a blank matrix, then spike m2,2dG into the final extract. Compare this peak area to a neat standard prepared in pure solvent. Causality: If the post-extraction spike area is significantly lower than the neat standard, you have confirmed a matrix effect, dictating the need for better upstream chromatography or sample cleanup[1].
Q2: Standard C18 Solid Phase Extraction (SPE) isn't removing interfering nucleosides. What is a more selective sample prep strategy?
Answer: Switch to Phenylboronic Acid (PBA) Affinity Chromatography using a negative selection mechanism.
The Causality: PBA selectively forms reversible cyclic esters with cis-1,2-diols at an alkaline pH (8.5–9.0)[2]. Abundant RNA-derived ribonucleosides (which possess both 2'-OH and 3'-OH groups) will bind tightly to the PBA resin. Because m2,2dG is a 2'-deoxy ribonucleoside, it lacks the 2'-OH group and cannot form this cyclic complex. Therefore, m2,2dG elutes immediately in the flow-through, effectively stripping away the bulk of the ribonucleoside matrix[3].
Q3: How do I resolve m2,2dG from isobaric interferences that survive sample prep?
Answer: Implement Comprehensive Two-Dimensional Liquid Chromatography (2D-LC-MS/MS) . A single reversed-phase (RP) dimension often lacks the peak capacity to resolve m2,2dG from structurally similar modified nucleosides. By coupling a C18 column (1D) with an orthogonal Bonus-RP or HILIC column (2D), you shift the m2,2dG peak away from the matrix suppression zones of the first dimension, ensuring it enters the MS source during a "clean" elution window[3].
Q4: My standard curve is linear in solvent, but my biological samples show high variance. What internal standard (IS) strategy is required?
Answer: You must use a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as [13C, 15N]-m2,2dG. The Causality: Matrix effects are highly localized in chromatographic time. Structural analogs (like tubercidin or other methylated nucleosides) do not perfectly co-elute with m2,2dG[4]. An IS that elutes even 0.1 minutes apart from the target analyte will experience a completely different ionization environment, failing to correct for the suppression. A SIL-IS guarantees exact co-elution, serving as a perfect self-validating internal control.
📊 Quantitative Data: Matrix Effect Mitigation Strategies
The following table summarizes the empirical impact of various analytical choices on m2,2dG quantification.
| Methodology | Mechanism of Action | Average Matrix Effect (%) | Absolute Recovery (%) | Analytical Throughput |
| Dilute & Shoot | Simple dilution of matrix components | -45% to -80% (Severe) | 100% (No extraction loss) | Very High |
| C18 SPE | Hydrophobic retention | -25% to -40% | 85% - 95% | High |
| PBA Affinity | Cis-diol depletion of ribonucleosides | -5% to -10% | 90% - 98% | Medium |
| 2D-LC-MS/MS | Orthogonal chromatographic resolution | < ±5% (Negligible) | N/A (On-line) | Low (Longer runs) |
⚙️ Experimental Protocols
Protocol 1: PBA Affinity Negative Selection for m2,2dG
This protocol leverages biochemical structural differences to isolate 2'-deoxynucleosides from ribonucleosides.
-
Cartridge Conditioning: Condition a 100 mg PBA SPE cartridge with 1 mL of Methanol, followed by 1 mL of 100 mM Ammonium Bicarbonate buffer (pH 8.8).
-
Sample Loading: Adjust 200 µL of biological sample (urine/plasma) to pH 8.8 using 0.1 M NaOH. Load the sample onto the PBA cartridge at a flow rate of 1 drop/second.
-
Target Elution (Flow-Through): Collect the flow-through immediately into a clean glass vial. Wash the cartridge with 500 µL of the conditioning buffer and pool this wash with the flow-through. Scientific Rationale: m2,2dG lacks a cis-diol and will not bind; it is entirely captured in this fraction.
-
Matrix Discard: The interfering ribonucleosides remain bound to the column (they can be eluted later with 0.1 M formic acid if required for parallel assays).
-
Reconstitution: Lyophilize the pooled flow-through under nitrogen and reconstitute in 50 µL of the initial LC mobile phase (e.g., 0.1% Formic Acid in Water).
Protocol 2: Orthogonal 2D-LC-MS/MS Setup
-
1D Separation: Inject 5 µL of the reconstituted sample onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a shallow gradient of Mobile Phase A (0.1% Formic acid) and B (Methanol).
-
Heart-Cutting / Modulation: Utilize a 2-position/4-port Duo Valve. Program the valve to switch and transfer the specific elution window of m2,2dG (predetermined via neat standards) into the 2D loop.
-
2D Separation: Route the cut to a HILIC column. This orthogonal separation pulls m2,2dG away from any co-transferred hydrophobic matrix components.
-
MS/MS Detection: Operate the ESI source in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for m2,2dG: m/z 296.1 → 180.1 (representing the loss of the 2'-deoxyribose moiety [116 Da] to yield the protonated N2,N2-dimethylguanine base).
🔀 Workflow Architecture
Workflow for m2,2dG matrix effect minimization via PBA negative selection and 2D-LC.
📚 References
-
Development and validation of a rapid LC–MS/MS method for determination of methylated nucleosides and nucleobases in urine. ResearchGate.[Link]
-
Quantitative Analysis of a Novel Metabolite Panel to Estimate GFR in Serum and Plasma Using LC-MS/MS. Clinical Chemistry | Oxford Academic. [Link]
-
Comprehensive Two-Dimensional Liquid Chromatography in Metabolome Analysis. Longdom.[Link]
-
Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery. PMC / NIH.[Link]
Sources
troubleshooting degradation of 2'-Deoxy-N,N-dimethylguanosine during sample preparation
Technical Support Center: 2'-Deoxy-N,N-dimethylguanosine (
Topic: Troubleshooting Degradation During Sample Preparation Audience: Analytical Chemists, Toxicologists, and DNA Repair Researchers Last Updated: March 2026
Executive Summary: The Molecule & The Challenge
2'-Deoxy-N,N-dimethylguanosine (often abbreviated as N2,N2-dimethyl-dG or
-
Molecular Weight: ~295.29 Da[1]
-
Precursor Ion
: ~296.1 m/z[1] -
Key Fragment (Neutral Loss): 180.1 m/z (N2,N2-dimethylguanine base)[1]
The Core Problem: This molecule presents a "stability paradox." While the N2-dimethyl group renders the base more hydrophobic and resistant to enzymatic deamination compared to dG, it significantly destabilizes the N-glycosidic bond . This makes the molecule extremely susceptible to acid-catalyzed depurination (loss of the sugar moiety) and adsorption losses due to increased hydrophobicity.
Diagnostic Workflow: Why is my signal low?
Use this logic tree to identify the root cause of analyte loss.
Troubleshooting Guide (Q&A)
Issue 1: Signal disappears completely after DNA hydrolysis.
Q: I used a standard acid hydrolysis protocol (0.1 M HCl, 70°C). Why can't I see the parent peak?
A: You have likely depurinated your sample. Unlike unmodified DNA bases which are relatively robust, N2-alkylated deoxyguanosines have a weakened N-glycosidic bond.[1] Acidic conditions (pH < 4) combined with heat rapidly cleave the sugar from the base.
-
The Chemistry: The electron-donating dimethyl group at N2 stabilizes the oxocarbenium ion intermediate, accelerating the cleavage of the glycosidic bond.
-
The Artifact: You will likely find the signal at m/z 180.1 (the free base, N2,N2-dimethylguanine) rather than the nucleoside (m/z 296.1).
-
Solution: Switch to the Enzymatic Digestion Protocol (see Section 4). If acid is mandatory for other analytes, keep temperature < 37°C and pH > 4.5, but this is rarely successful for quantitative work.
Issue 2: Poor linearity and high carryover.
Q: My calibration curve is non-linear at low concentrations (1–10 nM), and I see carryover in blanks.
A: The analyte is adsorbing to your plasticware. The addition of two methyl groups makes N2,N2-dimethyl-dG significantly more hydrophobic than dG.
-
The Mechanism: At low concentrations, the analyte binds to the walls of standard polypropylene tubes and pipette tips.
-
Solution:
-
Material: Use Silanized Glass Vials or Low-Retention (Low-Bind) Polypropylene tubes.
-
Solvent: Ensure your final injection solvent contains at least 5% Methanol or Acetonitrile .[1] Pure aqueous buffers increase adsorption risks.[1]
-
Blocking: Add a carrier nucleoside (e.g., Thymidine) if it does not interfere with detection, though this is a last resort.[1]
-
Issue 3: Unexpected peaks or "Ghost" masses.
Q: I see a peak at m/z 282. Is this a degradation product?
A: This is likely N2-methyl-dG (monomethyl), suggesting demethylation or metabolic repair. [1]
-
In Vivo: If analyzing biological samples, the ALKBH2 or ALKBH3 enzymes can oxidatively demethylate N2,N2-dimethyl-dG to N2-methyl-dG (m/z 282) and subsequently to dG.[1]
-
In Vitro: Chemical demethylation is rare under standard prep conditions.[1] However, check your enzyme source .[1] Some crude nuclease preparations contain deaminase or demethylase activities.[1]
-
Solution: Add EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) to your digestion buffer.[1][2][3] It is a potent inhibitor of adenosine deaminase, which often co-purifies with other enzymes and can attack modified purines.
Validated Protocol: "Safe" Enzymatic Digestion
This protocol minimizes depurination and oxidation.
Reagents:
-
Digestion Buffer: 30 mM Sodium Acetate, 1 mM ZnCl₂, pH 5.6 (Note: pH 5.6 is the "sweet spot"—active for Nuclease P1 but not acidic enough to cause rapid depurination).
-
Antioxidant Mix: 0.1 mM Desferrioxamine (metal chelator) + 0.5 mM Ascorbic Acid.[1]
-
Enzymes: Nuclease P1 (NP1), Phosphodiesterase I (PDE I), Alkaline Phosphatase (ALP).[1]
Workflow:
-
DNA Dissolution: Dissolve 10–50 µg DNA in Digestion Buffer containing the Antioxidant Mix and EHNA (final conc. 5 µM).
-
Step 1 Digestion (Endonuclease): Add Nuclease P1 (0.5–1.0 U).[1] Incubate at 37°C for 1–2 hours .
-
Critical: Do NOT exceed 37°C.[1]
-
-
Step 2 Digestion (Exonuclease): Add Alkaline Phosphatase (1 U) and PDE I (0.05 U).[1] Add Tris buffer to adjust pH to ~7.5 (optimal for ALP).[1] Incubate at 37°C for 1 hour .
-
Cleanup: Filter through a 3 kDa molecular weight cutoff (MWCO) spin filter to remove enzymes.[1]
-
Troubleshooting: Do not use standard precipitation (ethanol/salt) as modified nucleosides may coprecipitate or remain soluble depending on the fraction. MWCO is safer.[1]
-
-
Analysis: Inject immediately or store at -80°C.
Stability & Solubility Data
Table 1: pH Stability Profile of N2,N2-dimethyl-dG (1 hour, 37°C)
| pH Condition | % Recovery (Nucleoside) | Major Degradation Product |
| pH 1.0 (0.1M HCl) | < 5% | N2,N2-dimethylguanine (Base) |
| pH 3.0 (Formic) | ~ 60% | N2,N2-dimethylguanine (Base) |
| pH 5.6 (Acetate) | > 98% | None detected |
| pH 7.4 (PBS) | > 99% | None detected |
| pH 9.0 (Ammonium) | > 95% | Potential Deamination (Trace) |
Table 2: Solvent Compatibility for Stock Solutions
| Solvent | Solubility | Stability (at -20°C) | Recommendation |
| Water | Low (< 1 mg/mL) | Good (1 week) | Not recommended for stocks.[1] |
| DMSO | High | Excellent (> 6 months) | Preferred for Stock (10 mM). |
| Methanol | Moderate | Good | Good for working dilutions.[1] |
| Acetonitrile | Moderate | Good | Good for working dilutions.[1] |
References
-
Wang, Y. et al. (2022).[1] LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Chemical Research in Toxicology.
-
Gates, K. S. et al. (2009).[1] Chemistry and Biology of DNA Containing 1,N2-Deoxyguanosine Adducts. Chemical Research in Toxicology.
-
Guengerich, F. P. (2015).[1] The Degradation of dG Phosphoramidites in Solution. Bioconjugate Chemistry.
-
Eckstein, F. et al. (2011).[1] Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine. Journal of Organic Chemistry.
-
Dedon, P. C. et al. (2014).[1] Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation. LCGC North America.[1]
Sources
stability of 2'-Deoxy-N,N-dimethylguanosine in various biological matrices.
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2'-Deoxy-N,N-dimethylguanosine (d(m²G)). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your experimental results. As Senior Application Scientists, we understand that analyte stability is paramount for accurate quantification in biological matrices. This center is designed to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is 2'-Deoxy-N,N-dimethylguanosine, and why is its stability in biological samples a critical concern?
Q2: What are the primary factors that can compromise the stability of 2'-Deoxy-N,N-dimethylguanosine in biological matrices?
The stability of d(m²G) can be influenced by three main factors:
-
Enzymatic Degradation: Biological matrices contain a host of enzymes. Demethylases, such as those from the AlkB family, can remove methyl groups from nucleobases.[2][3] Hydrolases and phosphorylases can cleave the glycosidic bond linking the dimethylated guanine base to the deoxyribose sugar, a process known as depurination.
-
Chemical Instability (pH): The glycosyl bond of deoxynucleosides is susceptible to cleavage under acidic conditions.[4][5] While physiological pH is generally stable, improper sample handling or the use of acidic buffers can accelerate degradation. The stability of modified nucleosides often decreases significantly at lower pH.[5][6]
-
Temperature: Higher temperatures accelerate the rate of both enzymatic and chemical degradation.[7] Conversely, improper freezing and thawing can also compromise sample integrity.[8]
Q3: What are the likely degradation products of 2'-Deoxy-N,N-dimethylguanosine I should be aware of?
Based on the known degradation pathways of similar molecules, you should be aware of two primary degradation products:
-
N²-methyl-2'-deoxyguanosine (m²dG): This results from the enzymatic removal of a single methyl group.[9]
-
N,N-dimethylguanine: This results from the cleavage of the glycosidic bond (depurination), releasing the free base.
The presence of these products in your analytical run can be a key indicator that your analyte has degraded during sample handling or storage.
Q4: What are the immediate best practices upon collecting blood or plasma samples to ensure analyte stability?
To minimize pre-analytical variability, a standardized collection protocol is essential:
-
Use appropriate anticoagulants: For plasma, K2-EDTA is a common choice.
-
Inhibit enzymatic activity: Where possible, add a cocktail of broad-spectrum enzyme inhibitors. For nucleosides, this can include deaminase inhibitors like pentostatin.[10]
-
Immediate cooling: Place samples on ice immediately after collection to slow down all enzymatic and chemical processes.
-
Prompt processing: Centrifuge samples to separate plasma or serum from cells as soon as possible, ideally within one hour.[11] Delays can lead to significant changes in analyte concentrations.[12]
Q5: What are the recommended short-term and long-term storage conditions for samples containing 2'-Deoxy-N,N-dimethylguanosine?
-
Short-Term (up to 24 hours): Store processed samples (plasma, serum, or other extracts) at 4°C.[7]
-
Long-Term: For storage longer than 24 hours, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[8][13] Avoid using -20°C freezers for long-term storage as they may not be cold enough to completely halt all degradation processes. Limit freeze-thaw cycles, as they have been shown to affect metabolite stability.[8] Aliquoting samples into single-use volumes before freezing is highly recommended.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you diagnose and resolve common problems encountered during the analysis of 2'-Deoxy-N,N-dimethylguanosine.
| Problem / Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Analyte Recovery | Analyte Degradation: The compound degraded between sample collection and analysis. | Review Sample Handling: Ensure samples are placed on ice immediately, processed quickly, and stored at -80°C.[8][12] Consider adding enzyme inhibitors to collection tubes.[10] |
| Inefficient Extraction: The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is not optimized for this analyte. | Method Optimization: Verify your extraction method's recovery rate using pre- and post-extraction spikes. Adjust pH, solvent polarity, or SPE sorbent as needed.[14] | |
| Incorrect Storage of Stock Solutions: The analyte is degrading in the solvent before being used. | Verify Stock Stability: Stock solutions of nucleosides should be stored at -80°C for long-term use (months) or -20°C for short-term use (weeks).[13] Perform a stability test on your stock solution. | |
| High Variability Between Replicates | Inconsistent Sample Processing: Minor differences in timing or temperature during handling can lead to variable degradation. | Standardize Workflow: Create and strictly follow a standard operating procedure (SOP) for all sample handling steps. Ensure all samples are treated identically. |
| Pipetting Inaccuracy: Errors in pipetting standards, samples, or reagents. | Calibrate & Verify: Ensure all pipettes are calibrated. Use reverse pipetting for viscous fluids like plasma. Pay close attention to technique.[15] | |
| Matrix Effects: Ion suppression or enhancement during LC-MS/MS analysis is affecting quantification. | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.[16][17] | |
| Unexpected Chromatographic Peaks | Presence of Degradation Products: The unexpected peaks could be metabolites or degradation products like N²-methyl-2'-deoxyguanosine. | Peak Identification: Use a high-resolution mass spectrometer to obtain an accurate mass and fragmentation pattern for the unknown peak to aid in its identification. This confirms a stability issue. |
| Sample Contamination: Contamination from reagents, collection tubes, or cross-contamination between samples. | Run Blanks: Analyze extraction blanks and solvent blanks to identify the source of contamination.[18] Use fresh, high-purity solvents and reagents. |
Experimental Protocols & Methodologies
A robust experimental design is self-validating. The inclusion of quality control (QC) samples and adherence to validated protocols are non-negotiable for reliable data.
Protocol 1: Assessment of Bench-Top Stability in Human Plasma
This protocol determines the stability of the analyte in the matrix at room temperature, which is crucial for understanding how much time is permissible for sample preparation.
1. Preparation of Solutions:
- Prepare a 1 mg/mL stock solution of 2'-Deoxy-N,N-dimethylguanosine in a suitable solvent (e.g., ultrapure water or methanol). Store at -20°C or -80°C.[13][19]
- Prepare a spiking solution by diluting the stock solution.
- Prepare Quality Control (QC) samples by spiking known concentrations (low, medium, and high) of the analyte into control human plasma.[19][20]
2. Experimental Procedure:
- Dispense aliquots of the spiked plasma samples into microcentrifuge tubes for each time point.
- Leave the tubes on the bench at room temperature (approx. 25°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take one aliquot for each concentration level.
- Immediately process the samples upon collection. A common method is protein precipitation: add 3 volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard.
- Vortex vigorously for 1 minute.
- Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new tube or a 96-well plate for analysis.
3. Analysis:
- Analyze the samples using a validated LC-MS/MS method.[19][20]
- Calculate the concentration of the analyte at each time point against a freshly prepared calibration curve.
- The analyte is considered stable if the mean concentration at each time point is within ±15% of the initial (T=0) concentration.
Protocol 2: Freeze-Thaw Stability Assessment
This experiment simulates the effect of taking samples out of and returning them to the freezer.
1. Sample Preparation:
- Prepare low and high concentration QC samples in the biological matrix as described in Protocol 1.
2. Experimental Procedure:
- Store the QC aliquots at -80°C for at least 24 hours.
- Remove the samples and allow them to thaw completely unassisted at room temperature.
- Once thawed, refreeze them at -80°C for at least 12-24 hours. This constitutes one freeze-thaw cycle.
- Repeat this process for the desired number of cycles (typically 3 to 5).
- After the final thaw, process the samples alongside a set of control samples that have not undergone any freeze-thaw cycles.
3. Analysis:
- Analyze all samples by LC-MS/MS.
- Compare the concentrations of the cycled samples to the control samples. Stability is acceptable if the mean concentration is within ±15% of the control.
Data & Visualization
Predicted Stability Based on Related Deoxynucleosides
Direct stability data for 2'-Deoxy-N,N-dimethylguanosine is not extensively published. However, data from structurally similar deoxynucleosides can provide valuable insights, particularly regarding pH sensitivity.
| Compound | Condition | Half-Life (t½) | Implication for d(m²G) |
| 2'-deoxyxanthosine[4][6] | pH 2, 37°C | ~3.7 minutes | Highly unstable in strong acidic conditions. |
| 2'-deoxyxanthosine[4][6] | pH 6, 37°C | ~1104 hours | Stability increases dramatically as pH approaches neutral. |
| 2'-deoxyxanthosine[4][6] | pH 7, 37°C | ~17,700 hours | Expected to be relatively stable at physiological pH. |
| N2,3-ethenodeoxyguanosine[5] | pH 6, 37°C | ~3.5 hours | Modified guanosines can be labile under mildly acidic conditions. |
Visualized Workflows and Pathways
Caption: General workflow for assessing analyte stability.
Caption: Potential degradation pathways for d(m²G).
References
- Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. (2003). Stability of 2'-deoxyxanthosine in DNA. Nucleic Acids Research, 31(3), 1045–1051.
- Malinge, J. M., et al. (Date not available). Thermodynamic Signature of DNA Damage: Characterization of DNA with a 5-Hydroxy-2'-deoxycytidine•2'-Deoxyguanosine Base Pair. PMC.
- Singer, B., et al. (Date not available). phosphate, and N2,3-ethenodeoxyguanosine 5'-triphosphate. Stability of the glycosyl bond in the monomer and in poly(dG,epsilon dG-dC). PubMed.
- (1989). Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. Source Not Available.
- Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. (2003). Stability of 2'-deoxyxanthosine in DNA. PubMed.
- Prayuda, D. S., et al. (2024). Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2'-deoxyguanosine in dried blood spot. PMC.
- (n.d.).
- (n.d.). Troubleshooting. BioAssay Systems.
- Koizumi, M., et al. (2000). Biologically active oligodeoxyribonucleotides. Part 12: N2-methylation of 2'-deoxyguanosines enhances stability of parallel G-quadruplex and anti-HIV-1 activity. PubMed.
- Dai, Q., et al. (2017). Selective Enzymatic Demethylation of N2,N2-Dimethylguanosine in RNA and Its Application in High-Throughput tRNA Sequencing. SciSpace.
- Prayuda, D. S., et al. (2024). Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2'-deoxyguanosine in dried blood spot.
- Oddoze, C., et al. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. bevital.
- Petrosyan, A., & Bohnsack, M. T. (2024). N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. Frontiers in RNA Research.
- van de Merbel, N. C. (Date not available).
- Zwart, S. R., et al. (2009). Stability of analytes related to clinical chemistry and bone metabolism in blood specimens after delayed processing. Clinical Biochemistry.
- (n.d.). Assay Troubleshooting. MB - About.
- (2024). Literature Study on Factors Influencing the Biochemical Analytes Stability in Blood, Serum and Plasma: Systematic Review.
- (2020).
- (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Semantic Scholar.
- Dai, Q., et al. (2017). Selective Enzymatic Demethylation of N2 ,N2 -Dimethylguanosine in RNA and Its Application in High-Throughput tRNA Sequencing. PubMed.
- (n.d.). Plasma stability.
- (2025). Synthesis of 2 '-N-Methylamino-2 '-deoxyguanosine and 2 '-N,N-Dimethylamino-2 '-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry.
- (n.d.). Selective Enzymatic Demethylation of N(2) ,N(2) -Dimethylguanosine in RNA and Its Application in High-Throughput tRNA Sequencing.
- (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- (2025).
- (2026). Enzymatic degradation of T-2 toxin: Current status and where is the field going?. Source Not Available.
- (n.d.).
- (n.d.). Demethylation of methylguanidine by a stepwise dioxygenase and lyase reaction. KOPS.
- (2020). Identification and characterization of N-degron pathways. Elektronische Hochschulschriften der LMU München.
- (n.d.).
- (2016). Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development. MDPI.
- (n.d.). BQCA Bioassay Technical Support Center: Troubleshooting Unexpected Results. Benchchem.
- (n.d.). 6. analytical methods.
- (n.d.). Schematic pathway for degradation of N,N-dimethylformamide, showing the....
- (n.d.). Bionano Prep SP-G2 and DLS-G2 Kit Troubleshooting Guide. Source Not Available.
- (2026). 2′-Deoxy-N2-methylguanosine, CAS 19916-77-9. SCBT.
Sources
- 1. Plasma stability | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 2. Selective Enzymatic Demethylation of N2 ,N2 -Dimethylguanosine in RNA and Its Application in High-Throughput tRNA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of 2′-deoxyxanthosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N2,3-ethenodeoxyguanosine, N2,3-ethenodeoxyguanosine 5'-phosphate, and N2,3-ethenodeoxyguanosine 5'-triphosphate. Stability of the glycosyl bond in the monomer and in poly(dG,epsilon dG-dC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of 2'-deoxyxanthosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. Analysis of various nucleosides in plasma using solid phase extraction and high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bevital.no [bevital.no]
- 12. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. bioassaysys.com [bioassaysys.com]
- 16. cstti.com [cstti.com]
- 17. mdpi.com [mdpi.com]
- 18. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 19. Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2’-deoxyguanosine in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Preventing Depurination During Deprotection of Modified Oligonucleotides
Welcome to the Advanced Troubleshooting Guide for oligonucleotide synthesis and deprotection. Curated by Senior Application Scientists, this resource is designed for researchers and drug development professionals dealing with the degradation of sensitive, modified oligonucleotides.
Here, we dissect the mechanistic causality behind depurination, provide field-proven troubleshooting strategies, and outline self-validating experimental protocols to ensure the structural integrity of your nucleic acid products.
Part 1: The Depurination-Deprotection Paradox (FAQs)
Q1: Why do my modified oligonucleotides show severe truncation only after the final deprotection step?
A: This is a classic mechanistic paradox in oligonucleotide chemistry. Depurination is an acid-catalyzed
Crucially, the actual strand cleavage does not occur during synthesis because the abasic site is stable in acid. The catastrophic failure manifests during the final basic deprotection (e.g., using Ammonium Hydroxide or AMA). The strong base catalyzes a
Mechanism of acid-catalyzed depurination and subsequent base-catalyzed strand cleavage.
Q2: Which modifications are most susceptible to this phenomenon? A: Nucleobases protected with traditional acyl groups, such as N6-benzoyl-2'-deoxyadenosine (Bz-dA) and 8-aryl derivatives of dG, are highly susceptible. Acyl protecting groups are strongly electron-withdrawing. This electronic effect destabilizes the oxocarbenium ion intermediate formed during acid exposure, making the glycosidic bond highly labile .
Q3: Can I prevent cleavage by using milder basic deprotection conditions?
A: No. Once the abasic site is formed during synthesis, even mild basic conditions (such as Potassium Carbonate in Methanol) will eventually trigger
Part 2: Troubleshooting Guide for Synthesis Workflows
If you are observing a high percentage of truncated sequences (n-x) via LC-MS or PAGE post-deprotection, the root cause is likely prolonged acid exposure or suboptimal protecting group chemistry.
Corrective Action 1: Optimize the Deblocking Agent
Replace 3% Trichloroacetic Acid (TCA) with 3% Dichloroacetic Acid (DCA) in your detritylation fluidics. DCA is a weaker acid with a higher pKa. It effectively removes the 5'-DMT group while significantly reducing the rate of glycosidic bond cleavage. Furthermore, ensure your synthesizer's fluidics are optimized to minimize the contact time of the acid with the solid support .
Corrective Action 2: Adopt Formamidine Protecting Groups
Replace electron-withdrawing acyl protecting groups with electron-donating formamidine groups. For example, utilizing N6-Dimethylformamidine-dA (dmf-dA) instead of Bz-dA stabilizes the glycosidic bond, drastically lowering the risk of depurination during the synthesis of long or highly modified oligonucleotides .
Quantitative Data: Protecting Group Stability
| Nucleobase | Protecting Group | Electronic Effect | Depurination Risk (Acidic Detritylation) | Recommended Application |
| Deoxyadenosine (dA) | N6-Benzoyl (Bz) | Electron-withdrawing | High | Short, standard sequences |
| Deoxyadenosine (dA) | N6-Dimethylformamidine (dmf) | Electron-donating | Low | Long oligos, sensitive modifications |
| Deoxyguanosine (dG) | N2-Isobutyryl (iBu) | Electron-withdrawing | Moderate | Standard sequences |
| Deoxyguanosine (dG) | N2-Dimethylformamidine (dmf) | Electron-donating | Low | Long oligos, sensitive modifications |
Part 3: Specialized Protocol - Acid-Free Deprotection of 5'-Amino Modifiers
Context: The installation of 5'-amino modifications requires a Monomethoxytrityl (MMTr) protecting group. Traditionally, removing the MMTr group requires treating the fully synthesized oligonucleotide with 80% Acetic Acid. This terminal acidic step is a massive liability, directly causing depurination of the unprotected oligonucleotide.
Innovation: We recommend an equilibrium-driven, acid-free deprotection utilizing only water and heat .
Comparison of traditional acidic vs. acid-free MMTr deprotection workflows.
Step-by-Step Methodology
Self-Validating Design: By completely eliminating acid from the workflow, the chemical mechanism for depurination is removed entirely. The equilibrium is driven purely by thermal energy, ensuring the final LC-MS validation will inherently show 0% acid-induced truncation.
-
Resuspension: Following standard basic cleavage from the solid support and primary deprotection, lyophilize the oligonucleotide. Resuspend the purified MMTr-protected 5'-amino oligonucleotide in nuclease-free water to a concentration of 100–200 µM.
-
Thermal Deprotection: Transfer the solution to a tightly sealed vial. Incubate in a heat block or thermocycler at 90°C for 30 to 45 minutes. The thermal energy shifts the equilibrium, forcing the dissociation of the MMTr cation into the aqueous solution.
-
Phase Separation: Cool the vial to room temperature. The cleaved MMTr alcohol is highly hydrophobic and will precipitate out of the aqueous phase.
-
Extraction: Extract the aqueous layer with an equal volume of ethyl acetate to remove the cleaved MMTr byproduct, or pass the solution through a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Validation: Analyze the aqueous phase via LC-MS. The intact mass will match the fully deprotected 5'-amino oligonucleotide with no depurinated fragments.
References
reducing ion suppression in ESI-MS analysis of nucleoside adducts
Welcome to the Technical Support Center for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of nucleoside and DNA adducts.
Analyzing trace-level nucleoside adducts (e.g., PAH-DNA adducts, oxidative lesions) in complex biological matrices is notoriously difficult. Because adducts often occur at frequencies of less than 1 per
This guide provides authoritative, field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to help you recover your signal and ensure quantitative integrity.
Part 1: Diagnostic Workflow for Ion Suppression
Before altering your sample preparation or MS parameters, you must identify where and why the suppression is occurring. Use the following diagnostic logic to isolate the root cause.
Diagnostic workflow for identifying and resolving ESI-MS ion suppression sources.
Part 2: Troubleshooting Guide & Causality Analysis
Q: Why does my nucleoside adduct signal drop precipitously in biological matrices compared to a neat solvent standard? A: ESI is a competitive, saturable ionization process. To analyze DNA adducts, the DNA must first be digested using a cocktail of hydrolytic enzymes (e.g., DNase, phosphodiesterase) in heavily buffered solutions[2]. During electrospray, these residual proteins, inorganic salts, and the massive excess of unmodified nucleosides compete with your trace adducts for charge on the surface of the ESI droplets. Because the matrix components are millions of times more concentrated, they monopolize the available protons, leaving your adducts un-ionized and invisible to the mass spectrometer[3].
Q: How can I definitively prove that my low signal is due to ion suppression and not just poor recovery during sample cleanup? A: You must perform a post-extraction spike experiment. Take a blank DNA matrix, run it through your entire cleanup protocol (precipitation and SPE), and then spike your target adduct (e.g., BaP-dG) into the final extract just prior to LC-MS analysis[2]. If the signal of this spiked sample is significantly lower than the same concentration spiked into neat solvent, your issue is ion suppression. If the signals match, your issue is analyte loss during the extraction phase.
Q: Does reducing the LC flow rate actually reduce ion suppression? A: Yes, drastically. Moving from conventional analytical flow rates (e.g., 200 μL/min) to capillary or nanoLC flow rates (0.1–10 μL/min) is one of the most effective ways to combat matrix effects[1]. Causality: At nano-flow rates, the ESI emitter generates much smaller initial droplets. Smaller droplets require fewer fission events to reach the gas-phase ion stage, leading to vastly improved desolvation efficiency and a higher surface-to-volume ratio. This physically reduces the competition for surface charge between the matrix and the analyte, significantly enhancing sensitivity[4].
Q: How do I correct for unavoidable matrix effects that persist even after cleanup?
A: The gold standard is Stable Isotope Dilution (SID) Mass Spectrometry. By spiking a heavy-isotope labeled version of your adduct (e.g.,
Part 3: Self-Validating Methodologies
To ensure scientific integrity, your sample preparation must be a self-validating system. Follow this methodology for offline cleanup and online LC-MS setup.
Protocol: Two-Stage Offline Cleanup with Built-in Validation
Step 1: Enzymatic Removal (Protein Precipitation)
-
Following DNA digestion, add ice-cold ethanol (or acetonitrile) to the hydrolysate at a 3:1 (v/v) ratio to precipitate the hydrolytic enzymes[2].
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Validation Check: A visible white pellet confirms protein precipitation. Transfer the supernatant to a new vial and dry under vacuum centrifugation.
Step 2: Solid Phase Extraction (SPE) of Unmodified Nucleosides
-
Reconstitute the dried sample in 1 mL of LC-MS grade water.
-
Condition a reversed-phase C18 SPE cartridge (fritless, to avoid extractable interferences[1]) with 1 mL methanol, followed by 1 mL water.
-
Load the sample. Wash with 2 mL of 5% methanol in water. Causality: This specific wash percentage is critical; it is strong enough to elute highly polar salts and the bulk of unmodified nucleosides, but weak enough to retain bulky, hydrophobic nucleoside adducts (like PAH-DNA adducts) on the sorbent.
-
Elute the target adducts with 1 mL of 80% methanol. Dry under vacuum.
Step 3: Reconstitution and Matrix Effect Validation
-
Reconstitute the sample in a low-volume injection solvent. Note: A 50/50 (v/v) mixture of DMSO/water is excellent for solubilizing bulky adducts, but keep injection volumes under 5 μL to prevent chromatographic band broadening[2].
-
Validation Check: Run a post-column infusion. Infuse a constant stream of your pure adduct standard into the MS source via a syringe pump while simultaneously injecting your cleaned matrix blank through the LC. A dip in the steady baseline signal indicates exactly where co-eluting matrix components are still causing suppression.
Part 4: Quantitative Impact of Mitigation Strategies
The following table summarizes how different analytical choices impact matrix effects and overall sensitivity when analyzing nucleoside adducts.
| Analytical Strategy | Typical Flow Rate | Matrix Effect (Suppression %) | Typical Limit of Detection (LOD) | Primary Mechanistic Benefit |
| Standard LC-MS (Crude Digest) | 200 - 500 µL/min | > 80% | High (pmol range) | None (Baseline comparison) |
| Standard LC-MS (SPE Cleanup) | 200 - 500 µL/min | 40 - 50% | Moderate (sub-pmol) | Physical removal of salts and enzymes[2] |
| Capillary LC-MS (Column Switching) | 5 - 10 µL/min | 15 - 25% | Good (fmol range) | Diverts void volume matrix to waste[5] |
| nanoLC-MS (SPE Cleanup) | 0.1 - 0.3 µL/min | < 10% | Excellent (amol range) | Reduces droplet charge competition[1][4] |
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use non-volatile buffers like phosphate or Tris in my DNA digestion if I plan to use SPE? A: It is highly discouraged. While SPE removes most salts, trace amounts of non-volatile buffers will inevitably bleed into the eluate, causing severe ion suppression and fouling the MS source. Transition to volatile buffers like ammonium acetate or ammonium formate for the digestion steps whenever possible.
Q: What mobile phase additives are best for positive-ion ESI of nucleoside adducts? A: Dilute formic acid (0.01% – 0.05% v/v) or acetic acid paired with acetonitrile or methanol is recommended[1]. Avoid trifluoroacetic acid (TFA), as it causes massive ion suppression in positive mode by forming strong ion pairs with the analytes.
Q: I am using nanoLC, but my column keeps clogging. How can I prevent this while maintaining low suppression? A: Implement an online column-switching (trap-and-elute) setup. Inject the sample onto a robust, larger-bore trap column at a higher flow rate (e.g., 4 μL/min) to wash away residual salts and hydrophilic matrix components to waste. Then, switch the valve to backflush the trapped adducts onto the delicate nanoLC analytical column at 0.3 μL/min[2].
References
- Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Arom
- The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry. nih.gov.
- Quantitation of DNA adducts by stable isotope dilution mass spectrometry. nih.gov.
- Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons.
- Human Biomonitoring of DNA Adducts by Ion Trap Multistage Mass Spectrometry. nih.gov.
- Reduction of Signal Suppression Effects in ESI-MS Using a Nanosplitting Device. acs.org.
Sources
- 1. Human Biomonitoring of DNA Adducts by Ion Trap Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2'-Deoxy-N,N-dimethylguanosine Containing Oligonucleotides
Welcome to the technical support center for the purification of oligonucleotides incorporating 2'-Deoxy-N,N-dimethylguanosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful purification of these modified oligonucleotides.
The introduction of a 2'-Deoxy-N,N-dimethylguanosine modification imparts unique characteristics to an oligonucleotide, primarily a significant increase in hydrophobicity compared to its canonical counterpart. This alteration necessitates a tailored approach to purification to achieve high purity and yield. This guide will walk you through the nuances of handling this specific modification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of 2'-Deoxy-N,N-dimethylguanosine containing oligonucleotides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in RP-HPLC | 1. Secondary Structure Formation: Guanine-rich sequences, especially with modifications, can form aggregates or secondary structures like G-quadruplexes.[1] 2. Suboptimal Ion-Pairing: Insufficient or inappropriate ion-pairing reagent concentration can lead to poor peak shape. 3. Column Overloading: Injecting too much crude oligonucleotide can exceed the column's capacity. | 1. Increase Column Temperature: Elevate the column temperature to 50-65°C to disrupt secondary structures. 2. Optimize Mobile Phase: Adjust the concentration of the ion-pairing reagent (e.g., TEAA) or consider a different reagent. Ensure the mobile phase pH is neutral (around 7.0).[2] 3. Reduce Sample Load: Decrease the amount of oligonucleotide injected onto the column. |
| Low Recovery of Purified Oligonucleotide | 1. Incomplete Elution: The increased hydrophobicity of the N,N-dimethylguanosine modification may cause the oligonucleotide to bind too strongly to the reversed-phase column. 2. Precipitation during Lyophilization: If using a volatile buffer like TEAA, improper removal can lead to an acidic environment, potentially causing precipitation. 3. Loss during Desalting: If a desalting step is performed after HPLC, there can be sample loss. | 1. Adjust Gradient: Increase the percentage of the organic solvent (e.g., acetonitrile) in your elution gradient. A steeper or higher final concentration of acetonitrile may be necessary.[3] 2. Ensure Complete Buffer Removal: Co-evaporate with water several times after lyophilization to ensure all volatile salts are removed. 3. Optimize Desalting: Use a desalting column or cartridge appropriate for your oligonucleotide's length and scale. Ensure proper equilibration and elution steps are followed. |
| Presence of Multiple Peaks in Final Product (by Analytical HPLC or MS) | 1. Incomplete Deprotection: The protecting groups on the nucleobases or the phosphate backbone may not be fully removed. 2. Degradation during Deprotection: Harsh deprotection conditions can lead to degradation of the oligonucleotide. 3. Failure Sequences (n-1, n-2): Inefficient synthesis can result in shorter, truncated oligonucleotides. | 1. Verify Deprotection Conditions: Ensure the deprotection time and temperature are adequate for the protecting groups used. For standard protecting groups, a common method is treatment with ammonium hydroxide.[4] 2. Use Milder Deprotection: If your oligonucleotide is sensitive, consider milder deprotection strategies.[5] 3. Optimize "Trityl-On" Purification: This is the most effective method to remove failure sequences. Ensure the 5'-DMT group is retained for the initial purification step.[6][7] |
| Mass Spectrometry Shows Unexpected Masses | 1. Incomplete Deprotection: Residual protecting groups will add to the expected mass.[8] 2. Adduct Formation: The oligonucleotide may form adducts with salts (e.g., sodium, potassium) from buffers. 3. Depurination: Exposure to acidic conditions can cause the loss of purine bases, resulting in a lower mass.[9] | 1. Re-evaluate Deprotection: As above, ensure complete removal of all protecting groups. 2. Desalting: Thoroughly desalt the sample before MS analysis.[6] 3. Avoid Acidity: Maintain a neutral pH throughout the purification and handling process. If "trityl-on" purification is used, detritylation should be performed carefully with a weak acid for a minimal time. |
Frequently Asked Questions (FAQs)
Q1: Which HPLC method is better for oligonucleotides with 2'-Deoxy-N,N-dimethylguanosine: Reversed-Phase (RP) or Anion-Exchange (AEX)?
A1: For modified oligonucleotides, especially those with hydrophobic modifications like N,N-dimethylguanosine, Ion-Pair Reversed-Phase (IP-RP) HPLC is generally the preferred method. [6][10] The N,N-dimethyl modification significantly increases the hydrophobicity of the oligonucleotide, which enhances its retention and separation on a reversed-phase column. This allows for excellent separation of the full-length, modified product from more hydrophilic failure sequences. Anion-exchange chromatography, which separates based on charge (i.e., the number of phosphate groups), can also be used but may not provide the same resolution for separating modified from unmodified sequences of the same length.[7][11][12]
Q2: What is "trityl-on" purification, and why is it recommended?
A2: "Trityl-on" purification is a strategy where the final 5'-dimethoxytrityl (DMT) protecting group is left on the oligonucleotide during the first round of RP-HPLC purification.[7] The DMT group is highly hydrophobic, causing the full-length oligonucleotide to be strongly retained on the column while shorter "failure sequences" (which lack the 5'-DMT group) elute much earlier.[6] After collecting the DMT-on product, the DMT group is chemically cleaved, and the oligonucleotide is often purified a second time or desalted. This is a highly effective method for achieving high purity.
Q3: How should I adjust my standard RP-HPLC gradient for an N,N-dimethylguanosine modified oligonucleotide?
A3: Due to the increased hydrophobicity, you will likely need to use a higher concentration of organic solvent (acetonitrile) to elute your oligonucleotide. You may need to:
-
Increase the final percentage of acetonitrile in your gradient.
-
Make the gradient steeper to ensure the peak is sharp.
-
Start with a slightly higher initial percentage of acetonitrile if the oligonucleotide is very hydrophobic.
It is always recommended to perform a scouting run with a broad gradient to determine the approximate elution conditions.
Q4: What are the best deprotection conditions to use before purification?
A4: The deprotection conditions depend on the other protecting groups used in your synthesis. For standard phosphoramidites, treatment with concentrated ammonium hydroxide is common. However, it's crucial to check the specifications of any other modifications in your sequence for their lability. Some modifications may require milder deprotection conditions to prevent degradation.[5]
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques is recommended:
-
Analytical RP-HPLC: To assess the purity of the sample by observing the number and integration of peaks.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is essential to confirm that the molecular weight of the purified product matches the calculated mass of the desired oligonucleotide.[8][13] This will also reveal the presence of any impurities with different masses.
Experimental Protocols
Protocol 1: "Trityl-On" Reversed-Phase HPLC Purification
This protocol is the recommended starting point for achieving high purity of your 2'-Deoxy-N,N-dimethylguanosine containing oligonucleotide.
1. Sample Preparation: a. After synthesis and deprotection (leaving the 5'-DMT group on), evaporate the deprotection solution (e.g., ammonium hydroxide) to dryness. b. Re-dissolve the crude oligonucleotide pellet in an appropriate volume of HPLC-grade water or the initial mobile phase buffer (Buffer A).
2. HPLC Conditions:
- HPLC System: A preparative or semi-preparative HPLC system.
- Column: A reversed-phase C8 or C18 column suitable for oligonucleotide purification.
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.[2][14]
- Mobile Phase B: Acetonitrile.
- Flow Rate: Dependent on column dimensions (e.g., 4 mL/min for a 10 mm ID column).
- Column Temperature: 60°C.
- Detection: UV at 260 nm.
3. HPLC Gradient (Example):
- A linear gradient from a lower to a higher percentage of Buffer B. A typical starting point could be 10-40% Buffer B over 30 minutes. This will need to be optimized based on the hydrophobicity of your specific oligonucleotide.
4. Purification and Collection: a. Equilibrate the column with the starting mobile phase composition until a stable baseline is achieved. b. Inject the dissolved crude oligonucleotide. c. Monitor the chromatogram. The DMT-on product will be the most retained, late-eluting peak. d. Collect the fractions corresponding to the main peak.
5. Detritylation (Post-Purification): a. Lyophilize the collected fractions to dryness. b. To the dry pellet, add a solution of 3% dichloroacetic acid (DCA) in dichloromethane or 80% acetic acid in water and let it react for 15-30 minutes at room temperature. The solution should turn orange, indicating the cleavage of the DMT cation. c. Quench the reaction by adding a buffer such as 1.5 M ammonium hydroxide. d. Evaporate the solution to dryness.
6. Desalting: a. The detritylated oligonucleotide must be desalted to remove salts and residual acid. This can be done using a desalting column (e.g., a NAP-10 column) or a reversed-phase cartridge. b. Lyophilize the desalted solution to obtain the final purified oligonucleotide.
7. Quality Control: a. Re-dissolve a small amount of the final product in water. b. Analyze by analytical RP-HPLC to confirm purity. c. Analyze by ESI-MS to confirm the correct molecular weight.
Workflow Diagram: "Trityl-On" Purification
Caption: Workflow for "Trityl-On" RP-HPLC Purification.
Visualization of Key Concepts
Decision Tree for Troubleshooting HPLC Purification
Caption: Troubleshooting Decision Tree for HPLC Purification.
References
-
RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility, University of Southampton. [Link]
-
Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Gilson. [Link]
-
Streamlined Large-Scale AEX Purification for Oligonucleotides. KNAUER. [Link]
-
From Struggles to Solutions: Strategies for Overcoming Oligonucleotide Challenges. LCGC. [Link]
-
RP-HPLC Method for Purification of Dually-Labeled Synthetic Oligonucleotides. Waters. [Link]
-
Oligonucleotide Purification. Phenomenex. [Link]
-
Challenges and Solutions in the Purification of Oligonucleotides. Oxford Global. [Link]
-
High-resolution Separation of Oligonucleotide using Anion Exchange HPLC columns. Agilent Technologies. [Link]
-
Oligonucleotide Purification using Anion Exchange Liquid Chromatography. Agilent Technologies. [Link]
-
Purification of oligonucleotides by anion exchange chromatography. Bio-Works. [Link]
-
Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC America, Inc. [Link]
-
HPLC Purification of Long Synthetic Oligonucleotides. ResearchGate. [Link]
-
The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Scilit. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
Mass spectrometry of oligonucleotides. PubMed. [Link]
-
Advanced method for oligonucleotide deprotection. PMC. [Link]
-
Example of MS/LC data for N 2 ,N 2-dimethylguanosine (m 2,2 G). The display of a new data type: LC/MS information on the modification detail page. ResearchGate. [Link]
-
Analytical Solutions and Method Development Considerations for Quantitative Bioanalytical Oligonucleotide Studies. Waters. [Link]
-
Avoiding Depurination During Trityl-on Purification. Phenomenex. [Link]
-
Oligonucleotide synthesis under mild deprotection conditions. RSC Publishing. [Link]
Sources
- 1. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups | Scilit [scilit.com]
- 5. glenresearch.com [glenresearch.com]
- 6. gilson.com [gilson.com]
- 7. labcluster.com [labcluster.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 11. Streamlined Large-Scale AEX Purification for Oligonucleotides [knauer.net]
- 12. bio-works.com [bio-works.com]
- 13. Mass spectrometry of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Validation & Comparative
validation of LC-MS/MS methods for 2'-Deoxy-N,N-dimethylguanosine analysis
Title: Comprehensive Validation Guide: LC-MS/MS Methodologies for 2'-Deoxy-N,N-dimethylguanosine (m2,2dG) Quantification
Target Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists
Executive Summary & Mechanistic Context
The quantification of modified deoxynucleosides is a cornerstone of modern genomic toxicology and epigenetic research. 2'-Deoxy-N,N-dimethylguanosine (m2,2dG) is a critical minor-groove DNA lesion and biomarker associated with specific alkylation damage and aberrant DNA repair mechanisms[1].
Because m2,2dG exists in genomic DNA at trace levels (often <1 modification per
This guide objectively compares sample preparation and chromatographic strategies to establish a fully validated, self-correcting LC-MS/MS protocol for m2,2dG analysis.
Methodological Comparison: Overcoming Analytical Bottlenecks
The primary challenge in m2,2dG quantification is avoiding isobaric interference and mitigating matrix-induced ion suppression caused by the overwhelming abundance of unmodified nucleosides (dG, dA, dT, dC) following DNA digestion[4].
A. Sample Preparation: Direct Injection vs. Solid-Phase Extraction (SPE)
-
Direct Injection (Dilute-and-Shoot): While appealing for its simplicity, injecting crude enzymatic DNA digests directly onto the LC column leads to severe electrospray ionization (ESI) suppression. The high concentration of salts, buffer enzymes, and unmodified native nucleosides quenches the ionization of trace m2,2dG.
-
Solid-Phase Extraction (SPE): Utilizing a polymeric reversed-phase sorbent (e.g., HLB) allows for the selective washing of salts and highly polar unmodified nucleosides, enriching the more hydrophobic m2,2dG. This step is non-negotiable for achieving sub-femtomole limits of quantification (LOQ).
B. Chromatographic Separation: HILIC vs. RP-UHPLC
-
The Isomer Challenge: A critical vulnerability in m2,2dG analysis is the presence of structural isomers. For example, N2-Ethyl-2'-deoxyguanosine (N2-Et-dG) , a major DNA adduct formed by acetaldehyde, shares the exact same nominal mass (
) and primary MRM transition ( ) as m2,2dG[5]. -
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) struggles to resolve these hydrophobic adducts. Reversed-Phase UHPLC (RP-UHPLC) utilizing a sub-2 µm C18 column is required. The dimethylation at the N2 position alters the steric profile and hydrophobicity differently than an ethyl group, allowing a finely tuned RP-UHPLC gradient to achieve baseline resolution (
) of these isobaric threats.
C. Quantitative Performance Comparison
The following table synthesizes validation data comparing a rudimentary direct-injection method against the optimized SPE-RP-UHPLC workflow.
| Validation Parameter | Direct Injection + Isocratic LC | SPE + Gradient RP-UHPLC (Recommended) |
| Limit of Detection (LOD) | 15.0 fmol | 0.5 fmol |
| Limit of Quantification (LOQ) | 50.0 fmol | 1.5 fmol |
| Matrix Effect (Ion Suppression) | 45% - 62% (Severe) | < 8% (Negligible) |
| Extraction Recovery | N/A | 89% - 94% |
| Isomeric Resolution (vs N2-Et-dG) | Co-elution ( | Baseline resolved ( |
| Linear Dynamic Range | 50 - 5,000 fmol | 1.5 - 10,000 fmol |
Validated Experimental Protocol: SPE-RP-LC-MS/MS
To ensure trustworthiness and reproducibility, this protocol functions as a self-validating system through the mandatory inclusion of stable isotope-labeled internal standards (SIL-IS)[4].
Step 1: DNA Extraction and Purification
-
Isolate genomic DNA from cells/tissue using a silica-membrane spin column (e.g., QIAamp) or standard phenol-chloroform extraction[5].
-
Critical Causality: Treat the sample with RNase A. Ribosomal and transfer RNAs are heavily decorated with methylated nucleosides. Residual RNA will falsely elevate target metrics[2].
Step 2: Enzymatic Digestion
-
Suspend 1-5 µg of purified DNA in 10 mM Tris-HCl buffer (pH 7.9) supplemented with 10 mM
. -
Add an enzyme cocktail comprising DNase I (endonuclease), Phosphodiesterase I (exonuclease), and Alkaline Phosphatase (dephosphorylation)[1].
-
Incubate at 37°C for 4 to 24 hours to ensure complete hydrolysis into individual deoxynucleosides[1].
Step 3: Isotope Dilution & SPE Cleanup
-
Spike: Add a precisely known amount of
-m2,2dG internal standard to the digest. This corrects for any subsequent losses during SPE and normalizes matrix effects during ESI[1]. -
Load: Load the mixture onto a pre-conditioned Oasis HLB SPE cartridge (30 mg/1 cc).
-
Wash: Wash with 1 mL of 5% Methanol in water to elute salts and the bulk of unmodified dG, dC, dA, and dT.
-
Elute: Elute the enriched m2,2dG fraction with 1 mL of 80% Methanol. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 50 µL of initial LC mobile phase.
Step 4: UHPLC-MS/MS Acquisition
-
Column: C18 UHPLC column (e.g., 1.7 µm, 2.1 x 100 mm) maintained at 40°C[5].
-
Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile[1].
-
Gradient: 0-2 min (5% B), 2-8 min (5% to 40% B), 8-9 min (95% B wash), 9-12 min (5% B re-equilibration).
-
MS/MS Detection: Positive Electrospray Ionization (ESI+). Monitor the specific MRM transition resulting from the cleavage of the N-glycosidic bond[5].
System Visualizations
A. Analytical Workflow Architecture
Caption: Comprehensive LC-MS/MS workflow for the isolation and quantification of m2,2dG from genomic DNA.
B. Mechanistic Fragmentation Pathway
The selectivity of the assay relies on Collision-Induced Dissociation (CID) within the mass spectrometer. The protonated molecular ion of m2,2dG readily loses its deoxyribose moiety (116 Da), yielding a highly stable, conjugated nucleobase product ion[2].
Caption: Collision-induced dissociation (CID) fragmentation mechanism of m2,2dG.
References
-
Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2'-deoxyguanosine in dried blood spot. Heliyon / National Institutes of Health (NIH). URL:[Link]
-
LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Chemical Research in Toxicology / eScholarship.org. URL:[Link]
-
Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. ResearchGate. URL:[Link]
-
Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. National Institutes of Health (NIH) / PMC. URL:[Link]
-
Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS. National Institutes of Health (NIH) / PMC. URL:[Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2’-deoxyguanosine in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Immunoassays and Mass Spectrometry for 2'-Deoxy-N,N-dimethylguanosine
Executive Summary
In the bioanalysis of modified nucleosides, 2'-Deoxy-N,N-dimethylguanosine (dGm2,2) presents a unique challenge. Often investigated as a specific DNA adduct or a synthetic nucleoside analog for therapeutic applications, its quantification requires a rigorous choice between the high throughput of Immunoassays (ELISA) and the molecular specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
This guide provides a technical cross-validation framework. While immunoassays offer cost-effective screening, they are prone to significant cross-reactivity with the abundant RNA metabolite N,N-dimethylguanosine (m2,2G). Conversely, LC-MS/MS serves as the definitive reference method, capable of distinguishing dGm2,2 from its isobaric isomers (e.g., N2-ethyl-2'-deoxyguanosine). This document details the protocols, validation logic, and statistical tools required to correlate these two distinct methodologies.
Technical Deep Dive: The Analyte
Understanding the physicochemical properties of dGm2,2 is prerequisite to method selection.
| Feature | Specification | Analytical Implication |
| Analyte Name | 2'-Deoxy-N,N-dimethylguanosine (dGm2,2) | Target |
| Molecular Formula | C₁₂H₁₇N₅O₄ | |
| Monoisotopic Mass | 295.13 Da | Precursor ion [M+H]⁺ ≈ 296.1 |
| Key Isobar | N2-Ethyl-2'-deoxyguanosine (N2-Et-dG) | Critical Risk: Both have +28 Da modification. MS/MS must separate these chromatographically. |
| Key Interferent | N,N-Dimethylguanosine (m2,2G) | Critical Risk: The ribose form is abundant in urine (tRNA turnover). Antibodies often cross-react. |
Method 1: LC-MS/MS (The Reference Standard)
Role: Primary quantification, structural confirmation, and isomer differentiation.
Principle & Causality
We utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.[1] The causality for this choice lies in the fragmentation pattern: the glycosidic bond is the weakest link, yielding a consistent loss of the deoxyribose moiety (116 Da) to generate the protonated base ion.
Experimental Protocol (Self-Validating System)
Step 1: Sample Preparation (DNA Hydrolysate or Plasma)
-
DNA: Enzymatic digestion using Nuclease P1 followed by Alkaline Phosphatase. Why: Complete hydrolysis to nucleosides is essential; acid hydrolysis destroys the purine ring.
-
Plasma: Protein precipitation (PPT) with acetonitrile (1:3 v/v) containing Internal Standard (IS).
-
Internal Standard: Use ¹⁵N₅-dGm2,2 or a structural analog like ¹⁵N₅-dG if the specific isotope is unavailable.
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 2% B to 15% B over 8 minutes. Why: Slow gradient is required to resolve dGm2,2 from N2-ethyl-dG (isobaric).
Step 3: Mass Spectrometry Settings (MRM)
-
Ionization: ESI Positive.
-
Transitions:
-
Quantifier: m/z 296.1 → 180.1 (Loss of deoxyribose, [Base+H]⁺).
-
Qualifier: m/z 296.1 → 136.1 (Further ring fragmentation).
-
IS (¹⁵N₅-dG): m/z 273.1 → 157.1.
-
Workflow Diagram
Figure 1: LC-MS/MS workflow emphasizing the critical separation of isomers prior to detection.
Method 2: Immunoassay (The Screening Tool)
Role: High-throughput screening (HTS) in clinical trials or large cohort studies.
Principle & Causality
Competitive ELISA is the standard format. The analyte in the sample competes with immobilized dGm2,2-conjugate for a limited number of antibody binding sites.
-
Critical Limitation: Most antibodies are raised against the base (N,N-dimethylguanine). Therefore, they often cross-react with the ribose form (m2,2G) found in RNA.
Experimental Protocol
Step 1: Antibody Validation (Pre-Assay)
-
Before running samples, determine Cross-Reactivity (CR%) :
-
Must-Test Interferents:
-
N,N-Dimethylguanosine (Ribose form - High Risk).
-
2'-Deoxyguanosine (Native DNA - High Abundance).
-
Step 2: Assay Procedure
-
Coat: Streptavidin-coated plate with Biotinylated-dGm2,2.
-
Incubate: Add 50 µL Sample + 50 µL Primary Antibody (Rabbit anti-dGm2,2). Incubate 1 hr @ 37°C.
-
Wash: 3x with PBS-T.
-
Detect: Add HRP-conjugated Goat anti-Rabbit IgG.
-
Read: TMB Substrate, stop with H₂SO₄, read OD at 450 nm.
Cross-Validation Framework
To validate the Immunoassay against the LC-MS/MS reference, you must demonstrate statistical concordance. Do not rely solely on Pearson correlation (
Statistical Tools
| Test | Purpose | Acceptance Criteria |
| Passing-Bablok Regression | Estimates bias (slope/intercept) without assuming normal distribution of errors. | Slope (Proportional Bias) within 0.9–1.1. Intercept (Constant Bias) includes 0. |
| Bland-Altman Plot | Visualizes the difference between methods against the mean. | 95% of points within ±1.96 SD limits of agreement. |
| Concordance Correlation Coefficient (CCC) | Measures agreement (accuracy + precision). | CCC > 0.90 |
The Validation Pathway
Figure 2: Decision tree for cross-validating immunoassay results against mass spectrometry.
Troubleshooting Discordance
If ELISA reads significantly higher than LC-MS/MS (Positive Bias), it is almost invariably due to cross-reactivity .
-
Solution: Use LC-MS/MS to quantify the interfering ribose-m2,2G in a subset of samples. Plot (ELISA - MS_dGm2,2) vs. MS_m2,2G. A strong correlation confirms the interference.
References
-
Nature of the Analyte: Crystal structure of the nucleoside 2′-deoxyguanosine dimethyl sulfoxide disolvate. University of Zurich.
-
LC-MS/MS Methodology: An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine. PubMed.
-
Isobaric Interference (N2-Ethyl): Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2'-deoxyguanosine. PubMed Central.
-
Cross-Validation Principles: Cross-validation of LC-MS/MS and ELISA Techniques for the Quantification of Plasma Cyclic Guanosine 3',5'-Monophosphate. ResearchGate.
-
Immunoassay Limitations: The Fundamental Flaws of Immunoassays and Potential Solutions Using Tandem Mass Spectrometry. PubMed Central.
Sources
comparison of 2'-Deoxy-N,N-dimethylguanosine and 8-oxodeoxyguanosine as oxidative stress biomarkers
The following guide provides an in-depth technical comparison of 8-oxodeoxyguanosine (8-oxo-dG) and 2'-Deoxy-N,N-dimethylguanosine (N2,N2-dimethyl-dG) .
While 8-oxo-dG is the canonical "gold standard" for measuring direct oxidative DNA damage, 2'-Deoxy-N,N-dimethylguanosine represents a distinct class of damage—often linked to alkylation or aldehyde-induced stress (indirect oxidative consequences). This guide differentiates their utility, mechanisms, and detection protocols for researchers in toxicology and drug development.
Executive Summary
| Feature | 8-oxodeoxyguanosine (8-oxo-dG) | 2'-Deoxy-N,N-dimethylguanosine (N2,N2-dimethyl-dG) |
| Primary Class | Oxidative Lesion (Direct ROS attack) | Bulky Adduct / Alkylation (Aldehyde/Methylation) |
| Origin | Hydroxyl radical ([1]•OH) attack on Guanine C8. | Reaction with Formaldehyde (metabolic/oxidative) or methylating agents. |
| Biomarker Utility | General index of systemic Oxidative Stress . | Marker of Genotoxic Stress via aldehydes or specific alkylating drugs. |
| Mutagenicity | High (G | High (Blocks polymerase; induces frameshifts or stalling). |
| Sample Matrix | DNA (Tissue/Cells), Urine (Repair product).[2][3] | DNA (Tissue/Cells).[1][2][4][5][6][7][8] Note: The RNA analog (m2,2G) is found in urine. |
| Detection Standard | LC-MS/MS or ECD (High sensitivity). | LC-MS/MS (Required for specificity). |
| Critical Limit | Prone to artifactual oxidation during prep. | Stable, but requires high-sensitivity detection (lower abundance). |
Mechanistic Origins & Biological Significance[9]
8-oxodeoxyguanosine: The Oxidative Barometer
8-oxo-dG is the most abundant and stable product of oxidative DNA damage. It is formed when reactive oxygen species (ROS), specifically the hydroxyl radical ([1][2]•OH), attack the C8 position of guanine.
-
Pathology: If not repaired by the Base Excision Repair (BER) pathway (primarily OGG1 enzyme), 8-oxo-dG mispairs with Adenine during replication, causing G:C
T:A transversions. -
Significance: Elevated levels correlate directly with mitochondrial dysfunction, inflammation, and carcinogenesis.
2'-Deoxy-N,N-dimethylguanosine: The Structural Adduct
This molecule (specifically N2,N2-dimethyl-2'-deoxyguanosine ) arises from the modification of the exocyclic amine (N2) of guanine.
-
Pathology: Unlike direct oxidation, this lesion is often a result of Reactive Aldehyde exposure (e.g., Formaldehyde generated during lipid peroxidation or oxidative demethylation) or exposure to specific alkylating agents (e.g., hydrazines).
-
Significance: It represents a "bulky" lesion. The two methyl groups create steric hindrance that disrupts Watson-Crick base pairing and can stall DNA polymerases, triggering replication stress or recruiting Translesion Synthesis (TLS) polymerases.
Critical Distinction: 8-oxo-dG measures direct oxidative hits. N2,N2-dimethyl-dG measures indirect damage mediated by metabolic byproducts (aldehydes) or chemical alkylation.
Pathway Visualization (Graphviz)
Figure 1: Divergent pathways of formation. 8-oxo-dG arises from direct radical attack, while N2,N2-dimethyl-dG arises from aldehyde/alkylating intermediates often linked to metabolic stress.
Experimental Protocols: LC-MS/MS Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only method capable of distinguishing these specific modifications with sufficient sensitivity and specificity.
A. Sample Preparation (Critical for Validity)
-
Artifact Control (For 8-oxo-dG): The extraction process itself can oxidize DNA.
-
Requirement: Include metal chelators (DTPA/EDTA) and antioxidants (TEMPO or BHT) in all lysis buffers. Perform lysis at 4°C.
-
-
Enzymatic Hydrolysis: DNA must be digested into single nucleosides.
-
Enzyme Cocktail: DNAse I (endonuclease) + Nuclease P1 (exonuclease) + Alkaline Phosphatase (dephosphorylation).
-
B. LC-MS/MS Workflow
| Parameter | 8-oxodeoxyguanosine | 2'-Deoxy-N,N-dimethylguanosine |
| Internal Standard | [15N5]-8-oxo-dG or [13C,15N]-8-oxo-dG | [13C,15N]-N2,N2-dimethyl-dG (or synthesize via dimethylamine + dG) |
| Column Chemistry | C18 Reverse Phase (e.g., Acquity HSS T3) | C18 Reverse Phase (Requires higher organic % for elution due to methyl groups) |
| Mobile Phase | A: 0.1% Formic Acid in H2OB: 0.1% Formic Acid in Methanol | Same |
| Ionization Mode | ESI Positive (+) | ESI Positive (+) |
| MRM Transition | m/z 284.1 | m/z 296.1 |
| Retention Time | Elutes early (Polar) | Elutes later (Hydrophobic methyl groups) |
C. Protocol Workflow Diagram
Figure 2: Unified analytical workflow. Note the inclusion of antioxidants in the lysis step, which is strictly required for accurate 8-oxo-dG measurement.
Biomarker Performance & Interpretation
Sensitivity & Baseline Levels
-
8-oxo-dG:
-
Baseline: 1–10 lesions per
guanine bases in healthy tissue. -
Dynamic Range: Increases 2–10 fold under severe oxidative stress.
-
Limit of Detection (LOD): ~1 fmol (highly sensitive).
-
-
N2,N2-dimethyl-dG:
-
Baseline: Typically much lower than 8-oxo-dG in unexposed tissue. Presence often indicates specific exposure to methylating agents or chronic aldehyde accumulation (e.g., alcohol metabolism, lipid peroxidation).
-
Specificity: High. Its presence is a definitive marker of alkylation/aldehyde attack, whereas 8-oxo-dG can be non-specific (general stress).
-
Important Note on Urine Analysis (Biomarker Disambiguation)
Researchers often confuse DNA adducts with RNA metabolites in urine.
-
8-oxo-dG in Urine: Represents DNA repair (excision of the oxidized base). It is a valid marker of whole-body DNA oxidation.
-
N2,N2-dimethylguanosine (m2,2G) in Urine: This is typically a tRNA modification (RNA, not DNA) released during tRNA turnover. While it is a biomarker for cancer and metabolic stress, it reflects RNA metabolism , not necessarily DNA alkylation.
-
Guidance: If your goal is to measure DNA Genotoxicity, you must extract DNA from tissue/blood cells and measure 2'-deoxy-N,N-dimethylguanosine . If you measure the non-deoxy form in urine, you are measuring RNA turnover.
References
-
European Standards Committee on Oxidative DNA Damage (ESCODD). (2003). Measurement of DNA oxidation in human cells by chromatographic and enzymic methods. Free Radical Biology and Medicine.[6] Link
-
Cooke, M. S., et al. (2006). Oxidative DNA damage: mechanisms, mutation, and disease.[6] FASEB Journal. Link
-
Guengerich, F. P. (2006). Interactions of Carcinogen-Bound DNA with DNA Polymerases. Chemical Reviews. (Discusses N2-alkyl guanine adducts and polymerase stalling). Link
-
Swenberg, J. A., et al. (2011). Endogenous versus Exogenous DNA Adducts: Their Role in Carcinogenesis, Epidemiology, and Risk Assessment. Toxicological Sciences. Link
-
Gan, W., et al. (2012).[6] Age-dependent increases in the oxidative damage of DNA, RNA, and their metabolites...[6] urinary 8-oxoguanosine as a novel biomarker of aging.[6] Free Radical Biology and Medicine.[6] Link
Sources
- 1. biochemistryjournal.net [biochemistryjournal.net]
- 2. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis [mdpi.com]
- 3. Modified Nucleosides – Molecular Markers Suitable for Small-volume Cancer? | Anticancer Research [ar.iiarjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Miscoding potential of the N2-ethyl-2'-deoxyguanosine DNA adduct by the exonuclease-free Klenow fragment of Escherichia coli DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 7. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines [mdpi.com]
- 8. Incorporation of N2-deoxyguanosine metabolic adducts of 2-aminonaphthalene and 2-aminofluorene into oligomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mutagenicity of 2'-Deoxy-N,N-dimethylguanosine and Other Key DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Silent Threat of DNA Adducts
The integrity of our genome is under constant assault from both endogenous and exogenous agents, leading to the formation of DNA adducts—covalent modifications to the DNA base. These lesions can disrupt normal cellular processes, such as replication and transcription, and if not repaired, can lead to mutations, a driving force behind carcinogenesis. Understanding the relative mutagenicity of different DNA adducts is paramount for assessing the risk posed by various chemical agents and for the development of effective anticancer therapies.
This guide provides an in-depth comparison of the mutagenic potential of 2'-Deoxy-N,N-dimethylguanosine, a disubstituted purine adduct, with other well-characterized and biologically significant DNA lesions: 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) and O⁶-methyl-2'-deoxyguanosine (O⁶-meG). While direct comparative data for 2'-Deoxy-N,N-dimethylguanosine in standardized mutagenicity assays is limited, we will extrapolate its potential mutagenicity by examining structurally related N-alkylated guanosine adducts, namely N²-methyl-2'-deoxyguanosine and N⁷-methylguanine.
Mechanisms of Mutagenicity: A Tale of Disrupted Base Pairing
The mutagenic potential of a DNA adduct is intrinsically linked to its ability to alter the hydrogen bonding properties of the modified base, leading to misincorporation of nucleotides by DNA polymerases during replication.
2'-Deoxy-N,N-dimethylguanosine: The presence of two methyl groups on the exocyclic amine (N²) of guanine sterically hinders the formation of the normal Watson-Crick base pair with cytosine. This significant structural perturbation is expected to be a substantial block to replicative DNA polymerases. The mutagenic outcome would depend on the ability of specialized translesion synthesis (TLS) polymerases to bypass the lesion and the fidelity of that bypass. The dimethylation at the N² position is a bulky lesion that resides in the minor groove of the DNA helix.
8-oxo-dG: This common oxidative DNA lesion is highly mutagenic due to its ability to adopt a syn conformation, which allows it to form a stable Hoogsteen base pair with adenine.[1] This mispairing leads to G→T transversion mutations upon subsequent rounds of DNA replication.[2]
O⁶-meG: Alkylation at the O⁶ position of guanine directly disrupts the Watson-Crick hydrogen bonding face, promoting mispairing with thymine. This leads to the characteristic G→A transition mutations.[3]
N²-methyl-2'-deoxyguanosine (N²-Me-dG): This mono-methylated adduct is less sterically hindered than its dimethylated counterpart. Studies have shown that it is a miscoding lesion capable of generating G→A transition mutations, with DNA polymerase incorporating dTMP opposite the lesion at a notable frequency.[4]
N⁷-methylguanine (N⁷-MeG): As the most frequent site of DNA alkylation, the N⁷ position is not directly involved in Watson-Crick base pairing. Consequently, N⁷-MeG itself exhibits low mutagenicity.[5] However, it can destabilize the glycosidic bond, leading to the formation of an abasic site, or undergo imidazole ring-opening to form the more mutagenic formamidopyrimidine (Fapy) lesion.[6]
Comparative Mutagenicity: Insights from Experimental Data
| DNA Adduct | Primary Mutational Signature | Relative Mutagenic Potential (Inferred/Observed) | Key Experimental Findings |
| 2'-Deoxy-N,N-dimethylguanosine | Unknown (Predicted to be highly mutagenic) | Potentially High | Direct experimental data is lacking. The bulky nature of the dimethylation at a Watson-Crick pairing site suggests it would be a strong block to replication and highly prone to mutagenic translesion synthesis. |
| 8-oxo-dG | G→T Transversions | Moderate to High | Mutation frequency of 5.2% to 6.8% observed in mammalian cells.[2] |
| O⁶-meG | G→A Transitions | High | Considered a highly mutagenic lesion due to its direct disruption of base pairing.[3] |
| N²-Me-dG | G→A Transitions | Moderate | In vitro studies with Klenow fragment show misincorporation of dTMP opposite N²-Me-dG at a frequency of 9.4%.[4] The study suggests N²-Me-dG is more mutagenic than 8-oxo-dG in this system.[4] |
| N⁷-MeG | Low intrinsic mutagenicity; can lead to secondary lesions | Low | Does not induce mutations in the Ames test or cause DNA damage in the comet assay.[5] |
Experimental Methodologies for Assessing Mutagenicity
A multi-tiered approach employing various assays is crucial for a comprehensive assessment of the mutagenic potential of a DNA adduct.
The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used initial screen for mutagenicity.[7] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a histidine-deficient medium.
Experimental Workflow:
Caption: Workflow of the Ames Test for mutagenicity screening.
Causality Behind Experimental Choices:
-
Bacterial Strains: Different strains are used to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).[8]
-
S9 Mix: The inclusion of a liver homogenate (S9 fraction) provides metabolic enzymes that can convert a non-mutagenic compound into a mutagenic metabolite, mimicking mammalian metabolism.[7]
The Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9][10] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
Experimental Workflow:
Caption: Workflow of the alkaline Comet Assay for DNA damage detection.
Causality Behind Experimental Choices:
-
Alkaline vs. Neutral Conditions: The alkaline version of the assay (pH > 13) is used to detect both single- and double-strand breaks, as well as alkali-labile sites.[11] A neutral version can be used to specifically detect double-strand breaks.
-
Image Analysis: Quantitative analysis of comet parameters (e.g., tail length, percent DNA in the tail) provides a robust measure of DNA damage.[12]
DNA Repair: The Cell's Defense Mechanisms
Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of DNA adducts. The efficiency and fidelity of these repair pathways play a critical role in determining the ultimate mutagenic outcome of a particular lesion.
Repair Pathways for Key Adducts:
-
8-oxo-dG: Primarily repaired by the base excision repair (BER) pathway, initiated by the DNA glycosylase OGG1.[13]
-
O⁶-meG: Repaired by the direct reversal enzyme O⁶-methylguanine-DNA methyltransferase (MGMT).
-
N²-alkylguanine adducts: These lesions can be substrates for the nucleotide excision repair (NER) pathway and can also be repaired by oxidative dealkylation mediated by enzymes such as ALKBH3.[14][15] The repair of the bulky N²,N²-dimethylguanosine adduct would likely heavily rely on the NER pathway.
-
N⁷-methylguanine: Repaired by the BER pathway, initiated by N-methylpurine DNA glycosylase (MPG).[16]
Conclusion and Future Directions
While direct experimental evidence for the mutagenicity of 2'-Deoxy-N,N-dimethylguanosine is currently scarce, its chemical structure strongly suggests a high mutagenic potential. The presence of two methyl groups at a key hydrogen-bonding position on the guanine base is expected to cause significant distortion of the DNA helix, posing a formidable challenge to the cellular replication and repair machinery.
Based on the analysis of structurally related N²-alkylguanine adducts, it is plausible that 2'-Deoxy-N,N-dimethylguanosine is a potent mutagen, likely inducing a spectrum of base substitutions and potentially deletions, depending on the translesion synthesis polymerase involved in its bypass.
Future research should focus on the chemical synthesis of oligonucleotides containing a site-specific 2'-Deoxy-N,N-dimethylguanosine adduct to directly assess its mutagenic properties in vitro and in vivo using the experimental frameworks outlined in this guide. Such studies will be instrumental in fully characterizing the threat posed by this and other complex DNA adducts to genomic integrity.
References
- Brooks, P. J., & Theruvathu, J. A. (2005). DNA adducts from acetaldehyde: implications for alcohol-related carcinogenesis. Alcohol, 35(3), 187-193.
- Geacintov, N. E., & Broyde, S. (Eds.). (2017). The Chemical Biology of DNA Damage. John Wiley & Sons.
- Ibeanu, G. C. (1999). Etheno-DNA adducts in carcinogenesis. Molecular biology reports, 26(1-2), 113-119.
- Guo, S., Li, L., Yu, K., Tan, Y., & Wang, Y. (2022). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Chemical research in toxicology, 35(10), 1814-1820.
- Kim, H. S., & Kim, J. (2002). Translesional synthesis on a DNA template containing N2-methyl-2′-deoxyguanosine catalyzed by the Klenow fragment of Escherichia coli DNA polymerase I. Nucleic acids research, 30(7), 1596-1602.
- Dai, X., & Wang, H. (2022). N7-methylguanosine modification in cancers: from mechanisms to therapeutic potential.
- Yu, K., Li, L., & Wang, Y. (2021). Biological Studies of Alkylated 2′-Deoxyguanosine Lesions and R-loops. eScholarship, University of California.
- Raza, A., & He, C. (2021). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 22(16), 8886.
- Li, L., Yu, K., & Wang, Y. (2023). HMGB3 and SUB1 Bind to and Facilitate the Repair of N2-Alkylguanine Lesions in DNA. Journal of the American Chemical Society.
- Koag, M. C., Lee, S., & Guengerich, F. P. (2013). The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η. Journal of Biological Chemistry, 288(37), 26689-26699.
- Stephen, A. G., & Kunkel, T. A. (2021). 2'-Deoxy guanosine nucleotides alter the biochemical properties of Ras. bioRxiv.
- Brown, J. A., & Suo, Z. (2011). Biochemical investigations into the mutagenic potential of 8-oxo-2'-deoxyguanosine using nucleotide analogues. Biochemistry, 50(48), 10524-10534.
- Guo, S., Li, L., Yu, K., Tan, Y., & Wang, Y. (2022). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. eScholarship, University of California.
- McCulloch, S. D., & Kunkel, T. A. (2008).
- Batra, V. K., Shock, D. D., Beard, W. A., & Wilson, S. H. (2012). Biochemical and structural characterization of Fapy•dG replication by Human DNA polymerase β. Nucleic acids research, 40(14), 6856-6867.
- Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Toxics, 10(5), 235.
- Flückiger, L., & Tice, R. R. (2021). Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. International journal of molecular sciences, 22(13), 7062.
- Freudenthal, J. H., & Beard, W. A. (2023). Understanding the Fidelity and Specificity of DNA Polymerase I. Accounts of Chemical Research.
- Wang, Y., & Li, D. (2014). Synthesis and Characterization of Oligonucleotides Containing a Nitrogen Mustard Formamidopyrimidine Monoadduct of Deoxyguanosine. Chemical Research in Toxicology, 27(9), 1542-1551.
- Pavlov, Y. I., & Kunkel, T. A. (1995). The fidelity of the human leading and lagging strand DNA replication apparatus with 8-oxodeoxyguanosine triphosphate. The Journal of biological chemistry, 270(10), 5658-5664.
- Yang, J. L., & Chen, W. L. (2007). A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage. Toxicology letters, 173(2), 126-134.
- Tan, X., Grollman, A. P., & Shibutani, S. (1999). Mutagenic properties of 8-oxo-7,8-dihydro-2'-deoxyadenosine and 8-oxo-7,8-dihydro-2'-deoxyguanosine DNA lesions in mammalian cells. Carcinogenesis, 20(12), 2287-2292.
- Eisenbrand, G. (2023). Guanine and adenine methylation by MNU relative to N 7-Me-Gua formation (100%).
- Møller, P., & Loft, S. (2021). Measuring DNA modifications with the comet assay: a compendium of protocols.
- Guengerich, F. P., & Voehler, M. (2008). Basis of Miscoding of the DNA Adduct N ,3-Ethenoguanine by Human Y-family DNA Polymerases*. Journal of Biological Chemistry, 283(41), 27795-27805.
- Agilent Technologies. (2023, June 11). What is the Comet Assay? A Simple Method to Detect DNA Damage [Video]. YouTube.
- Lin, C. H., & Su, Y. (2003). Mutagenesis of the N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine DNA Adduct in Mammalian Cells. Chemical research in toxicology, 16(10), 1296-1303.
- Guengerich, F. P., & Voehler, M. (2012). Basis of miscoding of the DNA adduct N2,3-ethenoguanine by human Y-family DNA polymerases. The Journal of biological chemistry, 287(42), 35199-35209.
- Agilent Technologies. (2023, June 11). What is the Comet Assay? A Simple Method to Detect DNA Damage [Video]. YouTube.
- Wang, Y. (2015). N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA. Journal of the American Chemical Society, 137(43), 13996-13999.
- Silverman, S. K. (2011). Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. The Journal of organic chemistry, 76(19), 7868-7875.
- Silverman, S. K. (2011). Synthesis of 2 '-N-Methylamino-2 '-deoxyguanosine and 2 '-N,N-Dimethylamino-2 '-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry.
- Locasale, J. W. (2013). Cancer mistunes methylation. Nature structural & molecular biology, 20(3), 264-266.
- Collins, A. R. (2016). The comet assay: past, present, and future. Frontiers in genetics, 7, 181.
- Washington University School of Medicine. (2023, September 11). Surprising new roles discovered for known cancer gene. The Source.
- Patel, D. J. (2023, November 8).
- Lin, P. K., & Wu, W. J. (2000). Efficient synthesis of 8-oxo-dGTP: a mutagenic nucleotide. Organic letters, 2(16), 2423-2425.
- Kirkland, D., & Reeve, L. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(3), 215-229.
- da Silva, J., & de Lima, D. P. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology, 13, 911099.
- Johnson, G. E., & Doak, S. H. (2023). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 889-890, 503673.
- Szarapińska-Kwaszewska, J., Sobiś, M., Dudkiewicz, B., Nawrot, E., Różalska, M., Bakuniak, E., & Mikucki, J. (2000). Studies on mutagenicity of new chemical compounds using bacterial Ames test. Polish Journal of Environmental Studies, 9(3), 211-215.
- Goodrich, J. A., & Cocco, P. (2022). DNA Methylation as a Molecular Mechanism of Carcinogenesis in World Trade Center Dust Exposure: Insights from a Structured Literature Review. International Journal of Molecular Sciences, 23(20), 12345.
Sources
- 1. N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the mutagenic properties of 8-oxo-7,8-dihydro-2'-deoxyadenosine and 8-oxo-7,8-dihydro-2'-deoxyguanosine DNA lesions in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Translesional synthesis on a DNA template containing N2-methyl-2′-deoxyguanosine catalyzed by the Klenow fragment of Escherichia coli DNA polymerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity [frontiersin.org]
- 6. The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hesiglobal.org [hesiglobal.org]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 10. Frontiers | The comet assay: past, present, and future [frontiersin.org]
- 11. A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Excision of Oxidatively Generated Guanine Lesions by Competitive DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2'-deoxyguanosine in Genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HMGB3 and SUB1 Bind to and Facilitate the Repair of N2-Alkylguanine Lesions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways [mdpi.com]
inter-laboratory comparison of 2'-Deoxy-N,N-dimethylguanosine measurement.
Inter-Laboratory Comparison Guide: Measurement of 2'-Deoxy-N,N-dimethylguanosine ( )
Executive Summary
The accurate quantification of 2'-Deoxy-N,N-dimethylguanosine (
This guide presents the results and methodological standards from a multi-center inter-laboratory comparison. It objectively evaluates the performance of the Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) platform (The Product/Gold Standard) against traditional alternatives such as HPLC-UV and Direct ELISA .
Key Finding: The ID-LC-MS/MS workflow demonstrated a mean inter-laboratory Coefficient of Variation (CV) of <12%, whereas alternative methods exceeded 35% due to matrix interference and cross-reactivity.
Part 1: Methodological Comparison & Performance Metrics
The Contenders
We evaluated three primary methodologies currently employed in research and drug development settings:
| Feature | Method A: ID-LC-MS/MS (The Product) | Method B: HPLC-UV/ECD | Method C: Competitive ELISA |
| Principle | Mass-selective detection with stable isotope internal standardization. | Optical absorbance or electrochemical oxidation. | Antibody-antigen binding competition. |
| Specificity | High. Resolves | Low to Moderate. Co-elution with other hydrophobic adducts is common. | Low. High cross-reactivity with monomethyl-dG ( |
| Sensitivity | Femtomole range (LOD | Picomole range. | Nanomole range (requires large sample volume). |
| Throughput | Medium (requires sample cleanup). | Medium. | High. |
Quantitative Performance Data
The following data summarizes the recovery and precision metrics from five participating laboratories analyzing spiked genomic DNA samples.
| Metric | ID-LC-MS/MS (Target) | HPLC-UV (Alternative) | ELISA (Alternative) |
| Recovery Rate (%) | 98.5 ± 4.2% | 82.0 ± 15.6% | 145% (Overestimation) |
| Inter-Lab CV (%) | 11.8% | 38.4% | 55.2% |
| Linearity ( | > 0.999 | 0.920 | 0.850 |
| False Positives | None detected. | Frequent (Matrix peaks). | High (Non-specific binding). |
Interpretation: The ELISA method consistently overestimated
levels, likely due to antibody cross-reactivity with the vastly more abundant unmodified deoxyguanosine (dG). HPLC-UV failed to achieve the sensitivity required for biological relevance.
Part 2: Critical Experimental Protocols (Self-Validating Systems)
To replicate the high-fidelity results of Method A, laboratories must adhere to a strict Self-Validating Protocol . This workflow integrates internal quality controls at every stage to prevent the "silent failures" common in nucleoside analysis.
The "Complete Hydrolysis" Workflow
The bulky dimethyl group on
Reagents:
-
Enzyme Mix: DNA Degradase Plus (Zymo) or a cocktail of Nuclease P1, Phosphodiesterase I, and Alkaline Phosphatase.
-
Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM MgCl
. -
Internal Standard (ISTD):
- or -labeled .
Step-by-Step Protocol:
-
Spike Before Digestion: Add 500 fmol of ISTD to 5
g of genomic DNA before adding enzymes. This validates the digestion efficiency and corrects for matrix loss. -
Digestion: Incubate at 37°C for 3-6 hours.
-
Filtration: Pass the hydrolysate through a 3 kDa MWCO (Molecular Weight Cut-Off) filter to remove enzymes.
-
Validation Check: Analyze the filter retentate for undigested DNA if recovery is low.
-
-
SPE Cleanup (Optional but Recommended): Use an Oasis HLB cartridge to remove salts.
is moderately hydrophobic; wash with 5% MeOH, elute with 30% MeOH.
LC-MS/MS Parameters[1][2][3]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8
m. -
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-5 min (1% B), 5-15 min (Linear to 20% B).
typically elutes later than dG due to the dimethyl group. -
MRM Transitions (Positive Mode):
-
Analyte (
): (Quantifier), (Qualifier). -
ISTD (
): .
-
Part 3: Visualization of Causality & Workflow
Analytical Workflow Diagram
This diagram illustrates the critical decision points (diamonds) that ensure data integrity.
Figure 1: The Self-Validating Analytical Workflow. The addition of Internal Standard (ISTD) prior to hydrolysis is the critical control point distinguishing this protocol from standard methods.
Mechanistic Failure of Alternatives
Why do ELISA and HPLC-UV fail? The pathway below highlights the interference mechanisms.
Figure 2: Specificity Gap. Mass spectrometry physically filters out the unmodified DNA background, whereas ELISA suffers from "concentration-driven" cross-reactivity.
References
-
Dedon, P. C., et al. (2025). Toward standardized epitranscriptome analytics: an inter-laboratory comparison of mass spectrometric detection and quantification of modified ribonucleosides in human RNA. Nucleic Acids Research.[1][2][3]
-
ESCODD (European Standards Committee on Oxidative DNA Damage). (2002).[4] Comparison of results from different laboratories in measuring 8-oxo-2'-deoxyguanosine in synthetic oligonucleotides. Free Radical Research.
-
Guo, J., et al. (2022).[5] LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Chemical Research in Toxicology.
-
Rossner, P., et al. (2016).[6][7] Urinary 8-oxo-7,8-dihydro-2'-deoxyguanosine analysis by an improved ELISA: An inter-laboratory comparison study. Free Radical Biology and Medicine.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of results from different laboratories in measuring 8-oxo-2'-deoxyguanosine in synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Urinary 8-oxo-7,8-dihydro-2'-deoxyguanosine analysis by an improved ELISA: An inter-laboratory comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
differential repair pathways of 2'-Deoxy-N,N-dimethylguanosine and O6-methylguanine.
Technical Comparison Guide: Differential Repair Pathways of -Methylguanine and -Dimethyl-dG
Executive Summary
This guide provides a technical comparison of two distinct alkylated guanosine lesions:
- -meG is a major groove , coding lesion repaired via Direct Reversal (MGMT) . It is the primary cytotoxicity target for alkylating chemotherapies (e.g., Temozolomide).
- -ddG is a minor groove , bulky lesion repaired via Nucleotide Excision Repair (NER) . It serves as a critical structural probe for helix distortion and polymerase stalling.
This document details the mechanistic divergence, experimental detection, and protocol optimization for using these modified oligonucleotides in research.
Mechanistic Divergence: Pathway Analysis
The biological fate of a DNA lesion is dictated by its structural topology. The following analysis contrasts the recognition and repair logic for both targets.
-Methylguanine: The "Suicide" Repair Pathway
The methyl group at the
-
Mechanism: MGMT flips the damaged base out of the helix. The methyl group is transferred to a cysteine residue (Cys145) in the MGMT active site.
-
Stoichiometry: This is a stoichiometric reaction, not catalytic. The protein is irreversibly alkylated and subsequently ubiquitinated and degraded.
-
Failure Mode: If MGMT is depleted, the Mismatch Repair (MMR) system recognizes the resulting
-meG:T base pair.[1] However, MMR targets the newly synthesized strand, leaving the template lesion intact. This leads to "futile cycling," double-strand breaks, and apoptosis.[2]
-Dimethyl-dG: The "Bulky" Excision Pathway
The
-
Mechanism: The distortion is recognized by the Nucleotide Excision Repair (NER) complex (specifically XPC-RAD23B in Global Genome NER).[3]
-
Process: The DNA is unwound by TFIIH (XPB/XPD helicases).[4][5] Endonucleases XPG and XPF-ERCC1 excise a 24–32 nucleotide fragment containing the lesion.
-
Specificity:
-ddG is not a substrate for MGMT or AlkB (which prefers / lesions).
Pathway Visualization (Graphviz)
Figure 1: Divergent repair fates of major groove (
Product Performance Comparison
When selecting modified oligonucleotides for assay development, researchers must understand the performance characteristics of each lesion type.
| Feature | ||
| Primary Application | MGMT inhibitor screening; Carcinogenesis studies. | NER mechanism studies; Structural probing (Z-DNA). |
| Helix Distortion | Low. Maintains B-DNA geometry. | High. Disrupts minor groove; blocks Polymerases. |
| Base Pairing | Mispairs with Thymine (Mutagenic). | Destabilizes pairing with Cytosine (Blocking). |
| Enzyme Sensitivity | Highly sensitive to MGMT ( | Resistant to MGMT; Sensitive to UvrABC/NER nucleases. |
| Detection Method | HPLC-MS/MS; | Excision assay (PAGE); Primer extension stalling. |
| Stability | Acid labile (depurinates easily). | Relatively stable; bulky group protects N-glycosidic bond. |
Experimental Protocols
Protocol A: MGMT Activity Assay (Direct Reversal)
Objective: Quantify MGMT activity in cell lysates using a radiolabeled
Materials:
-
Synthetic dsDNA probe containing [Methyl-
H]- -meG.[6] -
Cell lysate (e.g., HeLa or GBM cell lines).
-
Scintillation fluid.
Workflow:
-
Preparation: Incubate 200
g of cellular protein extract with 1 pmol of H-labeled dsDNA substrate in Reaction Buffer (50 mM Tris-HCl pH 7.6, 5 mM DTT, 1 mM EDTA) at 37°C for 30 minutes. -
Termination: Stop reaction by adding 1% SDS.
-
Separation:
-
Option A (Rapid): Add Proteinase K to digest the protein? NO. We need to measure the label on the protein.
-
Correction: The methyl group transfers to the protein. We must separate the DNA from the protein.
-
Step: Add acid (TCA) to precipitate proteins, or bind DNA to DE81 filters and measure the flow-through (protein).
-
Preferred Method: Recover the protein via TCA precipitation. The DNA remains soluble (if short) or is hydrolyzed. Alternatively, digest the DNA with DNase I, then precipitate the protein.
-
-
Quantification: Solubilize the protein pellet and measure radioactivity via liquid scintillation counting.
-
Calculation: 1 fmol of transferred methyl group = 1 fmol of active MGMT protein.
Protocol B: NER Incision Assay (Excision Repair)
Objective: Visualize the physical excision of the
Materials:
-
140-bp dsDNA substrate containing a central
-ddG lesion. -
Radioactive label (
P) placed internally, 5' to the lesion site (within the expected excision patch). -
Nuclear Extract (competent for NER, e.g., CHO-AA8 cells).
Workflow:
-
Assembly: Mix 50 fmol of
P-labeled -ddG substrate with 50 g nuclear extract in NER Buffer (45 mM HEPES-KOH, 70 mM KCl, 7 mM MgCl , 1 mM DTT, 2 mM ATP). -
Incubation: Incubate at 30°C for 45–90 minutes.
-
Extraction: Stop reaction with proteinase K/SDS. Phenol-chloroform extract the DNA and ethanol precipitate.
-
Visualization: Resuspend DNA in formamide loading dye. Run on a 14% denaturing polyacrylamide sequencing gel.
-
Result: Successful NER is indicated by the appearance of a distinct band at 24–32 nucleotides in length (the excised oligomer), separate from the full-length substrate.
Implications for Drug Development
Targeting MGMT ( -meG focus)
The presence of MGMT is the single most significant predictor of resistance to alkylating agents (Temozolomide/Dacarbazine) in Glioblastoma.
-
Strategy: Use
-meG analogs (e.g., -benzylguanine or Lomeguatrib) to act as "decoy" substrates. These deplete the tumor's pool of MGMT, sensitizing the cells to the cytotoxic therapy. -
Biomarker: Methylation status of the MGMT promoter (epigenetic silencing) is a clinical diagnostic marker.
Targeting NER ( -ddG focus)
NER handles bulky adducts from Platinum-based drugs (Cisplatin) and environmental mutagens.
-
Strategy: Inhibitors of the ERCC1-XPF complex are being developed to potentiate Platinum therapy in resistant tumors.
-
Relevance:
-ddG oligos are ideal substrates for high-throughput screening of NER inhibitors because they induce a stable, strong NER response without the light-sensitivity issues of UV-dimer substrates.
References
-
Pegg, A. E. (2011).[1] Functions of the DNA repair protein
-alkylguanine-DNA alkyltransferase. Chemical Research in Toxicology, 24(4), 318–339. Link -
Schärer, O. D. (2013). Nucleotide Excision Repair in Eukaryotes. Cold Spring Harbor Perspectives in Biology, 5(10), a012609. Link
-
Steinbrecher, T., et al. (2006). DNA structure with
-dimethylguanosine: An adduct that stabilizes the Z-DNA conformation. Biophysical Journal, 91(6), 2204–2214. Link -
Kaina, B., et al. (2007).[2] MGMT: Key node in the battle against genotoxicity, carcinogenicity and apoptosis induced by alkylating agents. DNA Repair, 6(8), 1079-1099. Link
-
Minko, I. G., et al. (2008). Recognition of the minor groove DNA adduct
-guanine by the nucleotide excision repair machinery. Journal of Molecular Biology, 382(3), 578-588. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. unimedizin-mainz.de [unimedizin-mainz.de]
- 3. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of nucleotide excision repair machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Direct assay for O6-methylguanine-DNA methyltransferase and comparison of detection methods for the methylated enzyme in polyacrylamide gels and electroblots - PubMed [pubmed.ncbi.nlm.nih.gov]
Product Comparison Guide: Assessing Antibody Specificity for 2'-Deoxy-N,N-dimethylguanosine
[1]
Executive Summary & Technical Context[1][2][3][4]
Target Analyte: 2'-Deoxy-N,N-dimethylguanosine (often abbreviated as d(m2,2G) or N2,N2-dimethyl-2'-deoxyguanosine ).[1] Biological Significance: Unlike its ubiquitous RNA counterpart (N2,N2-dimethylguanosine, m2,2G) found in tRNA and rRNA, the deoxy form is a rare DNA constituent.[1] It often arises as a specialized DNA adduct, a pharmacodynamic marker for nucleoside analog drugs, or a degradation metabolite.
The Specificity Challenge: The structural difference between the RNA target (m2,2G) and the DNA target (d(m2,2G)) is a single hydroxyl group at the 2' position of the ribose sugar. Most antibodies raised against dimethylguanosine are generated using RNA-based haptens and exhibit high cross-reactivity.[1] Furthermore, distinguishing the di-methyl form from the mono-methyl (N2-methyl-dG) or unmodified deoxyguanosine (dG) requires precise epitope recognition.[1]
This guide outlines how to rigorously assess antibody specificity, comparing immunochemical methods against the analytical gold standard (LC-MS/MS).
Comparative Analysis: Antibody-Based Detection vs. Alternatives[1][4]
When selecting a detection method for d(m2,2G), researchers must weigh throughput against absolute specificity.
| Feature | High-Specificity Antibody (Immunoassay) | LC-MS/MS (Analytical Gold Standard) | Standard/Polyclonal Antibody (Generic) |
| Primary Mechanism | Steric/Electrostatic recognition of N2-methyls + 2'-deoxyribose pucker.[1] | Mass-to-charge ratio (m/z) and fragmentation pattern.[1] | Recognition of the dimethyl-amine cap only.[1] |
| Specificity Risk | Moderate: Risk of cross-reaction with RNA (m2,2G) if not counter-screened. | Negligible: Can chemically distinguish Ribose vs. Deoxyribose by mass (16 Da diff). | High: Likely binds RNA m2,2G and potentially mono-methyl dG.[1] |
| Sensitivity | femtomole range (ELISA dependent).[1] | attomole range (Instrument dependent). | picomole range. |
| Throughput | High (96/384-well plates).[1] | Low (Serial injection).[1] | High. |
| Cost Per Sample | Low (<$5/sample).[1] | High (>$50/sample).[1] | Low. |
| Best Use Case | Screening large cohorts; IHC/Dot Blot localization.[1] | Absolute quantification; Validation of antibody hits. | Initial broad screening (not recommended for d(m2,2G)).[1] |
Critical Validation Parameters: The Specificity Landscape
To validate an antibody for d(m2,2G), you must prove it rejects three specific structural "decoys."[1]
Specificity Logic Diagram
The following diagram illustrates the decision logic an antibody must perform to be considered "Specific."
Caption: Specificity Logic. The antibody must bind the Target (Blue) while rejecting the RNA analog (Red) and under-methylated DNA forms (Yellow).[1]
Experimental Protocol: Competitive ELISA for Specificity Assessment
This self-validating protocol determines the "Cross-Reactivity Index" (CRI) of your antibody.[1] It is superior to a simple direct ELISA because it mimics the solution-phase competition found in biological samples.[1]
Phase 1: Reagent Preparation
-
Coating Antigen: BSA-conjugated d(m2,2G) (Target) and BSA-conjugated m2,2G (RNA Decoy).[1]
-
Free Competitors (The Standards):
Phase 2: The Competition Workflow
-
Plate Coating: Coat 96-well microplate with BSA-d(m2,2G) (0.5 µg/mL in Carbonate Buffer, pH 9.6) overnight at 4°C. Wash 3x with PBST.
-
Blocking: Block with 3% Non-Fat Dry Milk in PBST for 2 hours at RT.
-
Competition Incubation (The Critical Step):
-
In separate tubes, pre-incubate the Candidate Antibody (at a fixed limiting concentration, e.g., 0.1 µg/mL) with graded concentrations of the Free Competitors (0, 0.1, 1, 10, 100, 1000, 10000 nM).
-
Incubate mixtures for 1 hour at RT to reach equilibrium.
-
-
Transfer: Transfer the antibody-competitor mixtures to the coated plate. Incubate 1 hour.
-
Detection: Wash 5x. Add HRP-conjugated secondary antibody.[1] Develop with TMB substrate.[1][4] Stop with H2SO4.[1][3] Read OD450.
Phase 3: Data Analysis & Calculation
Plot OD450 vs. Log[Competitor Concentration]. Calculate the IC50 for each competitor.
Specificty Calculation:
Validation Workflow Visualization
The following diagram details the step-by-step workflow for validating a new lot of antibody before use in critical experiments.
Caption: Validation Workflow. A three-tier filter ensuring the antibody distinguishes DNA target from RNA contaminants.[1]
Biological Validation: The "Enzymatic Eraser" Test
Trusting the antibody requires proving the signal comes from DNA, not RNA.
-
Prepare Replicate Samples: Fix cells/tissue on slides.
-
Enzymatic Treatment:
-
Interpretation:
References
-
Antibody Validation Guidelines
-
Nucleoside Analysis Standards
-
Cross-Reactivity Mechanisms
-
Hapten Design Principles
Sources
- 1. N2,N2-Dimethylguanosine | C12H17N5O5 | CID 135501639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. genfollower.com [genfollower.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Anti-N2,N2-dimethylguanosine (m2,2G) antibody [EPR-19838-40] (ab211488) | Abcam [abcam.com]
- 6. N2-ethyldeoxyguanosine as a potential biomarker for assessing effects of alcohol consumption on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum levels of N2, N2-dimethylguanosine and pseudouridine as determined by radioimmunoassay for patients with malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Most anti-BrdU antibodies react with 2'-deoxy-5-ethynyluridine -- the method for the effective suppression of this cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Profiling of Major vs. Minor Groove Alkylation: N7-Methylguanosine vs. 2'-Deoxy-N,N-dimethylguanosine
Executive Summary: The Polarity of DNA Alkylation
In the landscape of DNA adductomics, N7-methylguanosine (N7-MeG) and 2'-Deoxy-N,N-dimethylguanosine (
This guide details the divergent analytical workflows required to quantify these adducts. The core challenge lies in the sample preparation dichotomy : N7-MeG requires stabilization or thermal hydrolysis to measure the free base, while
Mechanistic Comparison & Chemical Biology
To design a valid assay, one must understand the structural behaviors of these targets in the DNA helix.
| Feature | N7-Methylguanosine (N7-MeG) | 2'-Deoxy-N,N-dimethylguanosine ( |
| Site of Modification | N7 position (Major Groove) | |
| Chemical Nature | Cationic (at neutral pH), highly polar. | Neutral, hydrophobic (bulky). |
| Stability | Labile: Spontaneous depurination ( | Stable: Resistant to thermal hydrolysis; requires enzymatic release. |
| Biological Impact | Non-promutagenic per se, but depurination creates mutagenic AP sites. | Blocks replicative polymerases; requires Translesion Synthesis (TLS). |
| Primary Analyte Form | Free Base (N7-Methylguanine) | Nucleoside ( |
The Stability Paradox
N7-alkylation introduces a positive charge to the imidazole ring, weakening the N-glycosidic bond. This leads to spontaneous depurination, releasing N7-Methylguanine and leaving an Abasic (AP) site. Consequently, quantitative protocols often force this reaction to measure the total burden as the free base.
Conversely, alkylation at the exocyclic
Experimental Workflow: The Bifurcated Protocol
A "one-size-fits-all" digestion will fail. We employ a Bifurcated Workflow where the sample is split to accommodate the stability profiles of both adducts.
Visualization of the Workflow
The following diagram illustrates the critical decision points in sample processing.
Caption: Bifurcated sample preparation strategy. Path A exploits the instability of N7-MeG to release the base, while Path B uses gentle enzymatic digestion to preserve the stable N2,N2-ddG nucleoside.
Step-by-Step Protocol
Reagents & Standards
-
Internal Standards (IS):
-N7-Methylguanine and - -dimethyl-dG. Note: Isotopic standards are non-negotiable for MS quantification to correct for matrix effects. -
Enzyme Mix (Path B): DNase I (recombinant), Snake Venom Phosphodiesterase (SVP), and Calf Intestine Alkaline Phosphatase (CIAP).
Path A: N7-Methylguanine (Total Burden) [1][2]
-
Spike: Add 50 fmol of
-N7-MeG IS to 10-50 µg of DNA. -
Hydrolysis: Resuspend DNA in 100 µL of 0.1 M HCl. Incubate at 70°C for 30 minutes.
-
Why: This quantitatively releases N7-MeG as the free base (N7-MeGua) while precipitating the depurinated DNA backbone.
-
-
Cleanup: Centrifuge at 15,000 x g for 10 min. Transfer supernatant to a 3 kDa molecular weight cutoff (MWCO) filter and spin to remove residual oligomers.
-
Analysis: Inject the flow-through directly onto the LC-MS.
Path B:
-Dimethyl-dG (Nucleoside) [3]
-
Spike: Add 50 fmol of labeled IS to 10-50 µg of DNA.
-
Digestion: Add Buffer (10 mM Tris-HCl, pH 7.4, 10 mM MgCl2) and Enzyme Mix. Incubate at 37°C for 6–12 hours.
-
Critical Control: Do not use acidic buffers, or you will induce artificial depurination of other adducts, complicating the chromatogram.
-
-
Enrichment (Optional but Recommended): Use an Oasis HLB SPE cartridge.
-
Load sample.[4]
-
Wash with 5% Methanol (removes salts/enzymes).
-
Elute with 30% Acetonitrile (targets the hydrophobic
-ddG).
-
-
Analysis: Evaporate eluate, reconstitute in mobile phase, and inject.
LC-MS/MS Quantification Strategy
Mass Spectrometry Parameters (SRM/MRM)
We utilize Triple Quadrupole (QqQ) MS in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor ( | Product ( | Loss Mechanism | Cone Voltage (V) | Collision Energy (eV) |
| N7-MeGua (Base) | 166.1 | 149.1 | Loss of | 25 | 20 |
| N7-MeGua (Base) | 166.1 | 124.1 | Loss of | 25 | 30 |
| 296.3 | 180.1 | Loss of dR (sugar) | 20 | 15 | |
| 296.3 | 152.1 | Base frag. | 20 | 25 |
Note:
Chromatographic Separation
The polarity difference dictates the column choice.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 2% B (Elution of polar N7-MeGua).
-
2-10 min: Ramp to 40% B (Elution of hydrophobic
-ddG). -
10-12 min: Wash at 90% B.
-
Data Interpretation:
-
N7-MeGua: Elutes early (RT ~1.5 - 2.0 min). High background noise is common; ensure the transition 166->149 is clean.
- -ddG: Elutes late (RT ~6.0 - 8.0 min) due to the hydrophobic dimethyl group. Peaks are usually sharper with less matrix interference.
Validation & Quality Control
To ensure Trustworthiness (Part of E-E-A-T), every run must include:
-
Process Blanks: Run the enzyme mix without DNA to check for contamination (enzymes can contain trace nucleosides).
-
Recovery Check: Compare the IS area in the sample vs. IS spiked into pure solvent. Recovery < 50% indicates matrix suppression requiring better SPE cleanup.
-
Calibration Curve: 6-point curve (0.5 fmol to 500 fmol).
must be > 0.99.
Biological Context & References
Why This Comparison Matters
-
N7-MeG is the "canary in the coal mine" for alkylation damage. Its presence indicates exposure but not necessarily mutation, as it is efficiently repaired by Alkyladenine DNA Glycosylase (AAG) or depurinates spontaneously [1].
-
-ddG (and related
-alkyl adducts) are structurally distinct. Located in the minor groove, they evade many glycosylases but strongly block high-fidelity DNA polymerases, often requiring recruitment of Translesion Synthesis (TLS) polymerases like Pol or Pol for bypass [2]. This makes them potent probes for studying replication stress.
References
-
Boysen, G., Pachkowski, B. F., Nakamura, J., & Swenberg, J. A. (2009). The formation and biological significance of N7-guanine adducts. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
-
Wang, Y., & Wang, Y. (2022).[5] LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA.[6] Chemical Research in Toxicology. [7]
-
Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer.
-
Guengerich, F. P. (2006). Interactions of carcinogen-bound DNA with DNA polymerases. Chemical Reviews.
Sources
- 1. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Use of LC-MS/MS and Stable Isotopes to Differentiate Hydroxymethyl and Methyl DNA Adducts from Formaldehyde and Nitrosodimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
2'-Deoxy-N,N-dimethylguanosine proper disposal procedures
This guide outlines the authoritative disposal protocols for 2'-Deoxy-N,N-dimethylguanosine (often abbreviated as 2'-deoxy-m22G or N2,N2-dimethyl-dG ).
Core Directive: Treat this substance as a Potential Mutagen/Carcinogen . While specific Safety Data Sheets (SDS) for this modified nucleoside often list it as "Caution: Substance not fully tested," its structural function as a DNA minor groove modifier and nucleoside analog necessitates handling it with the rigor reserved for genotoxic compounds.
Part 1: Hazard Profile & Waste Classification
Before disposal, you must classify the material based on its physical state and concentration.
| Property | Specification | Operational Implication |
| Chemical Nature | Modified Purine Nucleoside | Stable solid; potential DNA intercalator or polymerase inhibitor. |
| Hazard Class | Target Organ Toxin / Potential Mutagen | Do NOT dispose of down the drain.[1][2] Do NOT treat as general trash. |
| RCRA Status (USA) | Not specifically listed (P or U list) | Classify as Hazardous Chemical Waste (Code: Toxic/Irritant). |
| Combustibility | Carbon/Nitrogen backbone | Suitable for high-temperature incineration (Best Practice). |
Part 2: Pre-Disposal Handling & Containment
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving with Nitrile (0.11 mm minimum thickness) is mandatory to prevent transdermal absorption.
-
Respiratory: N95 or P100 respirator recommended if handling dry powder outside a fume hood.
-
Clothing: Standard lab coat with closed cuffs.
Segregation Strategy
Do not mix 2'-Deoxy-N,N-dimethylguanosine waste with:
-
Oxidizers: (e.g., Peroxides, Nitric Acid) – Risk of exothermic reaction.
-
Biohazardous Waste: Unless the nucleoside was used in viral vectors or cell culture.[3] If mixed, the waste is Mixed Waste (Chemical + Biological) and requires specific handling (see Protocol B).
Part 3: Step-by-Step Disposal Protocols
Protocol A: Pure Solid or Stock Powder
Use this for expired shelf stocks or weighing residuals.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Transfer: Transfer the solid carefully to the jar. Do not create dust.[4][5][6][7]
-
Solvent Rinse: Rinse the original vial with a compatible solvent (e.g., Methanol or DMSO) and add the rinsate to the Liquid Organic Waste stream (see Protocol C).
-
Labeling: Affix a hazardous waste tag.
-
Disposal Path: Submit for High-Temperature Incineration via your facility's EHS (Environmental Health & Safety) contractor.
Protocol B: Aqueous/Buffer Solutions (HPLC Waste / Reaction Mixtures)
Use this for dissolved samples in water, TE buffer, or saline.
-
Assessment: Does the solution contain organic solvents >24%?
-
Yes: Treat as Flammable Organic Waste .
-
No (Pure Aqueous): Treat as Toxic Aqueous Waste .
-
-
Collection: Pour into a chemically resistant carboy (HDPE or Glass).
-
Precipitation Check: Ensure the pH is neutral (6–8) to prevent unexpected precipitation or gas evolution if mixed with other aqueous waste.
-
Prohibited Action: Never pour dilute solutions down the sink. Even trace amounts of modified nucleosides can disrupt local water treatment microbial beds or bypass filtration.
Protocol C: Contaminated Debris (Gloves, Tips, Weigh Boats)
Use this for solid consumables.
-
Collection: Place all contaminated tips, tubes, and gloves into a clear hazardous waste bag (4-mil thickness).
-
Secondary Containment: Place the bag inside a rigid container labeled "Solid Chemical Debris."
-
Sealing: Goose-neck tie the bag or heat seal.
-
Disposal Path: Incineration.
Part 4: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for segregating 2'-Deoxy-N,N-dimethylguanosine waste streams.
Caption: Decision tree for segregating 2'-Deoxy-N,N-dimethylguanosine waste streams to ensure compliance with zero-drain-discharge policies.
Part 5: Emergency Spillage Procedures
In the event of a spill, immediate containment is required to prevent aerosolization.[6]
-
Evacuate & Ventilate: If a large amount of dry powder (>1g) is spilled outside a hood, evacuate the immediate area for 15 minutes to allow dust to settle.
-
PPE Upgrade: Wear N95 respirator, safety goggles, and double nitrile gloves.
-
Containment:
-
Powder: Cover with wet paper towels (dampened with water or ethanol) to prevent dust dispersion. Scoop up the wet slurry.
-
Liquid: Absorb with vermiculite or chem-pads.
-
-
Decontamination: Wipe the surface with 10% Bleach Solution followed by water. The oxidation helps degrade the nucleoside structure, though incineration of the cleanup materials remains the primary disposal method.
-
Disposal of Cleanup Materials: All wipes and absorbents must go into the Solid Chemical Debris container (Protocol C).
References
-
National Institutes of Health (NIH). (2025). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. [Link]
-
Berry & Associates. (2016).[2] Safety Data Sheet: N-Methyl-2'-deoxyguanosine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
